Product packaging for Boc-Lys-OSu(Cat. No.:CAS No. 133506-39-5)

Boc-Lys-OSu

Cat. No.: B149120
CAS No.: 133506-39-5
M. Wt: 343.38 g/mol
InChI Key: RKLPZHBCNFXHDS-JTQLQIEISA-N
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Description

Boc-Lys-OSu is a useful research compound. Its molecular formula is C15H25N3O6 and its molecular weight is 343.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O6 B149120 Boc-Lys-OSu CAS No. 133506-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPZHBCNFXHDS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Boc)-OSu: A Core Reagent in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern biochemical research and pharmaceutical development.[1] This lysine derivative, featuring two acid-labile tert-butoxycarbonyl (Boc) protecting groups and a highly reactive N-hydroxysuccinimide (OSu) ester, offers precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1][2] Its well-defined structure and predictable reactivity make it an indispensable tool for creating complex biomolecules with therapeutic and diagnostic applications.[3][4] This guide provides a comprehensive overview of Boc-Lys(Boc)-OSu, including its chemical properties, primary research applications, and detailed experimental protocols.

Chemical Structure and Properties

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α-amino and ε-amino groups are protected by Boc groups, and the carboxyl group is activated as an N-hydroxysuccinimide ester.[1] This dual protection and pre-activation are key to its utility in chemical synthesis.[3]

Table 1: Chemical Identifiers and Properties of Boc-Lys(Boc)-OSu

PropertyValueReference(s)
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate[3][5]
Synonyms Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester, Boc-L-Lys(Boc)-OSu[6][7][8]
CAS Number 30189-36-7[3][6]
Molecular Formula C₂₀H₃₃N₃O₈[3][6]
Molecular Weight 443.49 g/mol [6][8]
Appearance White to off-white powder[1][]

Table 2: Physicochemical Data of Boc-Lys(Boc)-OSu

PropertyValueReference(s)
Purity ≥97.0%[6][8]
Optical Activity [α]20/D −25.5±1.5°, c = 1% in DMF[6][8]
Storage Temperature -20°C[6][8]
Solubility Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate. Limited solubility in water.[10][11]

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu is rooted in the distinct functionalities of its components: the reactive N-hydroxysuccinimide (NHS) ester and the acid-labile tert-butoxycarbonyl (Boc) protecting groups.[1] The NHS ester reacts efficiently with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[12] The Boc groups protect the α- and ε-amino groups of the lysine core, preventing unwanted side reactions during the coupling process.[3] These Boc groups are stable during the conjugation reaction but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the primary amines for subsequent modification or peptide chain elongation.[2][12]

Primary Use in Research

Boc-Lys(Boc)-OSu is a versatile reagent with broad applications in peptide synthesis, protein modification, and the development of novel biomaterials.[1][3]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy, Boc-Lys(Boc)-OSu serves as a key building block for introducing lysine residues into a peptide sequence.[4] Its pre-activated OSu ester facilitates efficient coupling to the free N-terminus of the growing peptide chain attached to a solid support.[4] This is particularly advantageous for the synthesis of branched peptides, where a second peptide chain is grown from the lysine side chain.[2]

Protein Modification and Bioconjugation

The activated ester of Boc-Lys(Boc)-OSu can be used to modify lysine residues on the surface of existing proteins.[4] This allows for the attachment of various functional groups, such as fluorescent dyes, polyethylene glycol (PEG) chains, or drug molecules.[3] This precise and controlled modification is crucial in drug development for creating antibody-drug conjugates and other targeted therapeutics.[1]

Other Applications

Beyond peptide and protein chemistry, Boc-Lys(Boc)-OSu is used to:

  • Functionalize surfaces: Creating lysine-coated surfaces for immobilizing proteins, antibodies, or other biomolecules in applications like biosensors and immunoassays.[1]

  • Develop novel materials: Incorporating lysine into polymers to create materials with enhanced biocompatibility or drug delivery capabilities.[3]

  • Cellular labeling: Attaching labels to cells for tracking and studying cell-cell interactions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-Lys(Boc)-OSu.

Protocol 1: General Procedure for Coupling Boc-Lys(Boc)-OSu to a Primary Amine

This protocol outlines the basic steps for conjugating Boc-Lys(Boc)-OSu to a biomolecule containing a primary amine in solution.

Materials:

  • Boc-Lys(Boc)-OSu

  • Biomolecule with a primary amine (e.g., protein, peptide)

  • Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the amine-free buffer to a desired concentration.

  • Prepare the Boc-Lys(Boc)-OSu Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the Boc-Lys(Boc)-OSu solution to the biomolecule solution. The molar ratio of Boc-Lys(Boc)-OSu to the biomolecule will depend on the desired degree of labeling and should be optimized empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to react with any unreacted Boc-Lys(Boc)-OSu. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagents and byproducts (N-hydroxysuccinimide, unreacted Boc-Lys(Boc)-OSu, and quenching reagent) by dialysis, size-exclusion chromatography, or another appropriate purification method.

G Workflow for Amine Coupling of Boc-Lys(Boc)-OSu cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_biomolecule Dissolve Biomolecule in Amine-Free Buffer conjugation Mix and Incubate (RT or 4°C) prep_biomolecule->conjugation prep_boclys Dissolve Boc-Lys(Boc)-OSu in DMF/DMSO prep_boclys->conjugation quenching Add Quenching Reagent (e.g., Tris or Glycine) conjugation->quenching purify Purify Conjugate (e.g., Dialysis, SEC) quenching->purify final_product Characterize Final Product purify->final_product G Boc Deprotection Signaling Pathway start Boc-Protected Biomolecule deprotection Acid-Catalyzed Hydrolysis of Boc Groups start->deprotection tfa_reagent Trifluoroacetic Acid (TFA) + Scavengers tfa_reagent->deprotection Initiates end_product Deprotected Biomolecule with Free Amines deprotection->end_product Results in byproducts Tert-butyl Cations + CO2 deprotection->byproducts Releases

References

Chemical structure and mechanism of action for Boc-Lys(Boc)-OSu.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu. It is a pivotal reagent in modern bioconjugation and synthetic chemistry.[1] This document details its chemical structure, mechanism of action, and applications, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine. In this compound, both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups, which are stable in neutral and basic conditions but can be easily removed with acid.[1][2][3] The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, rendering it highly reactive toward primary amines.[1][4] This dual-protection and activation strategy allows for precise control over the incorporation of lysine residues into peptides and the modification of proteins.[1][5]

The structure of Boc-Lys(Boc)-OSu provides a unique combination of a stable protecting group strategy with a highly reactive functional group for conjugation.[5]

Figure 1. Chemical Structure of Boc-Lys(Boc)-OSu.

Physicochemical Properties

The physical and chemical properties of Boc-Lys(Boc)-OSu are critical for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate[1][6][]
CAS Number 30189-36-7[1][8][9]
Molecular Formula C₂₀H₃₃N₃O₈[1][][10]
Molecular Weight 443.49 g/mol [1][8][10]
Appearance White to off-white powder[1][]
Purity ≥97.0% (C/N analysis)[1][8]
Melting Point 85-100 °C[]
Optical Activity [α]20/D −25.5±1.5°, c = 1% in DMF[1][8]
Storage -20°C, desiccated[1][4][11]

Solubility Profile

Due to the two hydrophobic Boc groups, Boc-Lys(Boc)-OSu is readily soluble in various organic solvents but has poor solubility in aqueous solutions.[11]

SolventSolubilityReference(s)
Dimethylformamide (DMF)Excellent (>50 mM)[4][11]
Dimethyl sulfoxide (DMSO)Excellent (>50 mM)[4][11]
Dichloromethane (DCM)Soluble[11]
Ethyl AcetateSoluble[11]
WaterLimited / Poor[11]

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu is defined by two primary chemical features: the high reactivity of the N-hydroxysuccinimide (NHS) ester and the acid lability of the Boc protecting groups.[1]

Amide Bond Formation

The OSu group is an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by primary amines (e.g., the side chain of a lysine residue or the N-terminus of a protein).[1][] This reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-8.5), resulting in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][] The rate of this aminolysis reaction is significantly faster than the competing hydrolysis of the NHS ester, especially within the optimal pH range.[1]

G cluster_0 Mechanism of Amide Bond Formation Reactants Boc-Lys(Boc)-OSu + Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH 7.2-8.5) Products Stable Amide Bond + N-hydroxysuccinimide (NHS) Intermediate->Products Collapse of Intermediate (Release of NHS)

Figure 2. Reaction mechanism of Boc-Lys(Boc)-OSu with a primary amine.

Boc Group Deprotection

The Boc groups are stable during the NHS ester coupling reaction but are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This "orthogonality" is crucial for multi-step syntheses, as it allows for the selective deprotection of the newly introduced lysine's amino groups after the initial conjugation is complete.[1][3]

G cluster_1 Boc Deprotection Workflow Start Boc-Protected Lysine Residue Process Treat with Strong Acid (e.g., Trifluoroacetic Acid - TFA) Start->Process End Deprotected Lysine Residue (Free Amines) Process->End

Figure 3. Logical flow of the Boc group deprotection process.

Quantitative Data on Stability

The stability of Boc-Lys(Boc)-OSu is primarily influenced by the hydrolysis of the NHS ester, a reaction that competes with the desired amidation.[4][11] The rate of hydrolysis is highly dependent on pH and temperature. The Boc protecting groups are stable under neutral and basic conditions.[11]

ConditionApproximate Half-LifeObservationsReference(s)
pH 7.0, 0°C4 - 5 hoursRelatively stable, suitable for coupling reactions in buffered aqueous media.[11]
pH 7.0, Room Temp.~7 hoursHydrolysis rate increases with temperature.[11]
pH 8.6, 4°C10 minutesRapid hydrolysis occurs under mildly basic conditions.[11]
pH 9.0, Room Temp.MinutesVery unstable; reactions should be performed quickly.[11]

Experimental Protocols

The following are generalized protocols for the synthesis and application of Boc-Lys(Boc)-OSu. Optimization may be required for specific substrates and applications.

Protocol 1: Synthesis of Boc-Lys(Boc)-OSu

The synthesis is a two-step process starting from L-lysine.[5]

  • Protection of Lysine: L-Lysine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate) to protect both the α- and ε-amino groups, yielding Boc-Lys(Boc)-OH.[5][13]

  • NHS Ester Formation: The carboxyl group of Boc-Lys(Boc)-OH is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, Boc-Lys(Boc)-OSu.[5]

G cluster_2 Synthetic Pathway for Boc-Lys(Boc)-OSu Lysine L-Lysine Boc_OH Boc-Lys(Boc)-OH Lysine->Boc_OH +(Boc)2O, Base Boc_OSu Boc-Lys(Boc)-OSu Boc_OH->Boc_OSu + NHS, Coupling Agent (e.g., EDC)

Figure 4. Simplified synthetic pathway for Boc-Lys(Boc)-OSu.

Protocol 2: General Procedure for Protein Conjugation

This protocol outlines the steps for labeling a protein with Boc-Lys(Boc)-OSu.

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer).[14]

  • Prepare Reagent Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in an anhydrous organic solvent like DMF or DMSO.[4] This is necessary to prevent premature hydrolysis of the NHS ester.[4]

  • Reaction: Add a 10- to 20-fold molar excess of the Boc-Lys(Boc)-OSu solution to the protein solution. The optimal stoichiometry may vary depending on the protein and desired degree of labeling.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][14]

  • Purification: Remove unreacted Boc-Lys(Boc)-OSu and the NHS byproduct from the conjugated protein using a suitable method such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin filtration.[1]

G cluster_3 Protein Conjugation Workflow start_node Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start_node->prep_protein prep_reagent 2. Prepare Boc-Lys(Boc)-OSu Solution (Anhydrous DMF or DMSO) prep_protein->prep_reagent react 3. Mix Solutions & Incubate (1-4h at RT or overnight at 4°C) prep_reagent->react purify 4. Purify Conjugate (Dialysis, Gel Filtration, etc.) react->purify end_node End (Purified Protein Conjugate) purify->end_node

Figure 5. Experimental workflow for protein conjugation.

Protocol 3: Boc Deprotection from a Conjugate

This procedure is for removing the Boc groups to expose the primary amines on the newly introduced lysine residue.

  • Lyophilize: Lyophilize the purified Boc-protected conjugate to remove all water.

  • Prepare Cleavage Cocktail: Prepare a cleavage solution, typically trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the cleavage cocktail and incubate for 2-4 hours at room temperature.[13]

  • Removal of TFA: Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation and wash it multiple times with cold ether to remove scavengers and cleaved Boc groups. The final product can be further purified by methods like HPLC if necessary.[3]

Applications in Research and Development

Boc-Lys(Boc)-OSu is a versatile reagent with a wide range of applications.

  • Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS) for the incorporation of lysine residues.[5][15] It is particularly useful for creating branched or cyclic peptides.[5]

  • Protein Modification and Bioconjugation: The reagent is used to attach functional groups to proteins.[5] This includes fluorescent labels, biotin tags, or linkers for attaching drugs to antibodies in the development of antibody-drug conjugates (ADCs).[5]

  • Dendrimer Synthesis: Boc-Lys(Boc)-OSu and its precursor are used as building blocks for the synthesis of poly-L-lysine dendrimers, which have applications in drug delivery and gene therapy.[1]

  • Surface Immobilization: It can be used to functionalize surfaces with lysine residues, which can then immobilize proteins, antibodies, or other biomolecules for use in biosensors and immunoassays.[1]

References

An In-Depth Technical Guide to Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester: Synthesis, Bioconjugation, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, a versatile reagent widely employed in peptide synthesis, bioconjugation, and drug development.[1][2] This document details its chemical and physical properties, provides step-by-step experimental protocols for its synthesis and application, and illustrates its utility in creating advanced biomolecular constructs.

Core Properties and Specifications

Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, also known as Boc-Lys(Boc)-OSu, is a derivative of the amino acid L-lysine.[3] It features two tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino groups and an N-hydroxysuccinimide (NHS) ester at the carboxyl group.[] This unique structure makes it an invaluable tool for chemical biologists and pharmaceutical scientists. The Boc groups provide acid-labile protection, preventing unwanted side reactions during synthesis, while the NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines.[2]

Chemical and Physical Data

Quantitative data for Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester are summarized in the table below. These values are essential for experimental design, including calculating molar equivalents and understanding solubility and stability.

PropertyValue
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Synonyms Boc-L-Lys(Boc)-OSu, (S)-2,5-Dioxopyrrolidin-1-yl 2,6-bis((tert-butoxycarbonyl)amino)hexanoate, N,N'-Di-Boc-L-lysine hydroxysuccinimide ester
CAS Number 30189-36-7
Molecular Formula C₂₀H₃₃N₃O₈
Molecular Weight 443.50 g/mol
Appearance White to off-white powder
Melting Point 61 - 85 °C
Purity ≥ 99% (HPLC)
Optical Rotation [a]₂₀ᴰ = -27.5 ± 2 ° (c=2 in EtOH)
Storage Conditions 0 - 8 °C

Synthesis and Preparation

The synthesis of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester is typically a two-step process. First, the precursor, Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH), is synthesized from L-lysine. This is followed by the activation of the carboxylic acid group to form the NHS ester.

Experimental Protocol: Synthesis of Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

This protocol is adapted from established methods for the di-Boc protection of lysine.[5]

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in 600 mL of deionized water and cool the solution in an ice-water bath.[5]

  • In a separate flask, dissolve di-tert-butyl dicarbonate (29.84 g, 136.86 mmol) in 100 mL of dioxane.[5]

  • Add the (Boc)₂O solution dropwise to the stirring lysine solution.[5]

  • Allow the mixture to stir at room temperature for 24 hours.[5]

  • Wash the reaction mixture three times with diethyl ether.[5]

  • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[5]

  • Extract the product three times with ethyl acetate.[5]

  • Dry the combined organic phases over magnesium sulfate for 12 hours, then filter.[5]

  • Concentrate the filtrate under vacuum to yield the product as a white solid.[5]

Experimental Protocol: Synthesis of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester

This protocol describes the conversion of the Boc-protected lysine to its active NHS ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (THF) or ethyl acetate

Procedure:

  • Dissolve Nα,Nε-Di-Boc-L-lysine (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as isopropanol to yield the final product.

Applications and Experimental Protocols

The primary applications of Boc-Lys(Boc)-OSu are in solid-phase peptide synthesis (SPPS) and bioconjugation.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OSu is a key building block for introducing lysine residues into a peptide sequence using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[3] Its pre-activated nature as an NHS ester facilitates efficient coupling to the free N-terminus of the growing peptide chain on a solid support.[3]

Experimental Protocol: Coupling of Boc-Lys(Boc)-OSu in Boc-SPPS

This protocol outlines the coupling step for incorporating a Boc-Lys(Boc)-OSu residue onto a peptide-resin.

Materials:

  • Peptide-resin with a free N-terminus

  • Boc-Lys(Boc)-OSu

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Ensure the N-terminal Boc group of the resin-bound peptide has been removed via standard deprotection protocols (e.g., with trifluoroacetic acid) and the resin has been neutralized.

  • Dissolve Boc-Lys(Boc)-OSu (2-4 equivalents relative to the resin substitution) in DMF.[3]

  • Add the Boc-Lys(Boc)-OSu solution to the neutralized peptide-resin.[3]

  • Agitate the reaction mixture at room temperature for 1 to several hours.[3]

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test indicates the absence of free primary amines and a complete reaction.[3]

  • Once the coupling is complete, drain the reaction solution.[3]

  • Wash the peptide-resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.[3]

Bioconjugation

The NHS ester of Boc-Lys(Boc)-OSu is highly reactive towards primary amines, such as those on the N-terminus of proteins and the ε-amino group of lysine residues, forming stable amide bonds.[2] This makes it an excellent reagent for conjugating molecules to proteins and other biomolecules.

Experimental Protocol: Protein Labeling with Boc-Lys(Boc)-OSu

This protocol provides a general procedure for labeling a protein with Boc-Lys(Boc)-OSu.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Boc-Lys(Boc)-OSu

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

Procedure:

  • Prepare a stock solution of Boc-Lys(Boc)-OSu (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the Boc-Lys(Boc)-OSu stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purify the labeled protein from unreacted reagents and byproducts using a size-exclusion chromatography column.

  • The resulting Boc-protected lysine-conjugated protein can be used as is, or the Boc groups can be removed with acid treatment (e.g., TFA) to reveal free amines for further functionalization.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester.

Synthesis Pathway

The following diagram illustrates the two-step synthesis of Boc-Lys(Boc)-OSu from L-lysine.

G cluster_0 Step 1: Di-Boc Protection cluster_1 Step 2: NHS Esterification L-lysine L-lysine Boc-Lys(Boc)-OH Boc-Lys(Boc)-OH L-lysine->Boc-Lys(Boc)-OH (Boc)2O, NaHCO3 Boc-Lys(Boc)-OSu Boc-Lys(Boc)-OSu Boc-Lys(Boc)-OH->Boc-Lys(Boc)-OSu NHS, DCC G Biomolecule Biomolecule Conjugation Conjugation Biomolecule->Conjugation Boc-Lys(Boc)-OSu Boc-Lys(Boc)-OSu Boc-Lys(Boc)-OSu->Conjugation pH 7.2-8.5 Boc-Lys(Boc)-Biomolecule Boc-Lys(Boc)-Biomolecule Conjugation->Boc-Lys(Boc)-Biomolecule Deprotection Deprotection Boc-Lys(Boc)-Biomolecule->Deprotection Acid (TFA) Lys-Biomolecule Lys-Biomolecule Deprotection->Lys-Biomolecule Optional G cluster_0 Bioconjugate Action Peptide-Drug_Conjugate Peptide-Drug_Conjugate Receptor_Binding Receptor_Binding Peptide-Drug_Conjugate->Receptor_Binding Targeting Cancer_Cell Cancer_Cell Cancer_Cell->Receptor_Binding Internalization Internalization Receptor_Binding->Internalization Endocytosis Drug_Release Drug_Release Internalization->Drug_Release Lysosomal Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. Among the arsenal of chemical shields available to the peptide chemist, the tert-butyloxycarbonyl (Boc) group holds a foundational and enduring role. Despite the prevalence of the milder Fmoc strategy, Boc-based solid-phase peptide synthesis (SPPS) remains a powerful and often essential methodology, particularly for the synthesis of long, complex, or aggregation-prone peptide sequences. This technical guide provides an in-depth exploration of the Boc protecting group, from its core chemistry and mechanistic principles to detailed experimental protocols and a comparative analysis with alternative strategies.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[1] This characteristic is the cornerstone of its application in peptide synthesis, allowing for its selective removal under conditions that leave other, more robust protecting groups intact.[2]

Protection Reaction: The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]

Deprotection Reaction: The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[3][4] The acidic environment protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which is then released along with carbon dioxide to liberate the free amine of the peptide chain.[1][5]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling, all performed on a solid resin support.[1] This approach, pioneered by Bruce Merrifield, simplifies the purification process by allowing excess reagents and byproducts to be removed by simple filtration and washing.[6]

The cyclical workflow of Boc-SPPS can be visualized as follows:

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Coupled Boc-Amino Acid Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling of next Boc-Amino Acid Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Washing3->Resin Repeat Cycle

A diagram illustrating the cyclical workflow of Boc-SPPS.

Mechanism of Boc Protection and Deprotection

A deeper understanding of the chemical transformations involved in the application and removal of the Boc group is crucial for troubleshooting and optimizing peptide synthesis.

Boc Protection Mechanism

Boc_Protection_Mechanism Boc Protection Mechanism cluster_reactants Reactants cluster_product Product Amino_Acid R-NH₂ (Amino Acid) Boc_Protected_AA R-NH-Boc Amino_Acid->Boc_Protected_AA Base Boc_Anhydride (Boc)₂O (Di-tert-butyl dicarbonate) Boc_Anhydride->Boc_Protected_AA

The reaction for introducing the Boc protecting group.
Boc Deprotection Mechanism with TFA

The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[2] This cation can lead to unwanted side reactions, particularly with sensitive amino acid residues like tryptophan, methionine, and cysteine.[2][7] To prevent this, scavengers are often added to the deprotection solution to trap the carbocations.[2][7]

Boc_Deprotection_Mechanism Boc Deprotection Mechanism with TFA Boc_Peptide R-NH-Boc Protonation Protonation Boc_Peptide->Protonation + TFA Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Products R-NH₃⁺ (Deprotected Peptide) + CO₂ + tert-Butyl Cation Cleavage->Products Scavenging Scavenging (e.g., with DTE) Products->Scavenging Side_Products Alkylated Side Products (prevented) Scavenging->Side_Products

The acid-catalyzed removal of the Boc group.

Comparative Analysis: Boc vs. Fmoc Strategy

The choice between the Boc and Fmoc strategies is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages.[4][6]

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (TFA)[4]Base-labile (Piperidine)[]
Side-Chain Protection Benzyl-based, cleaved by strong acid (HF)[4]t-Butyl-based, cleaved by moderate acid (TFA)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[4]Moderate acid (TFA)[9]
Orthogonality Graded acid lability; less orthogonal[2]Fully orthogonal[2]
Advantages - Lower cost of reagents[10]- Beneficial for long or aggregation-prone sequences- Milder deprotection conditions[]- Avoids hazardous HF[10]- Amenable to automation[]- UV monitoring possible[10]
Disadvantages - Requires highly toxic and corrosive HF[1]- Requires specialized equipment[1]- Repetitive acid treatment can degrade resin[11]- Piperidine can cause side reactions[12]- Higher cost of reagents

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O) or BOC-ON

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[13]

  • Add (Boc)₂O (1.1 equivalents) or BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.[3][13]

  • Continue stirring for 2-4 hours, monitoring the reaction completion using a suitable method like thin-layer chromatography (TLC).[13]

  • Dilute the mixture with water and extract twice with ethyl acetate to remove byproducts.[13]

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the Boc-protected amino acid three times with ethyl acetate.[13]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude product.[13]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Nα-Boc group from a peptide-resin during SPPS.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Isopropanol (IPA)

  • Scavenger (e.g., dithiothreitol (DTE), if required)[7]

Procedure:

  • Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.[14]

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (v/v) to the resin. If the sequence contains sensitive residues like Trp, Met, or Cys, add a scavenger such as 0.5% DTE.[7][11]

  • Agitate the mixture for 20-30 minutes at room temperature.[5][14]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by IPA (2 times), and then DCM again (3-5 times).[14]

  • To neutralize the resulting trifluoroacetate salt, treat the resin with a 10% solution of DIEA in DCM for 5 minutes, and repeat this step once.[4][14]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[14] The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Caution: This procedure involves the use of highly hazardous hydrogen fluoride (HF) and requires specialized equipment and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavenger (e.g., anisole)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger such as anisole.[4]

  • Cool the apparatus to 0°C and carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.[4]

  • Evaporate the HF under a vacuum.

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.[4]

  • Collect the peptide by filtration and wash with cold ether.

Common Side Reactions in Boc-SPPS and Mitigation Strategies

Side ReactionDescriptionMitigation
Alkylation of Sensitive Residues The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of Trp, Met, Cys, and Tyr.[2][7]Use of scavengers (e.g., DTE, thioanisole) in the deprotection cocktail.[2][7]
Aspartimide Formation The side-chain carboxyl group of aspartic acid can form a cyclic imide, leading to a mixture of α and β-peptides.[11][15]Use of β-cyclohexyl ester protection for aspartic acid can reduce this side reaction.[15]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide can occur, leading to chain termination.[11][15]Employing in situ neutralization protocols can suppress this side reaction.[15]
Pyroglutamate Formation The side-chain of glutamic acid can cyclize during HF cleavage.[15]Judicious choice of scavengers can minimize this.[11]

Conclusion

The Boc protecting group, a pioneer in the field of solid-phase peptide synthesis, remains a highly relevant and powerful tool for the modern peptide chemist. Its robustness and efficacy in the synthesis of challenging sequences ensure its continued application in both academic research and the industrial development of peptide-based therapeutics.[3] A thorough understanding of the underlying chemistry, reaction mechanisms, and potential side reactions associated with Boc-SPPS is paramount for its successful implementation, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

The Cornerstone of Bioconjugation: A Technical Guide to the Functionality of N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are paramount in the field of bioconjugation, serving as highly efficient and selective reagents for the covalent modification of biomolecules.[1][2] Their capacity to form stable amide bonds with primary amines under mild, aqueous conditions has made them indispensable tools in a vast array of applications, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive exploration of the core principles of NHS ester chemistry, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of this powerful bioconjugation strategy.

Core Principles of NHS Ester Reactivity

The primary function of NHS esters is the acylation of primary amines, which are readily available on biomolecules as the N-terminus of polypeptide chains and the ε-amino group of lysine residues.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism.[2][] An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to yield a stable amide bond and release N-hydroxysuccinimide as a byproduct.[][7]

Reaction Mechanism

The reaction is highly selective for primary amines over other nucleophilic groups, such as hydroxyl and sulfhydryl groups, under optimal conditions.[7] While reactions with these other groups can occur, the resulting ester and thioester linkages are significantly less stable than the amide bond and are prone to hydrolysis or displacement by amines.[5][7]

G reagent NHS Ester (R-CO-O-NHS) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R'-NH2) amine->intermediate amide Stable Amide Bond (R-CO-NH-R') intermediate->amide Collapse nhs N-Hydroxysuccinimide (Leaving Group) intermediate->nhs

Reaction of an NHS ester with a primary amine.
The Competing Reaction: Hydrolysis

In aqueous environments, a critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[1][8] This reaction deactivates the NHS ester by converting it back to a carboxylic acid, thus preventing conjugation with the target amine.[5] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[1][4] This competition between aminolysis (reaction with the amine) and hydrolysis is a pivotal factor in designing and optimizing bioconjugation experiments.[8]

Quantitative Data on NHS Ester Stability and Reactivity

The efficiency of NHS ester bioconjugation is critically influenced by several factors, most notably pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data to guide experimental design.

Stability of NHS Esters

The half-life of NHS esters in aqueous solution is a crucial parameter to consider. The data below illustrates the significant impact of pH and temperature on the rate of hydrolysis.

pHTemperature (°C)Half-life
7.004-5 hours[4][9]
8.041 hour[9]
8.6410 minutes[4][9]
7.0Room Temp.Hours[10]
9.0Room Temp.Minutes[10][11]

Data compiled from multiple sources.[4][9][10][11]

Optimal Reaction Conditions

Achieving a balance between amine reactivity and NHS ester stability is key to successful conjugation.

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5[1][4]The optimal pH is often between 8.3 and 8.5 to maximize the concentration of unprotonated primary amines while minimizing hydrolysis.[12][13]
Temperature 4°C to Room TemperatureReactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[4]
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4]Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the target molecule for reaction with the NHS ester.[12][14]
Solvent for NHS Ester Anhydrous DMSO or DMF[12][14]Many NHS esters are not readily soluble in aqueous buffers and should be dissolved in a water-miscible organic solvent before addition to the reaction mixture.[4]

Experimental Protocols

The following are detailed methodologies for common applications of NHS esters in bioconjugation.

Protocol for Antibody Labeling with an NHS Ester-Activated Fluorophore

This protocol outlines the general procedure for conjugating a fluorescent dye to an antibody.

Materials:

  • Antibody solution (1-2 mg/mL in an amine-free buffer, e.g., PBS)[8]

  • NHS ester-activated fluorophore[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • 1 M Sodium Bicarbonate, pH 8.3[14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[15]

  • Purification column (e.g., size-exclusion chromatography)[16]

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS.[8] Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[8][14]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated fluorophore in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8][17]

  • Perform the Conjugation Reaction: Add the NHS ester stock solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a common starting point.[8] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[16]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2] Incubate for 15-30 minutes at room temperature.[8]

  • Purify the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column.[12][16]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Prepare Antibody (Amine-free buffer, pH 8.3) conjugation Conjugation (1-4h RT or O/N 4°C) antibody_prep->conjugation nhs_prep Prepare NHS Ester (Anhydrous DMSO/DMF) nhs_prep->conjugation quenching Quench Reaction (e.g., Tris or Glycine) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification analysis Analyze Conjugate purification->analysis

A typical experimental workflow for NHS ester bioconjugation.
Protocol for Protein Immobilization on a Surface

This protocol details the steps for covalently attaching a protein to a surface activated with NHS esters.

Materials:

  • Surface with carboxyl groups (e.g., carboxyl-functionalized beads, plates, or sensors)[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[8]

  • NHS (N-hydroxysuccinimide)[8]

  • Activation Buffer: 0.1 M MES, pH 6.0[8]

  • Coupling Buffer: PBS, pH 7.4[8]

  • Protein solution (in Coupling Buffer)[8]

  • Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5[8]

  • Wash Buffer: PBS with 0.05% Tween-20[8]

Procedure:

  • Activate the Surface: Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 3 mg/mL) in Activation Buffer.[8] Incubate the carboxyl-functionalized surface with the EDC/NHS solution for 15-30 minutes at room temperature.[8] Wash the surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.[8]

  • Immobilize the Protein: Immediately add the protein solution to the activated surface.[8] Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Block Unreacted Sites: Remove the protein solution and wash the surface with Coupling Buffer.[8] Add the Blocking Buffer and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.[8]

  • Final Wash: Wash the surface extensively with Wash Buffer to remove non-covalently bound protein and blocking agents.[8] The surface with the immobilized protein is now ready for use.[8]

Application in Drug Development: Antibody-Drug Conjugate (ADC) Signaling

A prominent application of NHS ester chemistry is in the creation of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies.[3][15] NHS esters are frequently used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells.[3] The mechanism of action of an ADC is a prime example of a signaling pathway initiated by a bioconjugate.

G ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding Receptor Target Receptor ADC->Receptor Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage CellDeath Apoptosis (Cell Death) DrugRelease->CellDeath Induces

Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Conclusion

N-hydroxysuccinimide esters are a cornerstone of modern bioconjugation, offering a robust and versatile method for the selective modification of primary amines on biomolecules.[1] A thorough understanding of the reaction mechanism, the critical influence of pH on the competing hydrolysis reaction, and adherence to optimized protocols are essential for achieving high conjugation efficiency. By carefully controlling experimental parameters, researchers, scientists, and drug development professionals can successfully leverage the power of NHS ester chemistry to create innovative tools and therapeutics that advance our understanding of biology and improve human health.[3][8]

References

A Comprehensive Technical Guide to Boc-Lys(Boc)-OSu: A Versatile Reagent for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a pivotal reagent in modern biochemical research and drug development.[1] A derivative of the amino acid L-lysine, it is strategically modified with two tert-butoxycarbonyl (Boc) protecting groups and an N-hydroxysuccinimide (OSu) ester. This unique structure provides exceptional control over lysine's reactive amino groups, making it an invaluable tool for the precise construction of complex biomolecules.[1] This guide provides an in-depth overview of its chemical properties, mechanism of action, and key applications, complete with experimental protocols and visual workflows.

Core Chemical and Physical Properties

Boc-Lys(Boc)-OSu is a white to off-white solid, valued for its stability and reactivity in key synthesis processes.[2][3] Its hydrophobic nature, conferred by the two bulky Boc groups, dictates its solubility in a range of organic solvents while being poorly soluble in aqueous solutions.[3]

PropertyValueReference(s)
CAS Number 30189-36-7[1]
Molecular Formula C₂₀H₃₃N₃O₈[1]
Molecular Weight 443.49 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥97.0%[1]
Storage Temperature -20°C[1][2]
Solubility Excellent (>50 mM): DMF, DMSOSoluble: DCM, Ethyl AcetateLimited/Poor: Water[3]

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu is rooted in the distinct functions of its constituent parts: the highly reactive N-hydroxysuccinimide (OSu) ester and the acid-labile tert-butoxycarbonyl (Boc) protecting groups.[1][4]

The OSu group is an activated ester that readily reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue on a protein, to form a stable amide bond. This reaction proceeds efficiently under mild conditions (typically pH 7.2-8.5) and releases N-hydroxysuccinimide as a byproduct.[4][5]

The two Boc groups protect the α- and ε-amino groups of the lysine core, preventing them from participating in unwanted side reactions during the conjugation process.[4] These protecting groups are stable during the coupling reaction but can be easily and selectively removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[1][4] This "orthogonality" is crucial for multi-step syntheses, allowing for the controlled exposure of the lysine's amino groups for further modifications after the initial conjugation.[6]

reagent Boc-Lys(Boc)-OSu conjugation Conjugation (Stable Amide Bond Formation) reagent->conjugation Reacts with biomolecule Biomolecule (with Primary Amine) biomolecule->conjugation conjugate Boc-Lys(Boc)-Biomolecule conjugation->conjugate Forms deprotection Deprotection (Acid Treatment, e.g., TFA) conjugate->deprotection (Optional Step) final_product Lys-Biomolecule (Free Amines Exposed) deprotection->final_product Yields

General workflow of bioconjugation and optional deprotection.

Key Applications and Experimental Protocols

Boc-Lys(Boc)-OSu is a versatile tool with a broad range of applications in research and drug development, including peptide synthesis, protein modification, dendrimer synthesis, and nanoparticle functionalization.[1]

Boc-Lys(Boc)-OSu is widely used to link various molecules, such as fluorescent dyes, biotin tags, or drugs, to proteins.[1][5] This is fundamental for creating antibody-drug conjugates (ADCs) for targeted therapy.[1]

General Protocol for Protein Labeling:

  • Reagent Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.[1]

    • Prepare a fresh stock solution of Boc-Lys(Boc)-OSu (e.g., 10 mM) in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4]

  • Conjugation Reaction:

    • While gently vortexing, add the desired molar excess of the Boc-Lys(Boc)-OSu solution to the protein solution. A common starting point is an 8- to 10-fold molar excess.[1][4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][4]

  • Purification:

    • Remove unreacted Boc-Lys(Boc)-OSu and byproducts via gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.[1]

  • Boc Deprotection (Optional):

    • To expose the lysine's amino groups, treat the purified conjugate with a 1:1 solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[1]

    • Remove the TFA and DCM under vacuum.[1]

prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix 3. Mix Reagents (Add 8-10x molar excess of reagent to protein) prep_protein->mix prep_reagent 2. Prepare Boc-Lys(Boc)-OSu Solution (10 mM in anhydrous DMF or DMSO) prep_reagent->mix incubate 4. Incubate (1-4h at RT or overnight at 4°C) mix->incubate purify 5. Purify Conjugate (Gel filtration, dialysis, etc.) incubate->purify analyze 6. Analyze Conjugate purify->analyze

Experimental workflow for protein labeling.

The primary application of Boc-Lys(Boc)-OSu is in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.[7] Its pre-activated OSu ester facilitates efficient coupling to the free N-terminus of a growing peptide chain attached to a solid support resin.[7]

General Protocol for a Boc-SPPS Coupling Cycle:

This protocol outlines a single cycle of amino acid addition to a peptide-resin.

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM).

  • Nα-Boc Deprotection:

    • Remove the terminal Boc group by treating the resin with 25-50% TFA in DCM for approximately 20-30 minutes.[6]

    • Wash the peptide-resin sequentially with DCM, Isopropanol (IPA), and DMF.[6][7]

    • Neutralize the newly exposed terminal amine with a 10% solution of diisopropylethylamine (DIPEA) in DMF.[6]

  • Coupling:

    • Dissolve Boc-Lys(Boc)-OSu in DMF.

    • Add the solution to the neutralized peptide-resin and agitate the mixture at room temperature for 1-4 hours.[7]

    • Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines.[7]

  • Washing: Once coupling is complete, wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.[7]

start Start with Peptide-Resin (N-terminus Boc-protected) deprotection 1. Deprotection (Treat with TFA in DCM to remove Boc) start->deprotection wash_neutralize 2. Wash & Neutralize (DCM, IPA, DMF washes; then DIPEA) deprotection->wash_neutralize coupling 3. Coupling (Add Boc-Lys(Boc)-OSu in DMF) wash_neutralize->coupling wash_final 4. Final Wash (DMF and DCM) coupling->wash_final end Peptide-Resin + 1 Lysine (Ready for next cycle) wash_final->end

Workflow for a single Boc-SPPS cycle.

Conclusion

Boc-Lys(Boc)-OSu is an indispensable reagent for researchers and drug development professionals. Its well-defined structure and predictable reactivity allow for the precise and controlled modification of peptides, proteins, and other molecules.[1] From the synthesis of therapeutic peptides to the construction of sophisticated antibody-drug conjugates, Boc-Lys(Boc)-OSu provides a reliable chemical tool that is fundamental to advancing pharmaceutical innovation and biochemical research.[2]

References

Solubility profile of Boc-Lys(Boc)-OSu in DMF, DMSO, and other organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), a critical parameter for its application in peptide synthesis, bioconjugation, and drug development. Understanding the solubility of this reagent in various organic solvents is paramount for designing robust and reproducible experimental protocols.

Core Compound Characteristics

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α- and ε-amino groups are protected by tert-butyloxycarbonyl (Boc) groups, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This structure renders the molecule hydrophobic, dictating its solubility primarily in organic solvents.[1] The compound typically presents as a white to off-white solid.[1]

Quantitative Solubility Data

The solubility of Boc-Lys(Boc)-OSu is a key factor for achieving homogeneous conditions in solution-phase reactions.[1] The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

SolventAbbreviationSolubilityObservations
DimethylformamideDMFExcellent / >50 mMCommonly utilized for coupling reactions, ensuring good solubility of reactants.[1]
Dimethyl sulfoxideDMSOExcellent / >50 mMAn effective solvent for dissolving the compound for a variety of applications.[1]
DichloromethaneDCMSolubleA frequent choice for synthesis and coupling, offering easier removal during workup.[1]
Ethyl Acetate-SolubleOften employed during the extraction and purification steps of a synthesis.[1]
Water-Limited / PoorThe hydrophobic nature of the dual Boc groups significantly restricts its solubility in aqueous media.[1][2]

Experimental Protocol: Determination of Solubility

This section outlines a general methodology for determining the solubility of Boc-Lys(Boc)-OSu in a specific solvent.

Materials:

  • Boc-Lys(Boc)-OSu

  • Test solvent (e.g., DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Clear glass vials

Procedure:

  • Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of Boc-Lys(Boc)-OSu into a clean, dry vial.[1]

  • Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.[1]

  • Dissolution: Vigorously vortex the vial for at least one minute to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background. A clear, particle-free solution indicates complete dissolution.[1] If the solution is cloudy or contains visible particles, the compound is not fully soluble at that concentration.[1]

  • Titration (Optional): If the compound did not fully dissolve, add incremental aliquots of the solvent, vortexing and observing after each addition, until a clear solution is achieved. This allows for an estimation of the approximate solubility.[1]

Workflow and Logical Relationships

The following diagrams illustrate key conceptual workflows related to the solubility and use of Boc-Lys(Boc)-OSu.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_decision Decision cluster_outcome Outcome weigh Weigh Boc-Lys(Boc)-OSu add_solvent Add Solvent Aliquot weigh->add_solvent solvent Select Solvent solvent->add_solvent vortex Vortex to Dissolve add_solvent->vortex observe Observe for Clarity vortex->observe is_soluble Completely Dissolved? observe->is_soluble soluble Soluble at Concentration is_soluble->soluble Yes not_soluble Insoluble or Partially Soluble is_soluble->not_soluble No

Solubility Assessment Workflow for Boc-Lys(Boc)-OSu.

Reaction_Integration_Workflow start Start: Reaction Planning dissolve Dissolve Boc-Lys(Boc)-OSu in appropriate solvent (e.g., DMF, DMSO) start->dissolve reactants Prepare other reactants (e.g., amine-containing molecule) start->reactants combine Combine Solutions dissolve->combine reactants->combine reaction Perform Coupling Reaction combine->reaction workup Reaction Workup & Purification reaction->workup deprotection Selective Boc Deprotection (if required) workup->deprotection final_product Final Conjugated Product workup->final_product Deprotection not needed deprotection->final_product

Integration of Boc-Lys(Boc)-OSu into a typical bioconjugation workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, or Boc-Lys(Boc)-OSu, is a cornerstone reagent for the precise incorporation of lysine residues in peptide synthesis and bioconjugation. Its efficacy is intrinsically linked to its chemical integrity, which is primarily dictated by the stability of its highly reactive N-hydroxysuccinimide (NHS) ester. This guide provides an in-depth overview of the critical storage and handling conditions necessary to maintain the stability and reactivity of Boc-Lys(Boc)-OSu, ensuring reproducible and successful experimental outcomes.

Core Stability Profile

The stability of Boc-Lys(Boc)-OSu is governed by two main chemical features: the moisture-sensitive NHS ester and the acid-labile tert-butyloxycarbonyl (Boc) protecting groups. The primary degradation pathway is the hydrolysis of the NHS ester in the presence of water, which converts the active ester into an unreactive carboxylic acid (Boc-Lys(Boc)-OH), thereby inhibiting its ability to form amide bonds. The Boc groups, while stable under basic and coupling conditions, are readily cleaved by strong acids like trifluoroacetic acid (TFA).

Recommended Storage and Handling Conditions

Adherence to stringent storage and handling protocols is paramount to prevent degradation and preserve the reagent's reactivity. The following table summarizes the key quantitative parameters for optimal stability.

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes the rate of

Safety precautions and personal protective equipment for handling Boc-Lys(Boc)-OSu.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and personal protective equipment (PPE) required for handling Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. While specific hazard data for Boc-Lys(Boc)-OSu is limited, its structural similarity to other N-hydroxysuccinimide (NHS) esters warrants a cautious approach. Compounds like Fmoc-Lys(Boc)-OSu are known to cause skin, eye, and respiratory irritation, making it prudent to handle Boc-Lys(Boc)-OSu with a similar level of care.[1]

Hazard Identification and Risk Assessment

Physical and Chemical Properties:

PropertyValue
Molecular Formula C20H33N3O8[2]
Molecular Weight 443.49 g/mol [2][5]
Appearance White solid[4]
Storage Temperature -20°C or 2-8°C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure to Boc-Lys(Boc)-OSu. The following table summarizes the required PPE for various laboratory operations involving this reagent.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes/Face Chemical safety goggles or glasses. A face shield is recommended when there is a risk of splashing or dust generation.[1]Ensure that eyewash stations and safety showers are readily accessible.[3]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[1]Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]
Respiratory NIOSH-approved N95 dust respirator, particularly when handling the powdered form.[1][2]Engineering controls, such as a chemical fume hood, should be the primary means of controlling inhalation exposure.[1]
Body Laboratory coat. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[1]The lab coat should be kept buttoned, and shoes should fully cover the feet.[1]

Safe Handling and Experimental Workflow

A systematic approach to handling Boc-Lys(Boc)-OSu is critical to ensure safety from receipt of the chemical to its final disposal. The following diagram illustrates a logical workflow for this process.

cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_disposal Waste & Disposal A Receiving & Verification - Check container integrity - Confirm label B Secure Storage - Store at -20°C or 2-8°C - Keep container sealed A->B C Safe Handling - Use in a well-ventilated area (fume hood) - Wear full PPE B->C D Spill Management - Evacuate if necessary - Follow spill cleanup protocol F Waste Collection - Use designated, labeled containers - Do not mix with incompatible waste E Exposure Response - Follow first aid procedures - Seek medical attention G Disposal - Follow institutional EHS guidelines - Use a certified hazardous waste service F->G

Safe Handling Workflow for Boc-Lys(Boc)-OSu.

Detailed Protocols and Procedures

Engineering Controls:

  • Always handle Boc-Lys(Boc)-OSu in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of dust particles.[1]

General Hygiene and Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where Boc-Lys(Boc)-OSu is handled.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

  • Keep the container tightly closed when not in use.[4]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and provide a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures:

  • In the event of a spill, avoid generating dust.[6]

  • Use dry clean-up methods. Gently sweep or scoop the solid material into a designated hazardous waste container.[6]

  • Do not use water to clean up spills of the solid material, as it is sensitive to moisture.[6]

  • Place all contaminated cleaning materials into a labeled waste container.[1]

Storage and Disposal:

  • Store Boc-Lys(Boc)-OSu in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C or 2-8°C.[1]

  • Disposal of Boc-Lys(Boc)-OSu and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.[1]

  • Waste should be collected in a clearly labeled, sealed container for hazardous waste.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

References

A Comprehensive Technical Guide to Boc and Fmoc Protecting Groups in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is a critical determinant of success, directly influencing synthesis efficiency, scalability, and the purity of the final product. The two most prominent strategies in solid-phase peptide synthesis (SPPS) are centered around the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This technical guide provides an in-depth comparison of these two cornerstone methodologies, complete with quantitative data, detailed experimental protocols, and visual workflows to inform the selection process for research, development, and manufacturing applications.

Core Principles: A Dichotomy in Chemical Lability

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal during the synthesis cycle.[1][2]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This milder deprotection condition is a key feature of the Fmoc strategy.[] The side-chain protecting groups and the resin linker are acid-labile, allowing for their simultaneous removal during the final cleavage from the solid support with TFA.[5][8]

A critical concept in protecting group strategy is orthogonality , which is the ability to selectively remove one type of protecting group in the presence of others.[2] The Fmoc/tBu (tert-butyl) strategy is considered a fully orthogonal system because the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. Conversely, the Boc/Bzl (benzyl) strategy is described as semi-orthogonal, as both the Boc (Nα-protection) and benzyl (side-chain protection) groups are removed by acid, albeit at different strengths.

Quantitative Comparison of Boc and Fmoc Strategies

The choice between Boc and Fmoc chemistries impacts nearly every aspect of peptide synthesis. The following tables summarize the key quantitative and qualitative differences to facilitate comparison.

Table 1: Core Characteristics and Reagents

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3][9]20% Piperidine in N,N-Dimethylformamide (DMF)[5][9]
Deprotection Condition Strong Acid (pH 1-2)[]Mild Base (pH 10-12)[]
Side-Chain Protection Benzyl (Bzl)-based[5]tert-Butyl (tBu)-based[5]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or TFMSA[4][5]Trifluoroacetic Acid (TFA)[5][11]
Orthogonality Partial (Graduated Acid Lability)[2][5]Fully Orthogonal[2][5]

Table 2: Performance and Application Metrics

MetricBoc StrategyFmoc Strategy
Typical Yield per Step High, but can be affected by aggregation[5]>99%[5]
Automation Friendliness Less common in modern automated synthesizers[5]Highly amenable to automation[2][5]
Cost of Amino Acid Derivatives Generally less expensive[]Generally more expensive[2]
Safety Considerations Requires specialized apparatus for handling highly corrosive and toxic HF[5][12]Avoids the use of HF, considered safer[2][5]
Monitoring No direct real-time monitoring of deprotectionUV monitoring of Fmoc deprotection is possible (~300 nm)[2][13]
Common Applications Synthesis of long, complex, or aggregation-prone peptides.[2][4]Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), routine automated synthesis.[2]
Key Advantages Robust, well-established, and can be better for long or hydrophobic sequences prone to aggregation.[2][4]Milder deprotection conditions preserve sensitive functionalities, orthogonality allows for selective modifications, and safer final cleavage.[2]
Key Disadvantages Harsh repetitive acid deprotection can degrade sensitive peptides, and final cleavage requires hazardous reagents and specialized equipment.[2]Aggregation can be an issue in some sequences, and potential for base-labile side reactions (e.g., aspartimide formation).[2][14]

Visualizing the Chemistries: Structures and Workflows

Diagrams illustrating the chemical structures and the cyclical nature of the synthesis processes highlight the fundamental differences between the two methodologies.

Diagram 1. Chemical structure of a Boc-protected amino acid.

Diagram 2. Chemical structure of an Fmoc-protected amino acid.

The workflows for Boc and Fmoc solid-phase peptide synthesis (SPPS) are cyclical processes involving repeated steps of deprotection, washing, coupling, and washing.

Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid (Boc-AA-Resin) deprotection 1. Deprotection (25-50% TFA in DCM) start->deprotection wash1 2. Washing (DCM) deprotection->wash1 neutralization 3. Neutralization (e.g., 5% DIEA in DCM) wash1->neutralization wash2 4. Washing (DCM/DMF) neutralization->wash2 coupling 5. Coupling (Activated Boc-AA) wash2->coupling wash3 6. Washing (DMF/DCM) coupling->wash3 repeat Repeat for next amino acid? wash3->repeat repeat->deprotection Yes final_cleavage Final Cleavage (Anhydrous HF) repeat->final_cleavage No

Diagram 3. The Boc-SPPS cycle, involving acid deprotection and a mandatory neutralization step.

Fmoc_SPPS_Workflow start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection 1. Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA) wash1->coupling wash2 4. Washing (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid? wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No

Diagram 4. The Fmoc-SPPS cycle, characterized by base deprotection and fewer overall steps.

Detailed Experimental Protocols

The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence and scale of synthesis.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[3][12]

  • Boc Deprotection:

    • Drain the solvent from the swollen resin.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin (approximately 10 mL per gram of resin).[3]

    • Agitate the resin suspension for a pre-wash of 5 minutes.[3]

    • Drain the deprotection solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

  • Washing after Deprotection:

    • Drain the deprotection solution.

    • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[9]

    • Wash with an alcohol like isopropanol (IPA) to shrink the resin and help remove trapped TFA, followed by more DCM washes.[3]

  • Neutralization:

    • Add a solution of 5% Diisopropylethylamine (DIEA) in DCM to the peptide-resin.[9][12]

    • Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.

    • Drain the neutralization solution.

    • Repeat the neutralization step.

  • Washing after Neutralization:

    • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in a minimal amount of DMF.[4][]

    • Add DIEA (in slight excess) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., the ninhydrin test).

  • Washing after Coupling:

    • Drain the coupling solution.

    • Wash the peptide-resin alternately with DMF and DCM (3-5 times each) to remove excess reagents and byproducts.

  • Cycle Repetition:

    • Return to step 2 for the next coupling cycle.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.[12]

    • Add a scavenger, such as anisole.[3]

    • Carefully distill liquid hydrogen fluoride (HF) into the reaction vessel (approximately 10 mL per gram of peptide-resin).[3]

    • Stir the mixture in an ice bath for 45-60 minutes.[3]

    • Evaporate the HF under vacuum.

    • Precipitate and wash the cleaved peptide with cold diethyl ether.

    • Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.[5]

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[11][15]

  • Fmoc Deprotection:

    • Drain the solvent from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]

    • Agitate the resin suspension for an initial 3-5 minutes.[5][9]

    • Drain the deprotection solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.

  • Washing after Deprotection:

    • Drain the deprotection solution.

    • Wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[9]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU) in a minimal amount of DMF.[]

    • Add a base such as DIEA or 2,4,6-collidine to activate the amino acid.[15]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., the ninhydrin test).

  • Washing after Coupling:

    • Drain the coupling solution.

    • Wash the peptide-resin alternately with DMF and DCM (3-5 times each) to remove excess reagents and byproducts.[16]

  • Cycle Repetition:

    • Return to step 2 for the next coupling cycle.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically composed of Trifluoroacetic Acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5, to act as scavengers.[11]

    • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.[11]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[2][5] The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[5] However, the Boc/Bzl strategy remains a robust and relevant method, particularly in large-scale industrial manufacturing where the lower cost of reagents can be a significant factor.[1] It can also offer advantages for certain sequences that are prone to aggregation under Fmoc conditions or that contain base-sensitive moieties.[1][4] A thorough understanding of the principles, advantages, and limitations of each strategy, as outlined in this guide, is essential for the successful synthesis of peptides for research and therapeutic development.

References

Methodological & Application

Standard Protocol for Utilizing Boc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocols for the use of Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) in solid-phase peptide synthesis (SPPS). This pre-activated amino acid derivative is a critical building block for the incorporation of lysine residues into peptide chains, offering efficiency and simplicity in the coupling step.[1]

Introduction to Boc-Lys(Boc)-OSu in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method within SPPS.[1] Boc-Lys(Boc)-OSu is a lysine derivative where both the α-amino and ε-amino groups are protected by the acid-labile Boc group, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.[1] This pre-activation facilitates efficient coupling to the free N-terminus of the growing peptide chain, streamlining the synthesis process.[1]

Key Features:

  • Pre-activated: The OSu ester is a good leaving group, promoting rapid and efficient amide bond formation without the need for in-situ coupling reagents.[2]

  • Dual Boc Protection: The two Boc groups on the α- and ε-amino groups of lysine prevent unwanted side reactions during peptide chain elongation.[2]

  • Versatility: It is a fundamental building block for introducing protected lysine residues in Boc-SPPS and can also be used for modifying lysine residues in existing proteins.[1]

Experimental Protocols

The following protocols outline the key steps in utilizing Boc-Lys(Boc)-OSu in a typical Boc-SPPS workflow.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.[1]

Protocol:

  • Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.[1]

  • Add a suitable solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Boc Deprotection

This step removes the Nα-Boc protecting group from the terminal amino acid on the resin, exposing a free amine for the next coupling reaction.

Protocol:

  • Drain the swelling solvent from the resin.

  • Add a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to the resin.

  • Agitate the mixture for 1-2 minutes (pre-wash).

  • Drain the TFA/DCM solution.

  • Add fresh TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[3]

Neutralization

The newly exposed N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine before coupling.

Protocol:

  • Wash the peptide-resin with a neutralization solution, typically 10% N,N-Diisopropylethylamine (DIEA) in DMF.[3]

  • Agitate the suspension for 5-10 minutes.[1]

  • Drain the neutralization solution.[1]

  • Repeat the neutralization step one more time.[1]

  • Wash the peptide-resin with DCM (5 times for 1 minute each) to remove excess DIEA.[1]

Coupling of Boc-Lys(Boc)-OSu

In this step, the pre-activated Boc-Lys(Boc)-OSu is coupled to the free N-terminus of the peptide-resin.[1]

Protocol:

  • Dissolve Boc-Lys(Boc)-OSu (2-4 equivalents relative to the resin substitution) in DMF.[1]

  • Add the solution of Boc-Lys(Boc)-OSu to the neutralized peptide-resin.[1]

  • Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to several hours.[1]

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[1]

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.[1]

  • Wash the peptide-resin with DMF (3 times for 1 minute each).[1]

  • Wash the peptide-resin with DCM (3 times for 1 minute each).[1]

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a sensitive colorimetric assay used to detect the presence of primary amines. A positive test (blue color) indicates incomplete coupling, while a negative test (yellow/colorless) signifies a complete reaction.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc groups on lysine) are removed simultaneously.

Warning: Strong acids like Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. Handle with extreme caution in a specialized chemical fume hood with appropriate personal protective equipment.[1]

Typical Cleavage Cocktail:

A common cleavage cocktail consists of TFA with scavengers to prevent side reactions. For example, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used for 2 hours.[4] The choice of scavengers depends on the amino acid composition of the peptide.

Data Presentation

The following tables summarize key quantitative data for the use of Boc-Lys(Boc)-OSu in SPPS.

Table 1: Reagents and Solvents for Boc-SPPS Cycle

StepReagent/SolventTypical Concentration/VolumeTypical Time
Resin SwellingDCM or DMFSufficient to cover the resin30-60 min
Boc Deprotection25-50% TFA in DCM10 mL per gram of resin20-30 min
Neutralization10% DIEA in DMF10 mL per gram of resin2 x 5-10 min
CouplingBoc-Lys(Boc)-OSu in DMF2-4 equivalents1-4 hours
WashingDCM and DMF10 mL per gram of resin1 min per wash

Table 2: Troubleshooting Common Issues in SPPS using Boc-Lys(Boc)-OSu

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time or equivalents of Boc-Lys(Boc)-OSu.- Steric hindrance.- Peptide aggregation.- Increase coupling time and/or equivalents of Boc-Lys(Boc)-OSu.- Perform a second coupling (recoupling).- Use a different solvent system (e.g., DMF/DCM mixture).[1]
Low Yield - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Loss of peptide during work-up.- Ensure complete coupling at each step using the Kaiser test.- Use a more stable linker (e.g., PAM resin).- Optimize precipitation and washing steps.[1]
Side Reactions during Cleavage - Alkylation of sensitive residues (Trp, Met, Tyr) by carbocations.- Use an appropriate scavenger cocktail during cleavage.[1]
Deletion of Lysine Residue - Incomplete coupling of Boc-Lys(Boc)-OSu.- Ensure complete coupling by monitoring with the Kaiser test and recoupling if necessary.[1]

Visualizations

Chemical Structure of Boc-Lys(Boc)-OSu

cluster_lysine Boc-Lys(Boc)-OSu Boc-NH Boc-NH CH CH Boc-NH->CH C=O C=O CH->C=O side_chain (CH₂)₄ CH->side_chain OSu OSu C=O->OSu NH-Boc NH-Boc side_chain->NH-Boc

Caption: Chemical structure of Boc-Lys(Boc)-OSu.

SPPS Workflow using Boc-Lys(Boc)-OSu

SPPS_Workflow Resin Resin Support Swell 1. Resin Swelling (DCM/DMF) Resin->Swell Deprotection 2. Nα-Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization 3. Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling 4. Coupling (Boc-Lys(Boc)-OSu in DMF) Neutralization->Coupling Wash 5. Washing (DMF/DCM) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Cleavage Final Cleavage and Deprotection (e.g., TFA/Scavengers) Wash->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for SPPS using Boc-Lys(Boc)-OSu.

Logical Flow of Boc-SPPS Cycle

Boc_SPPS_Cycle start Start with Peptide-Resin deprotection Remove Nα-Boc group (Acidic conditions) start->deprotection neutralization Neutralize N-terminus (Base) deprotection->neutralization coupling Couple next Boc-amino acid (Boc-Lys(Boc)-OSu) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling (Recouple) kaiser_test->incomplete Positive complete->deprotection Continue Elongation incomplete->coupling

Caption: Decision-making process within a single Boc-SPPS cycle.

References

Application Notes and Protocols for Protein Modification with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a versatile reagent used for the precise modification of proteins and peptides.[1] Its unique structure, featuring two orthogonal tert-butoxycarbonyl (Boc) protecting groups and a highly reactive N-hydroxysuccinimide (NHS) ester, allows for the introduction of a protected lysine residue onto a biomolecule.[1][2] The NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds under mild conditions.[2] The Boc protecting groups can be subsequently removed under acidic conditions, revealing free amino groups for further functionalization, such as the attachment of drugs, labels, or other moieties.[1][3]

These application notes provide a comprehensive guide to the use of Boc-Lys(Boc)-OSu for protein modification, including detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research and drug development.

Chemical Properties and Mechanism of Action

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate[4]

  • Molecular Formula: C₂₀H₃₃N₃O₈[4]

  • Molecular Weight: 443.49 g/mol [4]

  • CAS Number: 30189-36-7[4]

The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The Boc groups are stable during this conjugation step but can be readily cleaved with acids like trifluoroacetic acid (TFA).[1]

Quantitative Data

The efficiency of protein modification with Boc-Lys(Boc)-OSu is influenced by several factors, including pH, temperature, and reagent concentrations. The stability of the NHS ester is also a critical consideration, as it is susceptible to hydrolysis.

ParameterConditionValueReference(s)
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[1]
pH 8.6, 4°C10 minutes[1]
Optimal Reaction pH for Amination 8.3 - 8.5[1]
Typical Reaction Time Room temperature or 4°C0.5 - 4 hours[1]
Typical Molar Excess of NHS Ester For mono-labeling of proteins8-fold[1]
Storage Temperature -20°C[1][5]

Experimental Protocols

Protocol 1: Modification of a Protein with Boc-Lys(Boc)-OSu

This protocol provides a general procedure for the covalent modification of a protein with Boc-Lys(Boc)-OSu. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-8.0). Avoid buffers containing primary amines like Tris.[5]

  • Boc-Lys(Boc)-OSu

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5]

  • Purification system (e.g., gel filtration column like Sephadex G-25, dialysis tubing, or spin filtration unit)[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer at a known concentration (typically 1-10 mg/mL). Ensure the buffer is free of primary amines.

  • Boc-Lys(Boc)-OSu Solution Preparation:

    • Immediately before use, dissolve Boc-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO to the desired stock concentration (e.g., 10-50 mM).[5][6]

  • Conjugation Reaction:

    • Add the desired molar excess of the Boc-Lys(Boc)-OSu solution to the protein solution while gently vortexing. The optimal molar excess will depend on the number of available primary amines on the protein and the desired degree of labeling. A starting point is often a 5- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[5] The shorter time at room temperature is often sufficient.

  • Reaction Quenching (Optional):

    • To stop the reaction, a quenching reagent with a primary amine, such as Tris, can be added to a final concentration of 50-100 mM.

  • Purification of the Modified Protein:

    • Remove unreacted Boc-Lys(Boc)-OSu and byproducts by gel filtration, dialysis, or spin filtration.[1]

      • Gel Filtration: Equilibrate a Sephadex G-25 column with the desired storage buffer and apply the reaction mixture. Collect the protein-containing fractions.

      • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired storage buffer with several buffer changes.

  • Characterization of the Modified Protein:

    • Determine the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of Boc-Lys(Boc) groups) or by quantifying the remaining free amines using a ninhydrin or fluorescamine assay.

Protocol 2: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups from the modified protein to expose the primary amines.

Materials:

  • Boc-protected protein

  • Trifluoroacetic acid (TFA)[1]

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)[7]

  • Dichloromethane (DCM) (optional, for peptide deprotection)[7]

  • Cold diethyl ether[7]

  • Purification system (as in Protocol 1)

Procedure:

  • Preparation of Deprotection Cocktail:

    • Prepare a deprotection solution, typically a mixture of TFA and scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to prevent side reactions.

  • Deprotection Reaction:

    • For proteins in solution, the conditions need to be carefully optimized to maintain protein integrity. A milder TFA treatment may be required. For peptides, they can be dissolved in the deprotection cocktail.[7]

    • Incubate the reaction at room temperature for 1-2 hours.

  • Removal of TFA:

    • For peptides, the product can be precipitated by adding cold diethyl ether.[7] For proteins, the TFA must be removed by a suitable method such as dialysis or gel filtration against an appropriate buffer.

  • Purification:

    • Purify the deprotected protein using gel filtration or dialysis to remove TFA and scavengers.

Diagrams

experimental_workflow cluster_modification Protein Modification cluster_deprotection Deprotection (Optional) Protein Protein Solution (Amine-free buffer) Conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Protein->Conjugation Reagent Boc-Lys(Boc)-OSu (in DMF or DMSO) Reagent->Conjugation Purification Purification (Gel filtration or Dialysis) Conjugation->Purification Modified_Protein Boc-Protected Protein Purification->Modified_Protein Deprotection_Reaction Deprotection Reaction Modified_Protein->Deprotection_Reaction TFA TFA with Scavengers TFA->Deprotection_Reaction Purification_2 Purification (Gel filtration or Dialysis) Deprotection_Reaction->Purification_2 Final_Product Functionalized Protein (with free amines) Purification_2->Final_Product

Caption: Experimental workflow for protein modification with Boc-Lys(Boc)-OSu.

logical_relationship Start Start: Protein with Primary Amines Step1 Step 1: Reaction with Boc-Lys(Boc)-OSu Start->Step1 Result1 Result: Boc groups attached to protein Step1->Result1 Step2 Step 2: Deprotection with TFA Result1->Step2 Result2 Result: Exposed primary amines on introduced lysine Step2->Result2 Step3 Step 3: Further Conjugation (Optional) Result2->Step3 End End: Functionalized Protein Step3->End

Caption: Logical steps for creating a functionalized protein.

References

Detailed bioconjugation techniques and protocols involving Boc-Lys(Boc)-OSu.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, or Boc-Lys(Boc)-OSu, is a versatile reagent widely used in bioconjugation, peptide synthesis, and protein modification.[1][2] Its utility is derived from two key functional components: the N-hydroxysuccinimide (NHS) ester and the dual tert-butyloxycarbonyl (Boc) protecting groups.[1] The NHS ester exhibits high reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds under mild conditions.[1][] The Boc groups safeguard the α- and ε-amino groups of the lysine core, thereby preventing undesirable side reactions.[1][4] These protecting groups are stable during the coupling reaction but can be readily cleaved with acid treatment, revealing primary amines for subsequent functionalization.[1][5]

These application notes provide a comprehensive overview of the reaction of Boc-Lys(Boc)-OSu with primary amines and offer detailed protocols for its application in bioconjugation.

Chemical Properties and Data

Boc-Lys(Boc)-OSu is a white to off-white solid with good solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it is poorly soluble in aqueous solutions.[6][7] For bioconjugation reactions in aqueous buffers, it is recommended to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMF or DMSO before adding it to the reaction mixture.[8]

Table 1: Physicochemical Properties of Boc-Lys(Boc)-OSu

PropertyValueReference(s)
Molecular Formula C₂₀H₃₃N₃O₈[2]
Molecular Weight 443.49 g/mol [2]
Appearance White to off-white powder[2][7]
Purity ≥97.0%[2]
Storage Temperature -20°C[2][7][9]

Table 2: Reaction Parameters for Bioconjugation

ParameterConditionValueReference(s)
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[2]
pH 8.6, 4°C10 minutes[2]
Optimal Reaction pH for Amination 7.2 - 8.5[1][][8]
Typical Reaction Time Room temperature or 4°C0.5 - 4 hours[2][]
Typical Molar Excess of NHS Ester For mono-labeling of proteins8-fold[2]

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][]

Reaction_Mechanism BocLysBocOSu Boc-Lys(Boc)-OSu Intermediate Tetrahedral Intermediate BocLysBocOSu->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Intermediate AmideProduct Amide Conjugate Intermediate->AmideProduct Collapse NHS N-hydroxysuccinimide Intermediate->NHS

Figure 1: Reaction of Boc-Lys(Boc)-OSu with a primary amine.

The general workflow for bioconjugation using Boc-Lys(Boc)-OSu involves the initial conjugation step, followed by an optional deprotection step to expose the lysine's amino groups for further modification.

Experimental_Workflow A Prepare Biomolecule Solution C Conjugation Reaction (pH 7.2-8.5) A->C B Prepare Boc-Lys(Boc)-OSu Solution B->C D Purification of Conjugate C->D E Boc-Lys(Boc)-Biomolecule D->E F Deprotection (Acid Treatment, e.g., TFA) E->F G Purification of Deprotected Conjugate F->G H Lys-Biomolecule (Free Amines) G->H

Figure 2: General experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with Boc-Lys(Boc)-OSu

This protocol provides a general guideline for the conjugation of Boc-Lys(Boc)-OSu to a protein. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Boc-Lys(Boc)-OSu

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare Boc-Lys(Boc)-OSu Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO to the desired stock concentration (e.g., 10 mg/mL).[8]

  • Conjugation Reaction: Add the desired molar excess of the Boc-Lys(Boc)-OSu solution to the protein solution while gently vortexing. The reaction can be carried out for 30 minutes to 2 hours at room temperature or overnight at 4°C.[2][]

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted Boc-Lys(Boc)-OSu and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.[2]

Protocol 2: Boc Group Deprotection

The Boc groups are stable under the conditions required for the NHS ester reaction but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA).[1][2]

Materials:

  • Boc-protected bioconjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for resin-based peptides)

  • Scavengers (e.g., triisopropylsilane, water) (for peptide synthesis)

  • Diethyl ether

  • Purification system

Procedure for Deprotection of a Labeled Protein in Solution:

  • Lyophilize the purified Boc-Lys(Boc)-protein conjugate.

  • Prepare the deprotection cocktail: A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.[5]

  • Add the deprotection cocktail to the lyophilized protein and incubate for 1-2 hours at room temperature.

  • Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.

  • Wash the precipitated protein with cold diethyl ether to remove residual TFA and scavengers.

  • Resuspend the deprotected protein in a suitable buffer and purify by dialysis or size-exclusion chromatography to remove any remaining reagents.

Deprotection_Logic Start Boc-Lys(Boc)-Biomolecule Condition Treat with Acid (e.g., TFA) Start->Condition Result Lys-Biomolecule (Free Amines) Condition->Result Byproducts tert-butyl cations + CO₂ Condition->Byproducts

Figure 3: Logical flow of Boc group deprotection.

Applications in Research and Drug Development

Boc-Lys(Boc)-OSu is a valuable tool with a wide range of applications:

  • Peptide Synthesis: It is a fundamental building block in solid-phase peptide synthesis (SPPS) for incorporating protected lysine residues.[2][5]

  • Bioconjugation and Protein Modification: This reagent is used to attach various molecules, such as fluorescent labels, biotin tags, and drugs, to proteins and other biomolecules.[2][6]

  • Antibody-Drug Conjugates (ADCs): Boc-Lys(Boc)-OSu can be used in the development of ADCs for targeted cancer therapy.[2]

  • Nanoparticle Functionalization: It is employed to modify the surface of nanoparticles for applications in targeted drug delivery and imaging.[2]

  • Dendrimer Synthesis: It serves as a key building block for the synthesis of poly-L-lysine dendrimers, which have applications in drug and gene delivery.[2][10]

  • Surface Immobilization: This reagent can be used to functionalize surfaces with lysine residues for the immobilization of proteins, antibodies, or other biomolecules in applications like biosensors and immunoassays.[2]

Troubleshooting

Table 3: Troubleshooting Common Issues

ObservationPotential CauseSuggested SolutionReference(s)
Low yield of desired product Hydrolysis of Boc-Lys(Boc)-OSuEnsure anhydrous reaction conditions. Use a fresh bottle of the reagent. Optimize reaction pH to 7.2-8.5.[4][8]
Steric hindranceIncrease reaction time or temperature slightly.[4]
Multiple peaks in HPLC/MS Hydrolysis of starting materialConfirm the presence of a peak corresponding to the mass of Boc-Lys(Boc)-OH. Minimize exposure to moisture.[4]
Double addition of Boc-Lys(Boc)-OSuReduce the molar excess of Boc-Lys(Boc)-OSu used. Carefully control the stoichiometry.[4][8]
Precipitate forms during reaction Poor solubility of reactants or productsTry a different solvent system (e.g., add more DMF or DMSO).[4]

References

Application Notes: The Utility of Boc-Lys(Boc)-OSu in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly known as Boc-Lys(Boc)-OSu, is a pivotal reagent in the chemical synthesis of complex peptides.[1] Its structure is uniquely suited for creating non-linear peptide architectures, such as branched peptides, dendrimers, and cyclic peptides, which are of significant interest in drug development, vaccine design, and biomaterials science.[1][2] This document provides detailed application notes and protocols for researchers and scientists utilizing this versatile building block.

The core utility of Boc-Lys(Boc)-OSu stems from its chemical features:

  • Dual Boc Protection: Both the alpha (α) and epsilon (ε) amino groups of the lysine are protected by acid-labile tert-butoxycarbonyl (Boc) groups.[3] This ensures that these nucleophilic sites do not interfere during peptide chain elongation.[4]

  • Activated Carboxyl Group: The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating efficient and rapid amide bond formation with the free N-terminus of a growing peptide chain under mild conditions.[4][5]

  • Foundation for Branching: After incorporation into a peptide backbone, the subsequent removal of both Boc groups under acidic conditions (e.g., using trifluoroacetic acid, TFA) exposes two primary amines (α and ε), which can serve as initiation points for the synthesis of two new peptide chains.[6]

These properties make Boc-Lys(Boc)-OSu an indispensable tool for moving beyond linear peptide sequences to more complex and often more potent and stable three-dimensional structures.[2]

Chemical Structure of Boc-Lys(Boc)-OSu

start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: 2-Chlorotrityl Chloride Resin spps 1. Assemble Linear Peptide (Fmoc-SPPS) Incorporate Fmoc-Lys(Boc)-OH start->spps cleavage_resin 2. Cleave Protected Peptide from Resin (TFA/DCM) spps->cleavage_resin purify_linear 3. Purify Linear Precursor (Optional) cleavage_resin->purify_linear cyclization 4. Solution-Phase Cyclization (High Dilution, HATU/DIEA) purify_linear->cyclization monitor Monitor by HPLC/MS cyclization->monitor deprotection 5. Global Deprotection (TFA Cocktail) monitor->deprotection end End: Purify Crude Cyclic Peptide (RP-HPLC) deprotection->end

References

Application Notes and Protocols for Boc Group Deprotection Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Its popularity is due to its stability under a wide range of chemical conditions and its facile removal under acidic conditions.[1][3] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1][2] These application notes provide a comprehensive overview of the TFA-mediated Boc deprotection procedure, including the reaction mechanism, detailed experimental protocols, and the critical role of scavengers.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following steps:[2][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2]

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][2]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[2][4]

The Critical Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can cause unwanted side reactions.[2][5] This is particularly problematic in peptide synthesis, where amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are susceptible to alkylation.[5] To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[5]

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (%)Target Residues/Purpose
Water (H₂O)2.5 - 5General purpose, acts as a proton source.[3]
Triisopropylsilane (TIS)2.5 - 5Very effective carbocation scavenger, reduces the cation to isobutane.[3]
Thioanisole2.5 - 5Useful for protecting tryptophan and methionine residues.[3]
1,2-Ethanedithiol (EDT)2.5Particularly effective for protecting tryptophan residues.[3]
Phenol2.5 - 5Effective in preventing the alkylation of sensitive residues.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution

This protocol is suitable for a wide range of Boc-protected amines in a solution phase.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath to control any potential exotherm.[1]

  • TFA Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]

  • Work-up (to obtain the TFA salt): Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1] Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.[2] The resulting TFA salt can often be used directly in the next step.

  • Work-up (to obtain the free amine): a. After removing the bulk of TFA and solvent, dissolve the residue in an organic solvent such as ethyl acetate. b. Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.[1] c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[1]

Table 2: Typical Reaction Conditions for Solution-Phase Boc Deprotection

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[2]
50-55%30 minutes - 2 hoursRoom TemperatureLeads to faster deprotection. 55% TFA has been shown to yield higher purity peptides in some cases compared to 100% TFA.[2][6]
100% (neat TFA)5 - 30 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side product formation.[2][6]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.

Materials:

  • Peptide-resin

  • TFA

  • Scavengers (e.g., water, TIS)

  • DCM

  • Cold diethyl ether

  • Centrifuge or filtration apparatus

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[2]

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[2]

  • Agitation: Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Product Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide.[2]

  • Resin Washing: Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[2]

  • Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[2]

  • Isolation: Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[2]

  • Washing and Drying: Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA. Dry the purified peptide under vacuum.[2]

Visualizations

Boc_Deprotection_Workflow cluster_solution Solution-Phase Protocol cluster_spps Solid-Phase Protocol sol_start Dissolve Boc-Amine in DCM sol_cool Cool to 0 °C sol_start->sol_cool sol_tfa Add TFA (20-50%) sol_cool->sol_tfa sol_react Stir at RT (0.5-4h) sol_tfa->sol_react sol_monitor Monitor by TLC/LC-MS sol_react->sol_monitor sol_evap Evaporate Solvent & TFA sol_monitor->sol_evap sol_salt TFA Salt (Crude Product) sol_evap->sol_salt sol_workup Aqueous Workup (NaHCO3 wash) sol_evap->sol_workup sol_free Free Amine (Final Product) sol_workup->sol_free spps_start Wash Peptide-Resin with DCM spps_cocktail Add TFA/ Scavenger Cocktail spps_start->spps_cocktail spps_agitate Agitate at RT (2-4h) spps_cocktail->spps_agitate spps_filter Filter to Collect Filtrate spps_agitate->spps_filter spps_precipitate Precipitate Peptide in Cold Ether spps_filter->spps_precipitate spps_isolate Isolate by Centrifugation spps_precipitate->spps_isolate spps_wash Wash with Cold Ether spps_isolate->spps_wash spps_dry Dry Under Vacuum spps_wash->spps_dry spps_product Purified Peptide spps_dry->spps_product

Caption: Experimental workflows for Boc deprotection.

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine (R-NHBoc) ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H+ (from TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) ProtonatedBoc->CarbamicAcid Cleavage tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation AmineSalt Amine TFA Salt (R-NH3+ TFA-) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2

References

Application Notes: Utilizing Boc-Lys(Boc)-OSu for Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, or Boc-Lys(Boc)-OSu, is a highly efficient amino acid derivative used for the incorporation of lysine into peptides.[1][2] Its structure features two acid-labile Boc protecting groups on the alpha (α) and epsilon (ε) amino groups and a pre-activated N-hydroxysuccinimide (NHS) ester at the carboxyl terminus.[1][3] This configuration makes it an ideal reagent for solution-phase peptide synthesis (SPPS), a classical approach that offers advantages in scalability and purity for shorter peptides.[4] The activated NHS ester facilitates a clean and efficient amide bond formation with a primary amine under mild conditions, while the Boc groups prevent unwanted side reactions.[2][3]

Mechanism of Action

The utility of Boc-Lys(Boc)-OSu in peptide coupling stems from the high reactivity of the N-hydroxysuccinimide (NHS) ester. The reaction proceeds via a nucleophilic acyl substitution. The primary amine of an amino acid ester or peptide attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a new, stable amide (peptide) bond.[1][5] This reaction is highly efficient and proceeds under mild conditions, minimizing the risk of racemization.[6]

Reaction_Mechanism Mechanism of Boc-Lys(Boc)-OSu Coupling cluster_reactants Reactants cluster_products Products BocLysBocOSu Boc-Lys(Boc)-OSu Intermediate Tetrahedral Intermediate BocLysBocOSu->Intermediate Nucleophilic Attack PrimaryAmine Peptide/Amino Acid Ester (R-NH₂) PrimaryAmine->Intermediate AmideProduct Coupled Peptide (Boc-Lys(Boc)-NH-R) Intermediate->AmideProduct Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Reaction of Boc-Lys(Boc)-OSu with a primary amine.

Quantitative Data

The efficiency of the coupling reaction is influenced by several factors, including pH, temperature, and the stability of the NHS ester. The following tables summarize key quantitative parameters for using Boc-Lys(Boc)-OSu.

Table 1: NHS Ester Stability and Reaction Conditions

ParameterConditionValueReference(s)
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[1]
pH 8.6, 4°C10 minutes[1]
Optimal Reaction pH for Amination 7.2 - 8.5[3][7]
Typical Reaction Time Room Temperature1 - 4 hours[3][4]
Storage Conditions -20°C, desiccated[2][3]

Table 2: Typical Reaction Yields in Solution-Phase Synthesis

Reaction TypeReagentsYield (%)Reference(s)
Dendron Synthesis (G1) Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA81%[1][8]
Dendron Synthesis (G2) Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA82%[8]
Peptide-Oligonucleotide Coupling EDC (in-situ activation)95%[9]

Note: While the table includes yields from in-situ activation using EDC/HOBt for context, using the pre-activated Boc-Lys(Boc)-OSu ester simplifies the reaction by eliminating the need for these additional coupling agents, offering a cleaner reaction profile.[9]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Boc-Lys(Boc)-OSu to an Amino Acid Ester

This protocol describes the coupling of Boc-Lys(Boc)-OSu to an amino acid methyl ester in a solution phase.[4]

Materials:

  • Boc-Lys(Boc)-OSu

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add DIPEA or TEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Coupling Reaction: In a separate flask, dissolve Boc-Lys(Boc)-OSu (1.05 equivalents) in anhydrous DCM.

  • Add the Boc-Lys(Boc)-OSu solution to the neutralized amino acid ester solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (amino acid ester) is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to yield the pure, Boc-protected product.[1][4]

Protocol 2: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting groups from the coupled peptide product.[10]

Materials:

  • Boc-protected peptide

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of DCM in a round-bottom flask.

  • Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Add the TFA/DCM solution to the dissolved peptide. A typical ratio is 10 mL of solution per gram of peptide.

  • Stir the reaction mixture at room temperature for 30-60 minutes.[10] The reaction can be monitored by TLC or HPLC.

  • Precipitation: Once deprotection is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the deprotected peptide salt.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the final peptide product under vacuum.

Visualizations

Experimental_Workflow Solution-Phase Peptide Coupling Workflow start Start neutralization 1. Neutralize Amino Acid Ester (R-NH₂·HCl) start->neutralization coupling 2. Add Boc-Lys(Boc)-OSu in DCM/DMF neutralization->coupling reaction 3. Stir 2-4h at Room Temp coupling->reaction workup 4. Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification 5. Purify via Column Chromatography workup->purification protected_peptide Protected Peptide Boc-Lys(Boc)-Peptide purification->protected_peptide deprotection 6. Deprotection (TFA/DCM) protected_peptide->deprotection final_peptide Final Peptide Lys-Peptide deprotection->final_peptide

Workflow for solution-phase peptide coupling and deprotection.

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)Reference(s)
Low Coupling Efficiency / No Reaction Hydrolysis of Boc-Lys(Boc)-OSu: Reagent exposed to moisture.Ensure proper storage at -20°C. Use fresh, anhydrous solvents (DMF/DCM). Prepare the reagent solution immediately before use.[3][7]
Incorrect Reaction pH: pH is below 7, protonating the amine and making it less nucleophilic.Ensure complete neutralization of the amine salt with a base like DIPEA or TEA before adding the NHS ester. The optimal pH is 7.2-8.5.[3][7]
Poor Solubility: Reagent is not fully dissolved before addition.Ensure Boc-Lys(Boc)-OSu is fully dissolved in an anhydrous organic solvent (e.g., DMF, DCM) before adding it to the reaction mixture.[7]
Presence of Side Products Diacylation: A single primary amine reacts with two molecules of the NHS ester.Use a controlled molar excess of Boc-Lys(Boc)-OSu (typically 1.1 to 1.5 equivalents). Avoid a large excess.[3]
Incomplete Deprotection: Boc groups are not fully removed.Increase deprotection reaction time or use fresh TFA solution. Ensure anhydrous conditions.[10]
Aspartimide Formation (during deprotection): Occurs in peptides with Asp-Gly or Asp-Ser sequences.Use milder deprotection conditions or shorter reaction times.[10]
Conclusion

Boc-Lys(Boc)-OSu is a robust and convenient reagent for introducing lysine residues in solution-phase peptide synthesis. Its pre-activated NHS ester allows for high coupling efficiency under mild conditions, while the dual Boc-protection scheme provides a straightforward path for subsequent deprotection. By following optimized protocols and understanding key reaction parameters, researchers can effectively utilize this reagent to synthesize a wide range of lysine-containing peptides for applications in research and drug development.[1]

References

The Role of Boc-Lys(Boc)-OSu in the Development of Drug-Peptide Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu, is a critical reagent in the field of bioconjugation and plays a pivotal role in the development of sophisticated drug-peptide conjugates (DPCs).[1] Its unique chemical architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and two acid-labile tert-butoxycarbonyl (Boc) protecting groups, offers precise control over the conjugation process. This allows for the strategic attachment of therapeutic agents to peptide backbones, enhancing their targeting capabilities and therapeutic efficacy.[1][2]

This document provides detailed application notes and experimental protocols for the use of Boc-Lys(Boc)-OSu in the synthesis of DPCs, with a focus on conjugates of the chemotherapeutic agents paclitaxel and doxorubicin.

Principle of Application

The utility of Boc-Lys(Boc)-OSu in DPC synthesis is founded on two key chemical principles:

  • Reactive NHS Ester for Amide Bond Formation: The OSu group is an excellent leaving group, rendering the carboxyl group highly susceptible to nucleophilic attack by primary amines under mild conditions. This facilitates the formation of a stable amide bond between the lysine linker and an amine-containing peptide.[2][3]

  • Orthogonal Boc Protecting Groups: The dual Boc groups on the α- and ε-amino groups of the lysine are stable during the NHS ester coupling reaction. They can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the amino groups for drug conjugation. This orthogonality is crucial for a stepwise and controlled synthesis.[2][4]

Applications in Drug-Peptide Conjugate Development

Boc-Lys(Boc)-OSu serves as a versatile linker for attaching a wide array of therapeutic payloads to peptides. This approach is particularly valuable in oncology for the targeted delivery of cytotoxic drugs to tumor cells, thereby minimizing systemic toxicity.[5][]

Case Study: Paclitaxel-Peptide Conjugates

Paclitaxel, a potent anti-cancer agent, can be conjugated to targeting peptides to enhance its delivery to tumor sites. A common strategy involves modifying the peptide with a lysine residue using Boc-Lys(Boc)-OSu, followed by the attachment of paclitaxel through a suitable linker to one of the lysine's amino groups.[7][8]

Case Study: Doxorubicin-Peptide Conjugates

Similarly, doxorubicin, another widely used chemotherapeutic, can be conjugated to peptides. The synthesis can involve the introduction of a lysine linker into the peptide sequence, providing a site for the covalent attachment of doxorubicin, often through an amide or ester bond.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of drug-peptide conjugates using a Boc-Lys(Boc)-OSu derived linker. Please note that yields and purity are highly dependent on the specific peptide sequence, drug, and reaction conditions.

StepParameterTypical ValueReference
Peptide Synthesis & Linker Incorporation Coupling Efficiency per Cycle>99%[4]
Crude Peptide Purity (post-cleavage)60-80%[9]
Purified Peptide Yield15-40%[9]
Drug Conjugation Conjugation Efficiency50-90%[7][8]
Crude Conjugate Purity40-70%[7][8]
Purified Drug-Peptide Conjugate Yield10-30%[7][8]
Final Product Characterization Final Purity (by HPLC)>95%[9]
Molecular Weight ConfirmationConfirmed by Mass Spectrometry[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Boc-Lys(Boc)-OSu Incorporation

This protocol outlines the manual Boc-SPPS method for synthesizing a peptide with a lysine linker.

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • Boc-Lys(Boc)-OSu

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Kaiser test kit

  • Diethyl ether (cold)

  • Hydrogen Fluoride (HF) apparatus (or alternative cleavage cocktail)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DMF for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol.

  • Boc Deprotection: Remove the Boc protecting group using 50% TFA in DCM. Perform a pre-wash (1-2 min) followed by a longer deprotection (20-30 min).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Amino Acid Coupling Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence. Monitor coupling completion with the Kaiser test.

  • Boc-Lys(Boc)-OSu Coupling: For the incorporation of the lysine linker, dissolve Boc-Lys(Boc)-OSu (1.5-2.0 equivalents) and DIEA (1.5-2.0 equivalents) in DMF and add to the deprotected resin. Agitate for 2-4 hours.[10]

  • Final Deprotection: After the final amino acid is coupled, perform a final Boc deprotection.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using HF or a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.[4]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Drug Conjugation to the Lysine-Modified Peptide

This protocol provides a general method for conjugating a drug molecule to the purified peptide. This example assumes the drug has been pre-activated with a linker containing an NHS ester.

Materials:

  • Purified lysine-modified peptide

  • Drug-linker-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIEA)

  • RP-HPLC system for purification

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in anhydrous DMF or DMSO.

  • Drug-Linker Activation: In a separate vial, dissolve the drug-linker-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the drug-linker solution to the peptide solution. Add DIEA to adjust the pH to approximately 8.0-8.5.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess NHS ester.

  • Purification: Purify the drug-peptide conjugate using preparative RP-HPLC.

  • Characterization: Confirm the identity, purity, and integrity of the final conjugate using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the purified conjugate to obtain a stable powder.

Visualizations

Experimental Workflow for Drug-Peptide Conjugate Synthesis

G cluster_0 Peptide Synthesis & Linker Incorporation cluster_1 Drug Conjugation Resin_Swelling Resin Swelling AA_Coupling Amino Acid Coupling Resin_Swelling->AA_Coupling Repeat for each AA Boc_Deprotection Boc Deprotection AA_Coupling->Boc_Deprotection Repeat for each AA Neutralization Neutralization Boc_Deprotection->Neutralization Repeat for each AA Neutralization->AA_Coupling Repeat for each AA Lys_Linker_Coupling Boc-Lys(Boc)-OSu Coupling Neutralization->Lys_Linker_Coupling Cleavage Cleavage & Deprotection Lys_Linker_Coupling->Cleavage Peptide_Purification Peptide Purification Cleavage->Peptide_Purification Peptide_Dissolution Dissolve Peptide Peptide_Purification->Peptide_Dissolution Purified Peptide Conjugation Conjugation Reaction Peptide_Dissolution->Conjugation Drug_Activation Activate Drug-Linker Drug_Activation->Conjugation Conjugate_Purification Conjugate Purification Conjugation->Conjugate_Purification Final_Product Final_Product Conjugate_Purification->Final_Product Final Drug-Peptide Conjugate

Caption: Workflow for the synthesis of a drug-peptide conjugate.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosome_Formation Apoptosome Formation Bcl2_Phosphorylation->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Paclitaxel's mechanism of inducing apoptosis.

Signaling Pathway of Doxorubicin-Induced Cell Death

Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Upregulation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Doxorubicin's mechanism of inducing apoptosis.

References

Application Notes and Protocols for Amide Bond Formation using Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) in amide bond formation. This reagent is a valuable tool for peptide synthesis, bioconjugation, and the construction of complex molecular architectures.[1][2]

Introduction

Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the α- and ε-amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group.[3][4][5] The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, which is highly reactive towards primary amines, facilitating the formation of a stable amide bond under mild conditions.[1][2][6] The dual Boc protection prevents unwanted side reactions at the amino groups during coupling.[1]

Physicochemical Properties and Solubility

Proper storage and handling of Boc-Lys(Boc)-OSu are crucial for maintaining its reactivity. It is sensitive to moisture and should be stored at -20°C under anhydrous conditions.[7]

Table 1: Physicochemical Properties of Boc-Lys(Boc)-OSu [1]

PropertyValue
Appearance White to off-white powder
Molecular Formula C₂₀H₃₃N₃O₈
Molecular Weight 443.49 g/mol
CAS Number 30189-36-7
Storage Temperature -20°C

Table 2: Solubility of Boc-Lys(Boc)-OSu [8]

SolventSolubilityObservations
Dimethylformamide (DMF)Excellent (>50 mM)Commonly used for coupling reactions.
Dimethyl sulfoxide (DMSO)Excellent (>50 mM)Effective solvent for various applications.
Dichloromethane (DCM)SolubleCommon solvent for synthesis and coupling.
Ethyl AcetateSolubleOften used during extraction and purification.
WaterLimited / PoorThe hydrophobic nature of the Boc groups limits aqueous solubility.

Reaction Conditions for Amide Bond Formation

The reaction between Boc-Lys(Boc)-OSu and a primary amine proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[1][6]

Table 3: General Reaction Conditions for Amide Bond Formation

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5Below pH 7, the amine is protonated and less nucleophilic. Above pH 8.6, hydrolysis of the NHS ester increases.[7]
Solvents Anhydrous DMF, DMSO, DCMEnsure solvents are anhydrous to prevent hydrolysis of the NHS ester.[7]
Temperature 0°C to Room TemperatureThe reaction is often started at 0°C and then allowed to warm to room temperature.[5]
Reaction Time 1 - 24 hoursReaction time depends on the specific substrate and conditions.[1][3]
Base (optional) Non-nucleophilic bases like DIPEACan be used in solid-phase peptide synthesis to neutralize the resin.[3]
Stoichiometry 1.1 to 2 equivalents of Boc-Lys(Boc)-OSuA slight molar excess of the NHS ester is typically used.[7]

Experimental Protocols

General Protocol for Coupling in Solution

This protocol describes the coupling of Boc-Lys(Boc)-OSu to a primary amine in a solution phase.

Materials:

  • Boc-Lys(Boc)-OSu

  • Amine-containing substrate

  • Anhydrous DMF or DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-containing substrate in anhydrous DCM and cool the solution to 0°C.

  • In a separate flask, dissolve 1.1-1.5 equivalents of Boc-Lys(Boc)-OSu in anhydrous DCM.

  • Add the Boc-Lys(Boc)-OSu solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of Boc-Lys(Boc)-OSu to an amino acid-loaded resin in a Boc-SPPS workflow.[4]

Materials:

  • Amino acid-loaded resin (e.g., Merrifield or PAM resin)

  • Boc-Lys(Boc)-OSu

  • DCM

  • DMF

  • TFA (Trifluoroacetic acid)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.

    • Drain the TFA solution.

    • Add fresh TFA solution and agitate for 20-30 minutes.

    • Wash the resin with DCM.[9]

  • Neutralization:

    • Wash the resin with DMF.

    • Add a solution of 10% DIPEA in DMF and agitate for 5-10 minutes. Repeat once.

    • Wash the resin with DMF.[4]

  • Coupling:

    • Dissolve 2-4 equivalents of Boc-Lys(Boc)-OSu in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.[3][4]

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[4]

  • Washing:

    • Drain the reaction solution.

    • Wash the peptide-resin with DMF and then with DCM.[4]

Protocol for Bioconjugation to a Protein

This protocol provides a general guideline for conjugating Boc-Lys(Boc)-OSu to a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.2-8.5)

  • Boc-Lys(Boc)-OSu

  • Anhydrous DMF or DMSO

  • Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

  • Reagent Preparation: Prepare a stock solution of Boc-Lys(Boc)-OSu in anhydrous DMF or DMSO.

  • Conjugation:

    • To the protein solution, add the desired molar excess of the Boc-Lys(Boc)-OSu solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Purification: Remove unreacted Boc-Lys(Boc)-OSu and byproducts using a suitable method such as gel filtration or dialysis.[1]

Deprotection of Boc Groups

The Boc protecting groups are stable under the coupling conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).[1]

Table 4: Boc Deprotection Conditions

ReagentConditions
Trifluoroacetic Acid (TFA)25-50% TFA in DCM, 20-30 minutes at room temperature.[9]
Cleavage Cocktail (for SPPS)95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[9]

Visualizations

Caption: Amide bond formation mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Amine Dissolve Amine Substrate Mix_Reagents Mix Reagents at 0°C Dissolve_Amine->Mix_Reagents Dissolve_BocLys Dissolve Boc-Lys(Boc)-OSu Dissolve_BocLys->Mix_Reagents Stir_RT Stir at Room Temperature Mix_Reagents->Stir_RT Monitor_Reaction Monitor by TLC/HPLC Stir_RT->Monitor_Reaction Quench_Wash Quench and Wash Monitor_Reaction->Quench_Wash Dry_Concentrate Dry and Concentrate Quench_Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: General experimental workflow.

Boc_Deprotection Boc_Protected Boc-Lys(Boc)-R TFA_DCM Treat with TFA/DCM Boc_Protected->TFA_DCM Deprotected H2N-Lys(H2N)-R TFA_DCM->Deprotected Byproducts Isobutylene + CO2 TFA_DCM->Byproducts

Caption: Boc group deprotection scheme.

References

Troubleshooting & Optimization

How to improve low coupling efficiency with Boc-Lys(Boc)-OSu in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Boc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OSu and why is it used in SPPS?

A1: Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, or Boc-Lys(Boc)-OSu, is a derivative of the amino acid L-lysine used in peptide synthesis.[1][2] Both the alpha (α) and epsilon (ε) amino groups are protected by the tert-butyloxycarbonyl (Boc) group, which prevents unwanted reactions at these sites during peptide chain elongation.[3][4] The carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester, which facilitates an efficient and clean coupling reaction to the free N-terminus of the growing peptide chain on the solid support.[2][3]

Q2: What are the primary causes of low coupling efficiency with Boc-Lys(Boc)-OSu?

A2: Low coupling efficiency can stem from several factors:

  • Steric Hindrance: The bulky nature of the Boc protecting groups and the growing peptide chain can physically obstruct the coupling reaction, especially in sterically hindered sequences.[2][4]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, preventing reagents from reaching the reaction sites.[2]

  • Incomplete Deprotection: If the N-terminal Boc group of the preceding amino acid is not completely removed, the coupling site will not be available.

  • Suboptimal Reagent Concentration or Reaction Time: Insufficient equivalents of Boc-Lys(Boc)-OSu or inadequate reaction time can lead to incomplete coupling.[2]

  • Reagent Degradation: Moisture can hydrolyze the active OSu ester, rendering the reagent inactive.[4] It is crucial to use anhydrous solvents and store the reagent properly at -20°C under desiccated conditions.[4]

  • Solvent Issues: The choice of solvent is critical for resin swelling and dissolving reagents. Poor solubility can lead to aggregation and reduced reaction rates.[5]

Q3: How can I monitor the coupling reaction?

A3: The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of primary amines on the resin.[2][6] A positive result (intense blue color) after a coupling step indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction.[6] A negative result (yellow or colorless) suggests a successful coupling.[6] It is important to note that the Kaiser test is not reliable for N-terminal proline residues.[6]

Q4: What are some alternative coupling reagents if I consistently have issues with Boc-Lys(Boc)-OSu?

A4: For difficult couplings, more potent uronium/aminium or phosphonium-based reagents can be used. Common alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide)[3]

HATU and HBTU are generally more efficient for sterically hindered couplings but are also more expensive.[3]

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency with Boc-Lys(Boc)-OSu, as indicated by a positive Kaiser test after the coupling step, follow this troubleshooting guide.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Positive Kaiser Test (Incomplete Coupling) recouple Action: Perform a Double Couple (Recouple) start->recouple First Step check_reagents Check: Reagent Quality & Storage start->check_reagents Concurrent Check increase_time Action: Increase Reaction Time & Equivalents recouple->increase_time If still positive change_solvent Action: Change Solvent System increase_time->change_solvent If still positive change_reagent Action: Use a More Potent Coupling Reagent (e.g., HATU) change_solvent->change_reagent Persistent issues analyze_peptide Analyze Peptide by HPLC/Mass Spec change_reagent->analyze_peptide SPPS_Cycle cluster_cycle Single SPPS Cycle Deprotection 1. Deprotection (e.g., TFA in DCM) Wash1 2. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., DIPEA in DMF) Wash1->Neutralization Wash2 4. Washing (DMF) Neutralization->Wash2 Coupling 5. Coupling (Boc-Lys(Boc)-OSu in DMF) Wash2->Coupling Kaiser_Test 6. Monitoring (Kaiser Test) Coupling->Kaiser_Test Wash3 7. Final Washing (DMF, DCM) Kaiser_Test->Wash3 end_cycle Ready for next cycle Wash3->end_cycle start Start with N-terminally protected peptide-resin start->Deprotection

References

Identifying and minimizing common side reactions when using Boc-Lys(Boc)-OSu.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Lys(Boc)-OSu in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OSu and what is its primary application?

A1: Boc-Lys(Boc)-OSu, or Nα,Nε-di-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid L-lysine.[1] Both the α-amino and ε-amino groups are protected by the tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] Its primary use is in peptide synthesis and bioconjugation to introduce a protected lysine residue into molecules.[1][2] The Boc protecting groups prevent unwanted side reactions at the amino groups during peptide chain elongation.[3] The OSu ester facilitates the efficient formation of a stable amide bond with a primary amine under mild conditions.[3]

Q2: What are the recommended storage and handling conditions for Boc-Lys(Boc)-OSu?

A2: To maintain its reactivity, Boc-Lys(Boc)-OSu should be stored at -20°C under anhydrous conditions in a freezer.[3] It is sensitive to moisture, which can cause hydrolysis of the active NHS ester.[3] It is recommended to use fresh, anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution and to prepare the reagent solution immediately before use.[3]

Q3: In which solvents is Boc-Lys(Boc)-OSu soluble?

A3: Boc-Lys(Boc)-OSu is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4] It has limited solubility in aqueous solutions due to the hydrophobic nature of the two Boc groups.[4][5]

Q4: Why are there two Boc protecting groups on the lysine?

A4: The two tert-butyloxycarbonyl (Boc) groups are crucial for protecting both the α-amino and ε-amino groups of lysine. This dual protection is essential to prevent undesirable side reactions, such as self-polymerization or branching, during peptide synthesis.[6] These Boc groups can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), after the desired coupling reaction is complete.[6]

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency
Potential Cause Recommended Action
Hydrolysis of Boc-Lys(Boc)-OSu Ensure the reagent has been stored correctly at -20°C in a desiccated environment.[3] Use fresh, high-purity anhydrous solvents (DMF or DMSO) for dissolution and prepare the solution immediately before use.[3] To minimize hydrolysis, which is a primary competitive reaction, consider increasing the concentration of the reactants.[3]
Incorrect Reaction pH The optimal pH for the coupling reaction is between 7.2 and 8.5.[3][5] Below pH 7.2, the primary amine of the substrate is protonated and less nucleophilic.[3] Above pH 8.5, the rate of hydrolysis of the NHS ester significantly increases.[1][3] Use a non-nucleophilic buffer such as phosphate, borate, or HEPES.[3]
Presence of Competing Nucleophiles Ensure the reaction mixture is free from other primary amines (e.g., Tris buffer) or thiols that can compete with the target molecule for the NHS ester.[3][5]
Steric Hindrance If the primary amine on the target molecule is sterically hindered, the reaction may proceed slowly. To address this, you can increase the reaction time or slightly increase the molar excess of Boc-Lys(Boc)-OSu.[3]
Poor Solubility of Reagents Boc-Lys(Boc)-OSu has limited solubility in water.[5] Ensure it is fully dissolved in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[5]
Issue 2: Presence of Multiple Peaks in HPLC/MS Analysis
Potential Cause Suggested Solution
Hydrolysis of Starting Material A peak with a mass corresponding to Boc-Lys(Boc)-OH (MW: 346.42 g/mol ) indicates hydrolysis of the starting material.[6] Follow the recommendations to minimize hydrolysis.
Diacylation (Double Addition) The reaction of a single primary amine with two molecules of Boc-Lys(Boc)-OSu can occur, though it is not a significant side reaction under standard conditions.[3] To prevent this, use a controlled molar excess of Boc-Lys(Boc)-OSu (typically 1.1 to 2 equivalents).[3] A peak corresponding to your desired product's mass plus the mass of Boc-Lys(Boc)-OH could indicate double addition.[6]
Incomplete Deprotection If used in a multi-step synthesis, ensure that the amine coupling partner is fully deprotected before adding Boc-Lys(Boc)-OSu.[6]
Presence of N-acylurea If dicyclohexylcarbodiimide (DCC) was used in the synthesis of Boc-Lys(Boc)-OSu, N-acylurea can be a common impurity.[6]

Quantitative Data Summary

Parameter Condition Value Reference(s)
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[1]
pH 8.6, 4°C10 minutes[1]
Optimal Reaction pH for Amination 8.3 - 8.5[1]
Typical Molar Excess of Boc-Lys(Boc)-OSu 1.1 to 2 equivalents[3]
Molecular Weight 443.49 g/mol [1]
Purity ≥97.0%
Optical Activity c = 1% in DMF[α]20/D −25.5±1.5°

Experimental Protocols

General Protocol for Conjugation of Boc-Lys(Boc)-OSu to a Primary Amine

Materials:

  • Boc-Lys(Boc)-OSu

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 7.5)[3]

  • Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0)[3]

  • Reversed-phase HPLC for purification[3]

Procedure:

  • Dissolve the Amine-Containing Substrate: Dissolve the substrate with the primary amine in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[3]

  • Prepare Boc-Lys(Boc)-OSu Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in anhydrous DMF or DMSO.[3]

  • Initiate the Coupling Reaction: Add the Boc-Lys(Boc)-OSu solution to the solution of the amine-containing substrate. A typical molar excess of Boc-Lys(Boc)-OSu is between 1.1 and 2 equivalents.[3]

  • Incubate: Let the reaction proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time can vary depending on the substrate's reactivity.[3]

  • Monitor the Reaction (Optional): The reaction's progress can be monitored by analytical reversed-phase HPLC.[3]

  • Quench the Reaction: Add a quenching solution to consume any unreacted Boc-Lys(Boc)-OSu.

  • Purify the Product: Remove unreacted Boc-Lys(Boc)-OSu and byproducts using a suitable method like gel filtration, dialysis, or spin filtration.[1]

Visualizations

ReactionWorkflow BocLysBocOSu Boc-Lys(Boc)-OSu Intermediate Tetrahedral Intermediate BocLysBocOSu->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (Side Reaction) BocLysBocOSu->Hydrolysis PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Intermediate AmideProduct Amide Conjugate Intermediate->AmideProduct Collapse NHS N-hydroxysuccinimide Intermediate->NHS BocLysBocOH Boc-Lys(Boc)-OH Hydrolysis->BocLysBocOH Water H₂O Water->Hydrolysis

Caption: Reaction of Boc-Lys(Boc)-OSu with a primary amine and the competing hydrolysis side reaction.

TroubleshootingFlow cluster_0 Problem: Low Yield cluster_1 Problem: Multiple Products Check_Storage Check Reagent Storage (-20°C, Anhydrous) Check_Solvent Use Anhydrous Solvent (DMF, DMSO) Check_Storage->Check_Solvent Check_pH Verify Reaction pH (7.2 - 8.5) Check_Solvent->Check_pH Check_Stoichiometry Optimize Molar Ratio (1.1 - 2 eq.) Check_pH->Check_Stoichiometry Analyze_Byproducts Analyze Byproducts by MS Check_Hydrolysis Look for Boc-Lys(Boc)-OH Analyze_Byproducts->Check_Hydrolysis Check_Diacylation Look for Double Addition Analyze_Byproducts->Check_Diacylation Control_Stoichiometry Control Stoichiometry Check_Diacylation->Control_Stoichiometry

Caption: A logical troubleshooting workflow for common issues encountered when using Boc-Lys(Boc)-OSu.

References

How to prevent premature hydrolysis of Boc-Lys(Boc)-OSu's NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature hydrolysis of Boc-Lys(Boc)-OSu's NHS ester during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OSu and what is its primary application?

A1: Boc-Lys(Boc)-OSu, or Nα,Nε-di-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is an activated amino acid derivative used extensively in peptide synthesis and bioconjugation. The two Boc protecting groups on the α- and ε-amino groups of lysine prevent unwanted side reactions, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient formation of stable amide bonds with primary amines under mild conditions.[1]

Q2: What are the optimal storage conditions for Boc-Lys(Boc)-OSu?

A2: To maintain its reactivity, Boc-Lys(Boc)-OSu should be stored in a freezer at -20°C under anhydrous conditions.[1] The compound is sensitive to moisture, which can lead to the hydrolysis of the active NHS ester.[1]

Q3: In which solvents should I dissolve Boc-Lys(Boc)-OSu?

A3: Boc-Lys(Boc)-OSu is readily soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent.[1]

Q4: What is the primary cause of Boc-Lys(Boc)-OSu degradation?

A4: The primary cause of degradation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester in the presence of water. This reaction converts the activated ester back to the unreactive carboxylic acid (Boc-Lys(Boc)-OH) and releases N-hydroxysuccinimide, rendering the reagent inactive for conjugation.[1][3]

Troubleshooting Guide: Low Coupling Efficiency & Premature Hydrolysis

Low or no coupling efficiency is a common issue often linked to the premature hydrolysis of the Boc-Lys(Boc)-OSu reagent. This guide provides potential causes and solutions to troubleshoot and prevent this problem.

Observation Potential Cause Suggested Solution
Low or No Product Formation Hydrolysis of Boc-Lys(Boc)-OSu - Ensure Anhydrous Conditions: Use fresh, anhydrous solvents (DMF, DMSO) for dissolution.[1] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[4] - Work Quickly: Prepare the solution of Boc-Lys(Boc)-OSu immediately before adding it to the reaction mixture.[1] - Verify Reagent Quality: If the reagent is old or has been handled improperly, it may be hydrolyzed. Consider using a fresh vial.
Incorrect pH of Reaction Buffer - Optimize pH: The optimal pH for coupling reactions is between 7.2 and 8.5.[1][3] Below pH 7.2, the target amine is protonated and less nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly.[1] - Use Non-Nucleophilic Buffers: Employ buffers such as phosphate, borate, or HEPES. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule.[1]
Presence of Competing Nucleophiles - Purify Target Molecule: Ensure the reaction mixture is free from other primary amines or thiols that can compete with the target for reaction with the NHS ester.[1]
Multiple Peaks in HPLC/MS Analysis Hydrolysis of Starting Material - Confirm Hydrolysis Product: Look for a peak with a mass corresponding to Boc-Lys(Boc)-OH (MW: 346.42 g/mol ).[3] - Implement Preventative Measures: Follow all recommendations for preventing hydrolysis, such as using anhydrous conditions and optimal pH.

Quantitative Data: NHS Ester Stability

The stability of the NHS ester is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with a rise in pH.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

This data represents typical stability for NHS esters and serves as a guideline. The actual half-life of Boc-Lys(Boc)-OSu may vary.

Experimental Protocols

Protocol 1: General Procedure for Coupling Reaction to Minimize Hydrolysis

This protocol provides a general guideline for reacting Boc-Lys(Boc)-OSu with a primary amine-containing substrate while minimizing the risk of premature hydrolysis.

Materials:

  • Boc-Lys(Boc)-OSu

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 7.5

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Dissolve the amine-containing substrate in the Reaction Buffer to the desired concentration.

  • Reagent Preparation: Immediately before use, weigh the required amount of Boc-Lys(Boc)-OSu in a separate, dry tube. Dissolve it in a minimal volume of anhydrous DMF or DMSO.

  • Coupling Reaction: Add the dissolved Boc-Lys(Boc)-OSu solution to the substrate solution. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time depends on the reactivity of the substrate.

  • Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted Boc-Lys(Boc)-OSu.

  • Analysis and Purification: Analyze the reaction mixture by HPLC to determine the extent of product formation. Purify the desired product using an appropriate chromatographic technique.

Protocol 2: HPLC Method for Monitoring Hydrolysis of Boc-Lys(Boc)-OSu

This protocol allows for the quantitative analysis of Boc-Lys(Boc)-OSu hydrolysis over time.

Materials:

  • Boc-Lys(Boc)-OSu

  • Reaction Buffer (e.g., 0.1 M phosphate buffer at a specific pH to be tested)

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (50:50)

  • HPLC system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Boc-Lys(Boc)-OSu in anhydrous acetonitrile.

    • At time zero, dilute an aliquot of the stock solution into the Reaction Buffer to a final concentration of approximately 1 mg/mL.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot into a larger volume (e.g., 180 µL) of the Quenching Solution.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to Boc-Lys(Boc)-OSu and its hydrolysis product, Boc-Lys(Boc)-OH.

    • Calculate the peak areas for both compounds at each time point.

    • Plot the percentage of remaining Boc-Lys(Boc)-OSu against time to determine the rate of hydrolysis under the tested conditions.

Visualizations

Hydrolysis_Pathway Boc_Lys_OSu Boc-Lys(Boc)-OSu (Active Ester) Boc_Lys_OH Boc-Lys(Boc)-OH (Inactive Acid) Boc_Lys_OSu->Boc_Lys_OH Hydrolysis NHS N-Hydroxysuccinimide Boc_Lys_OSu->NHS H2O Water H2O->Boc_Lys_OH

Caption: Premature hydrolysis of Boc-Lys(Boc)-OSu.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagent Is Boc-Lys(Boc)-OSu fresh and stored properly? Start->Check_Reagent Check_Conditions Are reaction conditions anhydrous? Check_Reagent->Check_Conditions Yes Solution1 Use fresh reagent Check_Reagent->Solution1 No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Conditions->Check_pH Yes Solution2 Use anhydrous solvents Check_Conditions->Solution2 No Check_Buffer Is the buffer non-nucleophilic? Check_pH->Check_Buffer Yes Solution3 Adjust pH Check_pH->Solution3 No Solution4 Use phosphate, borate, or HEPES buffer Check_Buffer->Solution4 No Success Improved Coupling Efficiency Check_Buffer->Success Yes Solution1->Check_Conditions Solution2->Check_pH Solution3->Check_Buffer Solution4->Success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Troubleshooting and improving the solubility of Boc-Lys(Boc)-OSu in reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Lys(Boc)-OSu.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OSu and what are its primary applications?

A1: Boc-Lys(Boc)-OSu, or Nα,Nε-di-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is an activated amino acid derivative.[1] It is primarily used in peptide synthesis and bioconjugation.[1][2] The two Boc protecting groups on the α- and ε-amino groups of lysine prevent unwanted side reactions at these positions, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation with primary amines under mild conditions.[1][3]

Q2: What are the recommended storage conditions for Boc-Lys(Boc)-OSu?

A2: To maintain its reactivity, Boc-Lys(Boc)-OSu should be stored in a freezer at -20°C under anhydrous conditions.[1][4] The compound is sensitive to moisture, which can cause hydrolysis of the active NHS ester.[1]

Q3: In which solvents should I dissolve Boc-Lys(Boc)-OSu?

A3: Boc-Lys(Boc)-OSu is a hydrophobic derivative of L-lysine and is readily soluble in a range of organic solvents but has poor solubility in aqueous solutions.[5] It is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of Boc-Lys(Boc)-OSu in the Reaction Mixture

  • Possible Cause: The chosen solvent may not be appropriate for dissolving the hydrophobic Boc-Lys(Boc)-OSu.

  • Recommended Action:

    • Use anhydrous DMF or DMSO for excellent solubility (>50 mM).[5]

    • Dichloromethane (DCM) and ethyl acetate are also suitable solvents.[5]

    • If the reaction requires an aqueous buffer, first dissolve Boc-Lys(Boc)-OSu in a small amount of a water-miscible organic solvent like DMF or DMSO before adding it to the aqueous solution.[5]

    • If the solution appears cloudy or contains visible particles, the compound is not fully dissolved.[5] In such cases, gentle warming or sonication may aid dissolution, but be cautious of potential degradation.

Issue 2: Low or No Coupling Efficiency

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Hydrolysis of Boc-Lys(Boc)-OSu Ensure the reagent has been stored correctly at -20°C in a desiccated environment. Use fresh, anhydrous solvents for dissolution and prepare the solution immediately before use.[1]
Incorrect pH of Reaction Buffer The optimal pH for the coupling reaction is between 7.2 and 8.5.[1][6] Below pH 7, the primary amine of the substrate is protonated and less nucleophilic. Above pH 8.6, the rate of hydrolysis of the NHS ester increases significantly.[1] Use a non-nucleophilic buffer such as phosphate, borate, or HEPES. Avoid amine-containing buffers like Tris.[1]
Presence of Competing Nucleophiles Ensure the reaction mixture is free from other primary amines or thiols that could compete with the target molecule.[1]
Steric Hindrance If the primary amine on the target molecule is sterically hindered, the reaction may be slow.[1] Consider increasing the reaction time or the molar excess of Boc-Lys(Boc)-OSu.[1]
Insufficient Reagent Concentration If the concentration of the amine-containing molecule is low, the competing hydrolysis reaction can be favored.[1] If possible, increase the concentration of the reactants.[1]

Issue 3: Appearance of Unexpected Peaks in HPLC/MS Analysis

  • Possible Causes & Solutions:

ObservationPotential CauseSuggested Solution
Peak with a mass corresponding to Boc-Lys(Boc)-OH (MW: 346.42 g/mol )[6]Hydrolysis of the Boc-Lys(Boc)-OSu starting material.[6]Minimize hydrolysis by ensuring anhydrous reaction conditions and using fresh reagents and solvents.[6]
Multiple product peaksIncomplete deprotection of a previous step in peptide synthesis.Ensure the amine coupling partner is fully deprotected before adding Boc-Lys(Boc)-OSu.[6]
Double addition of Boc-Lys(Boc)-OSu.Reduce the molar equivalents of Boc-Lys(Boc)-OSu used and carefully control the stoichiometry.[6]
Precipitate forms during the reactionPoor solubility of reactants or products.Try a different solvent system (e.g., DMF, DMSO).[6]
Formation of dicyclohexylurea (DCU) if DCC was used in the synthesis of the NHS ester.The precipitate can be filtered off as DCU is poorly soluble in most organic solvents.[6]

Data Presentation

Table 1: Solubility of Boc-Lys(Boc)-OSu in Common Solvents

SolventSolubilityObservations
Dimethylformamide (DMF)Excellent / >50 mMCommonly used for coupling reactions, providing good solubility for reactants.[5]
Dimethyl sulfoxide (DMSO)Excellent / >50 mMAn effective solvent for dissolving the compound for various applications.[5]
Dichloromethane (DCM)SolubleA common solvent for synthesis and coupling, offering easier removal during workup.[5]
Ethyl AcetateSolubleOften used during the extraction and purification phases of synthesis.[5]
WaterLimited / PoorThe hydrophobic nature of the two Boc groups limits its solubility in aqueous media.[5]

Table 2: Key Parameters for Boc-Lys(Boc)-OSu Reactivity

ParameterConditionValueReference(s)
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[2]
pH 8.6, 4°C10 minutes[2]
Optimal Reaction pH for Amination 8.3 - 8.5[2]
Typical Reaction Time Room temperature or 4°C1-2 hours to overnight[1]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using Boc-Lys(Boc)-OSu

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF). Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[7]

  • Coupling Solution Preparation: Dissolve Boc-Lys(Boc)-OSu (1.5-2.0 equivalents relative to resin substitution) in a minimal amount of anhydrous DMF.[7]

  • Coupling Reaction: Add the Boc-Lys(Boc)-OSu solution to the deprotected resin. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).[7]

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.[7]

  • Monitoring: Monitor the reaction completion using a qualitative ninhydrin test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove unreacted reagents.

Protocol 2: General Procedure for Conjugation to a Protein

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate buffer) at a pH between 7.2 and 8.5.

  • Reagent Preparation: Prepare a stock solution of Boc-Lys(Boc)-OSu in an anhydrous water-miscible solvent such as DMF or DMSO immediately before use.[1]

  • Conjugation Reaction: Add the Boc-Lys(Boc)-OSu stock solution to the protein solution with gentle stirring. The molar ratio of Boc-Lys(Boc)-OSu to protein will depend on the number of desired modifications and should be optimized.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted Boc-Lys(Boc)-OSu.[1]

  • Purification: Remove unreacted Boc-Lys(Boc)-OSu and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.[2]

Visualizations

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_reagent Dissolve Boc-Lys(Boc)-OSu in anhydrous solvent (DMF/DMSO) add_reagent Add Boc-Lys(Boc)-OSu solution to substrate dissolve_reagent->add_reagent prep_substrate Prepare amine-containing substrate in buffer (pH 7.2-8.5) prep_substrate->add_reagent incubate Incubate at RT (1-2h) or 4°C (overnight) add_reagent->incubate quench Quench with Tris or Glycine buffer incubate->quench purify Purify conjugate (e.g., Gel Filtration) quench->purify

Caption: Experimental workflow for a typical bioconjugation reaction using Boc-Lys(Boc)-OSu.

AmideBondFormation Boc_Lys_OSu Boc-Lys(Boc)-OSu Tetrahedral_Intermediate Tetrahedral Intermediate Boc_Lys_OSu->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate Amide_Product Stable Amide Conjugate (Boc-Lys(Boc)-NH-R) Tetrahedral_Intermediate->Amide_Product Collapse NHS N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Caption: Reaction mechanism for amide bond formation with Boc-Lys(Boc)-OSu.

TroubleshootingFlow start Low Coupling Efficiency? check_solubility Is the reagent fully dissolved? start->check_solubility No check_ph Is the reaction pH optimal (7.2-8.5)? start->check_ph Yes solution_solvent Use DMF/DMSO. Consider co-solvents. check_solubility->solution_solvent check_reagents Are reagents/solvents fresh and anhydrous? check_ph->check_reagents Yes solution_ph Adjust pH with non-nucleophilic buffer. check_ph->solution_ph No check_sterics Is the amine sterically hindered? check_reagents->check_sterics Yes solution_reagents Use fresh, high-purity materials. check_reagents->solution_reagents No solution_sterics Increase reaction time or reagent excess. check_sterics->solution_sterics Yes

Caption: Logical troubleshooting flow for low reaction efficiency.

References

Optimizing reaction time and temperature for Boc-Lys(Boc)-OSu coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting the coupling of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OSu and what are its primary applications?

A1: Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butyloxycarbonyl (Boc) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This pre-activated form facilitates efficient and controlled amide bond formation with primary amines under mild conditions.[2] Its primary applications include solid-phase peptide synthesis (SPPS), solution-phase synthesis, bioconjugation, protein modification, and the synthesis of lysine dendrimers.[3]

Q2: What are the recommended storage conditions for Boc-Lys(Boc)-OSu?

A2: To maintain its reactivity, Boc-Lys(Boc)-OSu should be stored at -20°C in a desiccated, anhydrous environment.[2] The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and can hydrolyze, rendering the reagent inactive.[2]

Q3: In which solvents should Boc-Lys(Boc)-OSu be dissolved?

A3: Boc-Lys(Boc)-OSu is readily soluble in anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It is also soluble in dichloromethane (DCM) and ethyl acetate.[4] Due to its hydrophobic nature, it has poor solubility in aqueous solutions.[4] It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis of the NHS ester.[2]

Q4: What is the optimal pH for the coupling reaction?

A4: The optimal pH for the coupling of Boc-Lys(Boc)-OSu to primary amines is between 7.2 and 8.5.[2] Below pH 7.2, the amine nucleophile is protonated and less reactive. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower yields.[5]

Optimizing Reaction Time and Temperature

Optimizing the reaction time and temperature is crucial for maximizing the yield and purity of the coupled product while minimizing side reactions. The ideal conditions are a balance between reaction kinetics and the stability of the NHS ester.

General Recommendations:

  • Reaction Time: For solution-phase synthesis, typical reaction times are 1-4 hours at room temperature or overnight at 4°C.[2] In solid-phase peptide synthesis (SPPS), a reaction time of 2-4 hours at room temperature is common.[1] Reaction progress can be monitored using methods like HPLC or a ninhydrin test for SPPS to determine the point of completion.[1][6]

  • Reaction Temperature: Most coupling reactions with Boc-Lys(Boc)-OSu are performed at room temperature (20-25°C).[5] For sensitive substrates or to minimize the competing hydrolysis reaction, the temperature can be lowered to 4°C, which may require a longer reaction time.[2] For sterically hindered amines, the temperature may be slightly increased (e.g., to 40-50°C), but this should be done with caution as it can also increase the rate of side reactions.[5]

Data Presentation: Recommended Reaction Conditions
ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[2][5]
Temperature 4°C to 25°C (Room Temp)Lower temperatures can minimize side reactions but may require longer reaction times.[2]
Reaction Time 1 - 4 hours (Solution-Phase)Can be extended to overnight at 4°C.[2]
2 - 4 hours (Solid-Phase)Monitor for completion with a ninhydrin test.[1]
Solvent Anhydrous DMF, DMSO, DCMMust be high-purity and anhydrous to prevent hydrolysis.[4]
Stoichiometry 1.5 - 2.0 equivalents (SPPS)Refers to equivalents of Boc-Lys(Boc)-OSu relative to resin substitution.[1]
1.1 - 2.0 equivalents (Solution-Phase)A large excess can lead to side reactions like diacylation.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or No Reaction

Possible CauseRecommended Action
Hydrolysis of Boc-Lys(Boc)-OSu Ensure the reagent has been stored properly at -20°C in a desiccated environment. Use fresh, anhydrous solvents (DMF or DMSO) for dissolution and prepare the solution immediately before use.[2]
Incorrect pH of Reaction Buffer Verify that the reaction pH is within the optimal range of 7.2-8.5. Below this range, the amine is protonated and less nucleophilic.[2]
Presence of Competing Nucleophiles Avoid amine-containing buffers like Tris. Ensure the reaction mixture is free from other primary amines or thiols.[2]
Steric Hindrance If the primary amine on the target molecule is sterically hindered, consider increasing the reaction time or slightly increasing the temperature.[2]
Incomplete Deprotection (SPPS) Ensure the N-terminal protecting group (e.g., Fmoc) has been completely removed before the coupling step. Use a qualitative test like the ninhydrin test to confirm the presence of free amines.[6]

Issue 2: Multiple Peaks in HPLC/MS Analysis

Possible CauseRecommended Action
Hydrolysis of Starting Material Confirm the presence of a peak corresponding to the mass of Boc-Lys(Boc)-OH (MW: 346.42 g/mol ). To minimize this, ensure anhydrous reaction conditions and work within the optimal pH range.[6]
Double Addition of Boc-Lys(Boc)-OSu This can occur if your target molecule has more than one reactive amine. Reduce the equivalents of Boc-Lys(Boc)-OSu used and carefully control the stoichiometry.[6]
N-acylurea Impurity If dicyclohexylcarbodiimide (DCC) was used in the synthesis of the Boc-Lys(Boc)-OSu reagent, N-acylurea can be a byproduct. This should be addressed during the purification of the starting material.[6]

Experimental Protocols

Protocol 1: General Solution-Phase Coupling
  • Preparation: Dissolve the amine-containing substrate in an appropriate anhydrous solvent (e.g., DCM or DMF). If the substrate is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) and stir for 10-15 minutes.

  • Reagent Preparation: In a separate vial, dissolve 1.1-1.5 equivalents of Boc-Lys(Boc)-OSu in the same anhydrous solvent.

  • Coupling Reaction: Add the Boc-Lys(Boc)-OSu solution to the substrate solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification: Once the reaction is complete, proceed with standard aqueous work-up procedures. Purify the crude product by silica gel column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by another round of DMF washes (3 times).

  • Coupling:

    • Dissolve 1.5-2.0 equivalents of Boc-Lys(Boc)-OSu and 1.5-2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) in DMF.[1]

    • Add the solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents.

Protocol 3: HPLC Monitoring of Reaction Progress
  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Quench the reaction by diluting the aliquot in 1 mL of a suitable mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA).[6]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Gradient: Start with a low percentage of B and ramp up to a high percentage over 20-30 minutes to elute all components.[6]

    • Flow Rate: 1 mL/min.[6]

    • Detection: UV at 214 nm and 280 nm.[6]

  • Analysis: Monitor the decrease of the starting material peak and the increase of the product peak over time to determine the reaction kinetics and endpoint.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_amine Prepare Amine Substrate (in Anhydrous Solvent) mix Combine Solutions prep_amine->mix prep_boc Prepare Boc-Lys(Boc)-OSu (1.1-1.5 eq. in Anhydrous Solvent) prep_boc->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate monitor Monitor Reaction (TLC / HPLC) incubate->monitor workup Aqueous Work-up monitor->workup If complete purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Experimental workflow for a typical solution-phase Boc-Lys(Boc)-OSu coupling reaction.

G cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_validation Validation start Low Coupling Efficiency Observed check_reagent Is Boc-Lys(Boc)-OSu fresh? Stored correctly? start->check_reagent check_solvent Are solvents anhydrous? check_reagent->check_solvent Yes solution Problem Resolved check_reagent->solution No, use fresh reagent check_ph Is pH in 7.2-8.5 range? check_solvent->check_ph Yes check_solvent->solution No, use anhydrous solvent check_deprotection Confirm complete deprotection (Ninhydrin test for SPPS) check_ph->check_deprotection Yes check_ph->solution No, adjust pH increase_time Increase Reaction Time increase_temp Increase Temperature (for steric hindrance) increase_time->increase_temp increase_equiv Increase Equivalents of Boc-Lys(Boc)-OSu increase_temp->increase_equiv increase_equiv->solution check_nucleophiles Check for competing nucleophiles (e.g., Tris buffer) check_deprotection->check_nucleophiles Yes check_deprotection->solution No, repeat deprotection check_nucleophiles->increase_time All checks passed check_nucleophiles->solution No, change buffer

Caption: Troubleshooting logic for low coupling efficiency in Boc-Lys(Boc)-OSu reactions.

References

Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the prevention of racemization during peptide synthesis, with a specific focus on the use of Nα-Boc-Nε-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of D-amino acid residues into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate and may significantly alter the biological activity of the final peptide.[1]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids like Boc-Lys(Boc)-OSu?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid group of the N-protected amino acid is activated. The planar structure of the oxazolone allows for the temporary removal of the acidic proton at the alpha-carbon by a base, leading to a loss of stereochemical integrity.[1][2] While Boc-Lys(Boc)-OSu is an active ester and already "activated," the conditions during the coupling reaction, particularly the presence of base, can still promote racemization.

Q3: Which factors have the most significant impact on racemization during the coupling step?

A3: The key factors influencing racemization are the choice of coupling reagents, the presence and type of additives, the strength and concentration of the base used, reaction temperature, and solvent polarity.[1][3][4] Prolonged activation or reaction times can also increase the risk of racemization.[1][4]

Q4: How can I suppress racemization when using active esters like Boc-Lys(Boc)-OSu?

A4: To suppress racemization, several strategies are effective:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization.[2][5] A non-explosive alternative with high efficiency is ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7]

  • Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization.[2][4]

  • Choice of Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA).[1][4]

  • Solvent Selection: Where possible, less polar solvents may help reduce racemization, although this is often limited by reagent solubility and resin swelling.[2][8]

Q5: Which amino acids are generally most susceptible to racemization?

A5: Histidine and cysteine are particularly prone to racemization.[5] However, any amino acid can undergo racemization under suboptimal coupling conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to racemization.

Problem Potential Cause Recommended Solution
High levels of D-Lys diastereomer detected in the final peptide. Strong or Excess Base: Use of a strong, non-hindered base (e.g., DIEA, TEA) can readily abstract the alpha-proton.[1][4]Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4] Ensure you are using the correct stoichiometry of the base.
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[4]Perform the coupling reaction at a lower temperature, such as 0°C, by using an ice bath.[4] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization for sensitive residues.[9]
Prolonged Reaction Time: Extended exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization.Minimize the coupling reaction time. Monitor the reaction progress to determine the optimal time for complete coupling without excessive exposure.
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.[8]If solubility and resin swelling permit, consider using a less polar solvent to potentially reduce racemization.[2][8]
Low coupling efficiency when trying to minimize racemization. Steric Hindrance: The bulky side chain of lysine, coupled with a potentially hindered N-terminus on the resin, can slow the reaction.Use a more powerful coupling reagent system. Even when starting with an active ester, additives like HOAt or Oxyma can accelerate coupling and suppress racemization.[2][6]
Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing complete reaction.[5]Change the solvent to one known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add chaotropic salts.[5]
Difficulty purifying the final peptide due to closely eluting impurities. Presence of Diastereomers: Racemization creates a diastereomer (containing D-Lys) which can be very difficult to separate from the desired all-L peptide using standard reversed-phase HPLC.First, optimize all coupling conditions to minimize the formation of the diastereomer.[4] If separation is still required, employ chiral chromatography or specialized HPLC conditions designed for separating diastereomers.
Impact of Additives on Racemization

The addition of nucleophilic additives is a cornerstone of racemization suppression. These additives function by converting the initial active ester into a new, less racemization-prone intermediate.

Additive Relative Effectiveness in Suppressing Racemization Key Characteristics
1-Hydroxybenzotriazole (HOBt) HighThe classic and most common additive used with carbodiimides to suppress oxazolone formation.[2][5]
1-Hydroxy-7-azabenzotriazole (HOAt) Very HighMore effective than HOBt at accelerating coupling and suppressing racemization.[2][6] Note: HOAt has explosive properties, which may restrict its use.[6]
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) Very HighA non-explosive and highly effective alternative to HOBt and HOAt.[6][7] It allows for high coupling rates with low racemization.[6]
Copper (II) Chloride (CuCl₂) High (in specific contexts)Has been shown to be effective in suppressing racemization, particularly in segment coupling when used with HOBt.[5]

Experimental Protocols

Protocol 1: General Procedure for Coupling with Boc-Lys(Boc)-OSu with Racemization Suppression

This protocol outlines a standard procedure for coupling Boc-Lys(Boc)-OSu onto a resin-bound peptide, incorporating best practices to minimize racemization.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform the Nα-Boc deprotection using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Wash the resin thoroughly with DCM followed by DMF.

    • Neutralize the resin using 5-10% DIEA in DMF, followed by thorough DMF washes until the wash is neutral.

  • Coupling Reaction:

    • In a separate vessel, dissolve Boc-Lys(Boc)-OSu (2-3 equivalents relative to resin loading) and an additive such as Oxyma (2-3 equivalents) in a minimal amount of DMF.

    • Add this solution to the swelled and neutralized resin.

    • If additional base is required for the coupling, add a sterically hindered base like N-methylmorpholine (NMM) (2-3 equivalents).

    • Agitate the reaction mixture at room temperature for 2-4 hours or at 0°C for longer periods. The reaction progress should be monitored (e.g., using a Kaiser test) to confirm the consumption of the free amine.

  • Washing:

    • After the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

Protocol 2: Analysis of Racemization by Chiral HPLC

This method is used to quantify the level of D-isomer in the final peptide product after cleavage and deprotection. It requires hydrolysis of the peptide back to its constituent amino acids.

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approx. 0.5-1 mg) in a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

  • Derivatization (using Marfey's Reagent as an example):

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 50 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize with 2N HCl.

    • Evaporate to dryness and redissolve the sample in the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase column (e.g., a C18 column for separating the diastereomeric derivatives).

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 340 nm (for the DNP-derivatives).[10]

    • Analysis: The L-L and D-L diastereomers will have different retention times, allowing for their separation and quantification. The percentage of racemization can be calculated from the peak areas.

Visualizations

Mechanism of Racemization

The following diagram illustrates the primary pathway for racemization during the activation of an N-protected amino acid.

RacemizationMechanism AA Nα-Protected L-Amino Acid Activated Activated Intermediate AA->Activated Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization Enolate Enolate Form Oxazolone->Enolate +Base -H+ Enolate->Oxazolone +H+ -Base DAminoAcid Nα-Protected D-Amino Acid Enolate->DAminoAcid Reprotonation

Caption: The oxazolone mechanism is a primary cause of racemization in peptide synthesis.

Troubleshooting Workflow for Racemization

This workflow provides a logical sequence of steps to diagnose and resolve issues with racemization.

TroubleshootingWorkflow start Racemization Detected (e.g., >1% D-Isomer) check_base Step 1: Evaluate Base start->check_base change_base Action: Switch to NMM or 2,4,6-collidine check_base->change_base Strong base used? (e.g., DIEA) check_temp Step 2: Evaluate Temperature check_base->check_temp No change_base->check_temp lower_temp Action: Couple at 0°C check_temp->lower_temp Temp > 0°C? check_additives Step 3: Evaluate Additives check_temp->check_additives No lower_temp->check_additives add_additive Action: Add Oxyma or HOAt to coupling reaction check_additives->add_additive No additive used? end Racemization Minimized check_additives->end Additive already used (Contact advanced support) add_additive->end

Caption: A systematic workflow for troubleshooting and resolving racemization issues.

References

Technical Support Center: Purification of Crude Peptides made with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the purification of crude peptides synthesized using Nα,Nε-di-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(Boc)-OSu and why is it used in peptide synthesis?

A1: Boc-Lys(Boc)-OSu is a derivative of the amino acid L-lysine where both the alpha-amino group (Nα) and the side-chain epsilon-amino group (Nε) are protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2][3] This dual-protection and activation makes it a versatile building block in solid-phase peptide synthesis (SPPS).[4] The Boc groups are labile (removable) under acidic conditions, typically with trifluoroacetic acid (TFA), while the OSu ester is highly reactive toward primary amines, facilitating efficient peptide bond formation.[2][3]

Q2: What are the main steps for purifying a peptide after synthesis and cleavage from the resin?

A2: The standard workflow for purifying a crude peptide synthesized using Boc-SPPS involves the following steps:

  • Cleavage and Global Deprotection: The peptide is cleaved from the solid-phase resin, and all acid-labile protecting groups (including the Boc groups) are removed simultaneously.[3] This is typically achieved using a strong acid "cocktail" containing reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

  • Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using a cold, non-polar solvent such as diethyl ether.[3] This step is crucial for removing a significant portion of organic scavengers and byproducts.[3]

  • Purification: The crude peptide is dissolved in an appropriate solvent and purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][5][]

  • Lyophilization: The fractions containing the purified peptide are pooled and freeze-dried to obtain a stable, powdered final product.[3][5]

Q3: What are the most common impurities to expect in a crude peptide sample synthesized with Boc-Lys(Boc)-OSu?

A3: Common impurities include:

  • Truncated or deletion sequences: These arise from incomplete coupling reactions during the synthesis.[3][5][7]

  • Peptides with remaining side-chain protecting groups: This is a result of incomplete deprotection during the cleavage step.[3][5][7]

  • Byproducts from scavenger reactions: Scavengers are added to the cleavage cocktail to prevent side reactions, but they can sometimes react with the peptide, especially with sensitive residues like Tryptophan.[3]

  • Incompletely deprotected Boc groups: For syntheses involving Boc-Lys(Boc)-OSu, the incomplete removal of one or both Boc groups can lead to heterogeneity in the crude product.[3]

  • Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and workup.[7]

Q4: How should I dissolve my crude peptide for purification?

A4: Peptide solubility is highly dependent on its amino acid sequence and pH.[8][9] For many peptides, especially those with basic residues, solubility is better in acidic conditions.[8] A good starting point is to dissolve the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[8] If solubility remains an issue, you can try adding a small amount of an organic solvent like acetonitrile or a chaotropic agent like guanidinium hydrochloride, but ensure compatibility with your chromatography system.[8]

Experimental Protocols

Protocol 1: Crude Peptide Precipitation and Washing

This protocol describes the standard procedure for precipitating the peptide after cleavage and deprotection.

  • Preparation: Cool a sufficient volume of diethyl ether to 0°C.

  • Precipitation: Slowly add the acidic cleavage cocktail containing the crude peptide into the cold diethyl ether while stirring. A white precipitate, which is the crude peptide, should form.

  • Incubation: Continue stirring the suspension at 0°C for 15-30 minutes to ensure complete precipitation.[3]

  • Collection: Centrifuge the suspension to pellet the peptide and carefully decant the ether supernatant.

  • Washing: Resuspend the peptide pellet in fresh cold diethyl ether, vortex thoroughly, and centrifuge again. Repeat this washing step 2-3 times to remove residual scavengers and other organic impurities.[3]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The peptide is now ready for purification.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) Purification

This is a general guideline for purifying peptides using a C18 column. Optimization for each specific peptide is necessary.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size)[8][10]

  • Procedure:

    • Buffer Preparation: [3]

      • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

      • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Buffer A. If solubility is poor, add small amounts of Buffer B, DMSO, or acetic acid.[8] Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatography:

      • Equilibrate the C18 column with your starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).

      • Inject the filtered sample onto the column.

      • Elute the peptide using a linear gradient of increasing Buffer B. A common gradient is from 5% to 65% Buffer B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[8]

      • Monitor the elution profile at 214 nm and 280 nm.

    • Fraction Collection: Collect fractions corresponding to the major peaks.

    • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Broadening) in RP-HPLC Secondary interactions between basic residues (like Lysine) and residual silanol groups on the column.[8]Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[8]
Peptide aggregation on the column.[8]Reduce the sample load on the column or add a small amount of organic solvent to your sample diluent.[8]
Column overload.[8]Decrease the amount of sample injected onto the column.[8]
Low Yield of Purified Peptide Inefficient cleavage from the synthesis resin.Review and optimize the cleavage protocol.
Peptide precipitation during purification.Adjust the mobile phase composition or pH to improve solubility.
Poor solubility of the crude peptide.Try different solvents for dissolution (e.g., add acetic acid, DMSO).[8]
Peptide Aggregation The peptide sequence has a high tendency to aggregate.Work with dilute concentrations.[8] Adjust the pH of the mobile phase away from the peptide's isoelectric point (pI) to increase electrostatic repulsion.[8]
Co-elution of Impurities The impurity has a similar hydrophobicity to the desired peptide.Optimize the elution gradient; a shallower gradient can improve resolution.[8] Try a different stationary phase (e.g., C8 or Phenyl instead of C18).[8]

Quantitative Data Summary

Table 1: Common Boc Deprotection Methods and Conditions

ReagentConcentrationSolventTimeTemperatureNotes
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)20-30 minRoom TempStandard method for N-terminal Boc removal during SPPS.[11][12]
Hydrogen Chloride (HCl)4 M1,4-Dioxane30 minRoom TempAn alternative to TFA.[11]

Table 2: RP-HPLC Column Selection Based on Peptide Properties

Column TypeTypical Use
C18 General purpose, ideal for peptides with a molecular weight of less than 4000 Da.[]
C8 For more hydrophobic peptides or when C18 provides too much retention.[]
C4 Suitable for large, hydrophobic peptides and proteins (molecular weight > 5000 Da).[]

Visualizations

G General Peptide Purification Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Initial Workup cluster_purification Purification & Analysis cluster_final Final Product SPPS Boc-SPPS Cleavage Cleavage from Resin (e.g., HF, TFMSA) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Dissolution Dissolution of Crude Peptide Drying->Dissolution RPHPLC RP-HPLC Purification Dissolution->RPHPLC Analysis Purity Analysis (Analytical HPLC, MS) RPHPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization PurePeptide Pure Peptide Powder Lyophilization->PurePeptide

Caption: General workflow for peptide purification after Boc-SPPS.

G Troubleshooting Poor RP-HPLC Peak Shape Start Poor Peak Shape (Tailing/Broadening) Cause1 Secondary Interactions with Silanols? Start->Cause1 Solution1 Use 0.1% TFA in Mobile Phase Cause1->Solution1 Yes Cause2 Peptide Aggregation? Cause1->Cause2 No End Improved Peak Shape Solution1->End Solution2 Reduce Sample Load Add Organic Solvent to Sample Cause2->Solution2 Yes Cause3 Column Overload? Cause2->Cause3 No Solution2->End Solution3 Reduce Injection Volume/Concentration Cause3->Solution3 Yes Solution3->End

References

Techniques for removing unreacted Boc-Lys(Boc)-OSu and byproducts from the final product.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques for removing unreacted Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) and associated byproducts from the final product after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I need to remove after a reaction with Boc-Lys(Boc)-OSu? A1: The primary byproducts include unreacted Boc-Lys(Boc)-OSu, its hydrolysis product Boc-Lys(Boc)-OH, and released N-hydroxysuccinimide (NHS).[1][2] If the Boc-Lys(Boc)-OSu was synthesized using dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU) may also be present as an impurity.[1]

Q2: How can I stop the reaction and deactivate any remaining Boc-Lys(Boc)-OSu? A2: The reaction can be effectively quenched by adding a solution containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2][3] This will react with any remaining active NHS ester, rendering it inert.[2]

Q3: What are the primary methods for purifying my final product? A3: The choice of purification method depends on the nature of your final product. For larger molecules like proteins or peptides, size-exclusion methods such as dialysis or gel filtration (e.g., Sephadex G-25) are effective for removing small molecule byproducts.[3][4] For smaller molecules or when higher purity is required, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique.[5]

Q4: My final product has poor solubility. Which solvents are recommended for purification? A4: Boc-Lys(Boc)-OSu and its byproducts are soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][6] For RP-HPLC purification of peptides, a common solvent system is a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier.[5] If your crude product has poor solubility, you can try dissolving it in a minimal amount of DMSO or DMF before diluting it with the HPLC mobile phase.[5]

Q5: Why is the yield of my desired product low? A5: Low yield is often caused by the hydrolysis of the Boc-Lys(Boc)-OSu reagent before it can react with your target molecule.[1][2] This is exacerbated by moisture in the reaction solvents or a reaction pH outside the optimal range of 7.2-8.5.[1][2] Using fresh, anhydrous solvents and a freshly prepared solution of the reagent can help minimize this side reaction.[2]

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Multiple peaks in HPLC/MS analysis. Hydrolysis of starting material: A peak corresponding to the mass of Boc-Lys(Boc)-OH is observed.[1]Ensure anhydrous reaction conditions and use fresh reagents. The optimal pH range for coupling is 7.2-8.5.[1][2]
Double addition of Boc-Lys(Boc)-OSu: A peak corresponding to the mass of your product plus Boc-Lys(Boc)-OH is observed.[1]Carefully control the stoichiometry and consider reducing the equivalents of Boc-Lys(Boc)-OSu used in the reaction.[1]
Low yield of desired product. Inefficient coupling due to hydrolysis of Boc-Lys(Boc)-OSu. Use a fresh bottle of the reagent, ensure anhydrous reaction conditions, and maintain the reaction pH between 7.2 and 8.5.[1][2]
Steric hindrance on the target molecule. Increase the reaction time or slightly raise the temperature.[1]
Precipitate forms during the reaction. Formation of dicyclohexylurea (DCU): This occurs if DCC was used in the synthesis of the Boc-Lys(Boc)-OSu reagent.The DCU precipitate is poorly soluble in most organic solvents and can be removed by filtration.[1]

Byproduct Data

The table below lists common byproducts and their molecular weights, which is useful for identification during mass spectrometry (MS) analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role/Origin
Boc-Lys(Boc)-OSu C₂₀H₃₃N₃O₈443.49Unreacted Starting Material[4]
Boc-Lys(Boc)-OH C₁₆H₃₀N₂O₆346.42Hydrolysis Product[1]
N-hydroxysuccinimide (NHS) C₄H₅NO₃115.09Released Byproduct[1]
Dicyclohexylurea (DCU) C₁₃H₂₄N₂O224.35Synthesis Impurity (from DCC)[1][7]

Experimental Protocols

Protocol 1: Quenching of Unreacted Boc-Lys(Boc)-OSu

This procedure deactivates any excess, unreacted NHS ester at the end of the reaction.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.[2][3]

  • Add to Reaction: At the end of the incubation period, add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[2][3]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[2][3] The mixture is now ready for purification.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This is the most effective method for achieving high purity, separating the desired product from both the unreacted reagent and its hydrolysis byproduct.

  • Prepare Buffers:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.[5]

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Sample Preparation: After quenching, acidify the reaction mixture slightly with TFA. If the sample has poor solubility, dissolve it in a minimal amount of DMF or DMSO before diluting with Buffer A. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Equilibration: Equilibrate the column with the starting percentage of Buffer B (e.g., 5%).[5]

    • Injection: Inject the prepared sample onto the column.[5]

    • Elution: Apply a linear gradient to increase the percentage of Buffer B (e.g., 5% to 95% Buffer B over 30 minutes).[8] Unreacted Boc-Lys(Boc)-OSu and its byproducts will typically elute at different retention times than the target peptide or protein conjugate.[5]

  • Analysis: Collect fractions and analyze them by HPLC and MS to identify those containing the purified product.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a stable powder.[5]

Protocol 3: Purification by Size-Exclusion Chromatography (e.g., Gel Filtration)

This method is suitable for purifying larger molecules (e.g., proteins, large peptides) from small-molecule impurities.

  • Column Preparation: Select a gel filtration resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) and pack it into a column. Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Application: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the sample with the equilibration buffer. The larger product molecules will pass through the column in the void volume and elute first, while the smaller molecules (unreacted reagent, NHS, etc.) will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for proteins) to identify the fractions containing the purified product.

  • Buffer Exchange (Optional): The purified product can be buffer-exchanged into a desired storage buffer using dialysis or spin filtration.[4]

Purification Workflow

start Completed Reaction Mixture (Product, Unreacted Reagent, Byproducts) quench Step 1: Quench Reaction (Add 20-50 mM Tris or Glycine) start->quench choose_method Step 2: Choose Purification Method quench->choose_method rphplc RP-HPLC (High Resolution) choose_method->rphplc For high purity & small molecules sec Size-Exclusion Chromatography (For Large Molecules: Dialysis, Gel Filtration) choose_method->sec For large molecules (e.g., proteins) analysis Step 3: Analyze Fractions (HPLC, MS) rphplc->analysis sec->analysis pool Step 4: Pool Pure Fractions analysis->pool lyo Step 5: Lyophilization pool->lyo end Final Purified Product lyo->end

Caption: Logical workflow for quenching and purifying the final product.

References

Technical Support Center: Lysine Residue Protection & Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting challenges related to the protection and deprotection of lysine residues. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of lysine residues?

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from lysine residues is a frequent issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid (e.g., Trifluoroacetic Acid - TFA) is too dilute or not strong enough, the reaction may not proceed to completion.[1][2] The rate of cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[2]

  • Steric Hindrance: Bulky molecules or neighboring groups, such as large PEG chains, can physically obstruct the acidic reagent from accessing the Boc-protected amine, thereby impeding or preventing the deprotection reaction.[1][2][3]

  • Inadequate Reaction Time: Deprotection is a time-dependent process. Insufficient reaction time is a common cause of incomplete cleavage.[1][2]

  • Poor Solubility: For the deprotection reaction to be efficient, the Boc-protected lysine substrate must be fully dissolved in the reaction solvent.[1] Poor solubility can lead to a heterogeneous mixture and incomplete conversion.[1]

  • Low Temperature: While many Boc deprotections are performed at room temperature, substrates with significant steric hindrance may require elevated temperatures to achieve a reasonable reaction rate.[1]

Q2: I'm observing unexpected side products after Boc deprotection. What are the likely causes and how can I prevent them?

Side product formation is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group or the harsh acidic conditions.[1][4]

  • t-Butylation: The tert-butyl cation is a potent electrophile that can react with nucleophilic residues in your molecule, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to unwanted alkylation.[1][4]

  • Trifluoroacetylation: When using TFA for deprotection, the trifluoroacetate anion can act as a nucleophile and acylate the newly liberated amine, resulting in a trifluoroacetylated side product.[1]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other functional groups that are labile to acid (e.g., esters, acetals), they may be cleaved or degraded under the strong acidic conditions required for Boc deprotection.[1]

To prevent these side reactions, the addition of "scavengers" to the reaction mixture is highly recommended.[1][4] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your product.[4]

Q3: What are scavengers and which ones should I use for Boc deprotection?

Scavengers are reagents added to the deprotection reaction to capture the reactive tert-butyl cation intermediate.[4] The choice of scavenger depends on the amino acid residues present in your peptide or molecule.[4]

Amino Acid Residue Common Scavengers Typical Scavenger Cocktail (v/v/v)
General PurposeTriisopropylsilane (TIS), WaterTFA/TIS/H₂O (95:2.5:2.5)[5]
Tryptophan (Trp)1,2-Ethanedithiol (EDT)TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5)[5]
Methionine (Met)ThioanisoleTFA/Thioanisole/Water/TIS (90:5:2.5:2.5)
Cysteine (Cys)1,2-Ethanedithiol (EDT)TFA/EDT/TIS (95:2.5:2.5)
Tyrosine (Tyr)Anisole, PhenolTFA/Phenol/H₂O (90:5:5)

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

If you are observing incomplete removal of the Boc group, as indicated by analytical methods such as TLC, HPLC, or LC-MS, follow these troubleshooting steps.

Troubleshooting Workflow for Incomplete Boc Deprotection

start Incomplete Deprotection (Verified by TLC/LC-MS) increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) start->increase_acid optimize_solvent Optimize Solvent for Solubility start->optimize_solvent Poor Solubility extend_time Extend Reaction Time (Monitor by LC-MS) increase_acid->extend_time Still Incomplete end Deprotection Complete increase_acid->end Complete stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) extend_time->stronger_acid Still Incomplete extend_time->end Complete increase_temp Increase Temperature (e.g., to 40°C) stronger_acid->increase_temp Still Incomplete stronger_acid->end Complete increase_temp->end Complete optimize_solvent->start

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Recommended Actions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM), for example, from 20% to 50%.[1][3]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique and continue the reaction until the starting material is consumed.[1][3]

  • Use a Stronger Acid: If increasing the concentration and time is ineffective, consider switching to a more potent acid system, such as 4M HCl in 1,4-dioxane.[1][3]

  • Increase Temperature: Gently warm the reaction mixture (e.g., to 40°C), but monitor closely for the formation of side products.[1][2]

  • Optimize Solvent: Ensure your starting material is fully soluble. If not, explore alternative solvent systems.[1]

Issue 2: Formation of Side Products

The generation of a reactive tert-butyl cation during Boc deprotection can lead to unwanted side reactions.

Mechanism of Side Product Formation and Prevention

Boc_Lys Boc-Lysine Deprotected_Lys Deprotected Lysine Boc_Lys->Deprotected_Lys tBu_cation tert-Butyl Cation Boc_Lys->tBu_cation Acid Cleavage H_plus H+ (TFA) H_plus->Boc_Lys Nucleophilic_Residue Nucleophilic Residue (Trp, Met, etc.) tBu_cation->Nucleophilic_Residue Alkylation Scavenger Scavenger (TIS) tBu_cation->Scavenger Trapping Side_Product Alkylated Side Product Nucleophilic_Residue->Side_Product Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Caption: Prevention of side reactions by scavenger-mediated trapping of the tert-butyl cation.

Recommended Actions:

  • Add Scavengers: Incorporate scavengers like triisopropylsilane (TIS) or thioanisole into the reaction mixture to trap the tert-butyl cation.[1]

  • Choose a Different Acid: Consider using an acid like HCl in dioxane, which does not introduce a nucleophilic counter-ion like trifluoroacetate.[1]

  • Use Milder Deprotection Conditions: If your molecule is sensitive to strong acids, explore alternative, milder deprotection methods.

Experimental Protocols

Protocol 1: Boc Deprotection with TFA in DCM

This protocol outlines a general procedure for the removal of a Boc group using Trifluoroacetic Acid in Dichloromethane.

  • Dissolve the Boc-protected lysine-containing compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).[1]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction's progress using TLC or LC-MS.[2] A typical reaction time is 1-2 hours.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[2]

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][2]

Protocol 2: Boc Deprotection with HCl in Dioxane

This protocol provides an alternative method using Hydrogen Chloride in 1,4-dioxane.

  • Suspend the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[2]

  • Stir the mixture at room temperature.[2]

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 1-2 hours.[2]

  • Once the reaction is complete, evaporate the solvent under vacuum to yield the hydrochloride salt of the deprotected amine.[2]

  • If the free amine is required, a basic work-up can be performed.[2]

Protocol 3: Monitoring Deprotection by TLC

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a deprotection reaction.

  • Spot the reaction mixture on a silica gel plate. It is also helpful to spot the starting material as a reference.[6]

  • Elute the plate with a suitable mobile phase, such as dichloromethane/methanol (e.g., 9:1) or n-butanol:acetic acid:water (3:1:1).[6]

  • Thoroughly dry the plate to remove any residual acid.[6]

  • Visualize the spots by staining with ninhydrin.[6]

  • A successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf spot that stains with ninhydrin (typically yellow or purple), confirming the presence of a free amine.[6]

Data Summary

Table 1: Comparison of Deprotection Conditions

The following table summarizes a user's experience comparing TFA and HCl for the deprotection of a Boc-protected amino acid attached to a PEG chain via an ester linkage.[1]

Reagent Concentration Time Temperature (°C) Conversion Notes
TFA in DCM20%1 hour2570-80%Standard condition, may be insufficient.[3]
TFA in DCM50%1 hour25>95%More effective but can increase side reactions.
Neat TFA95%30 mins25>98%Harsh conditions, may cleave other acid-labile groups.[3]
4M HCl in Dioxane4M2 hours25>95%Good alternative to TFA.
4M HCl in EtOAc4M6 hours25CompleteLonger reaction time but avoided ester bond cleavage.[1]

Note: Conversion rates are representative and should be confirmed for your specific substrate by an appropriate analytical method.[3]

Table 2: Analytical Techniques for Monitoring Boc Deprotection

Several analytical methods can be used to confirm the complete removal of the Boc group.

Technique Principle Key Indicator of Boc Removal Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the singlet from the nine tert-butyl protons around 1.4-1.5 ppm.[7]Provides unambiguous and quantitative confirmation.[7]Requires a relatively pure sample.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu corresponding to the loss of the Boc group.[7]Highly sensitive and provides molecular weight confirmation.May not distinguish between starting material and product if ionization is poor.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the C=O stretch of the carbamate around 1680-1700 cm⁻¹.Quick and easy to perform.Can be difficult to interpret in complex molecules with multiple carbonyl groups.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on polarity.Disappearance of the starting material spot and appearance of a more polar product spot that is ninhydrin-positive.[6]Simple, fast, and requires minimal equipment.Qualitative and may not be sufficient for complete confirmation.
HPLC High-resolution separation of components in a mixture.Disappearance of the starting material peak and appearance of a new product peak with a different retention time.[8]Highly sensitive and quantitative.Requires more specialized equipment and method development.

References

Managing the stability of Boc-Lys(Boc)-OSu in aqueous buffer systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Lys(Boc)-OSu (Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing answers to frequently asked questions and detailed troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Boc-Lys(Boc)-OSu?

A1: To ensure its stability and reactivity, Boc-Lys(Boc)-OSu should be stored at -20°C in a freezer under anhydrous conditions.[1][2] The N-hydroxysuccinimide (NHS) ester is sensitive to moisture, which can lead to hydrolysis and a loss of reactivity.[1]

Q2: In which solvents should I dissolve Boc-Lys(Boc)-OSu?

A2: Boc-Lys(Boc)-OSu is highly soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3][4] It is important to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent.[1] Due to the hydrophobic nature of the two Boc protecting groups, its solubility in aqueous solutions is limited.[4]

Q3: What is the primary side reaction to be aware of when using Boc-Lys(Boc)-OSu in aqueous buffers?

A3: The most common and significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1] In the presence of water, the NHS ester can hydrolyze to form the inactive carboxylate, Boc-Lys(Boc)-OH, and free N-hydroxysuccinimide.[4][5] This reaction is competitive with the desired aminolysis (reaction with a primary amine) and is highly dependent on the pH of the buffer.[1][5]

Q4: How does pH affect the stability of Boc-Lys(Boc)-OSu in aqueous solutions?

A4: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with higher pH.[4][5] While the desired reaction with primary amines is also favored at a slightly alkaline pH (where the amine is deprotonated and more nucleophilic), a compromise is necessary. The optimal pH range for coupling reactions is generally between 7.2 and 8.5.[1][6][7] Above pH 8.6, the rate of hydrolysis increases dramatically.[1]

Q5: Can I use a Tris buffer for my reaction with Boc-Lys(Boc)-OSu?

A5: No, it is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.[1] It is advisable to use non-nucleophilic buffers like phosphate, borate, or HEPES.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Coupling Efficiency Hydrolysis of Boc-Lys(Boc)-OSu: The reagent may have been improperly stored or handled, leading to moisture exposure.- Ensure the reagent has been stored at -20°C in a desiccated environment. - Use fresh, anhydrous solvents (DMF or DMSO) for dissolution. - Prepare the reagent solution immediately before use.[1]
Incorrect pH of Reaction Buffer: The pH is outside the optimal range of 7.2-8.5.- Verify the pH of your reaction buffer. Below pH 7.2, the primary amine of the substrate is protonated and less nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester is significantly accelerated.[1][7]
Steric Hindrance: The primary amine on the target molecule is sterically hindered.- Increase the reaction time. - Consider a slight increase in the molar excess of Boc-Lys(Boc)-OSu.[1]
Multiple Peaks in HPLC/MS Analysis Hydrolysis of Starting Material: A peak corresponding to the mass of Boc-Lys(Boc)-OH is observed.- This confirms hydrolysis has occurred. Follow the steps outlined above to minimize hydrolysis in future experiments.[5]
Double Addition: A peak corresponding to your desired product plus the mass of Boc-Lys(Boc)-OH is observed.- This may indicate that the reagent has reacted with more than one amine on your target molecule. - Carefully control the stoichiometry and consider reducing the equivalents of Boc-Lys(Boc)-OSu used.[5]
Precipitate Forms During Reaction Poor Solubility of Reactants or Products: The reactants or the resulting conjugate may not be soluble in the chosen solvent system.- Try a different solvent system, such as DMF or DMSO.[5]

Data Presentation

Table 1: Solubility of Boc-Lys(Boc)-OSu

Solvent Solubility Observations
Dimethylformamide (DMF)Excellent (>50 mM)Commonly used for coupling reactions, providing good solubility for reactants.[4]
Dimethyl Sulfoxide (DMSO)Excellent (>50 mM)An effective solvent for dissolving the compound for various applications.[4]
Dichloromethane (DCM)SolubleA common solvent for synthesis and coupling, offering easier removal during workup.[4]
WaterLimited / PoorThe hydrophobic nature of the two Boc groups limits its solubility in aqueous media.[4]

Table 2: General Stability of N-Hydroxysuccinimide (NHS) Esters in Aqueous Solutions

This data is for general NHS esters and is applicable to Boc-Lys(Boc)-OSu.

Condition Half-Life Observations
pH 7.0, 0°C4 - 5 hoursRelatively stable, suitable for coupling reactions in buffered aqueous media.[4][7]
pH 7.0, Room Temp.~7 hoursThe rate of hydrolysis increases with temperature.[4]
pH 8.6, 4°C10 minutesRapid hydrolysis occurs under mildly basic conditions.[4][7]
pH 9.0, Room Temp.MinutesVery unstable; reactions should be performed quickly.[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Boc-Lys(Boc)-OSu to a Primary Amine

  • Dissolve the Amine-Containing Substrate: Dissolve the substrate containing the primary amine in a suitable non-nucleophilic reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL.[1]

  • Prepare Boc-Lys(Boc)-OSu Solution: Immediately before use, dissolve Boc-Lys(Boc)-OSu in anhydrous DMF or DMSO to a high concentration (e.g., 10-20 mg/mL).

  • Initiate the Coupling Reaction: Add the Boc-Lys(Boc)-OSu solution to the solution of the amine-containing substrate. A 5-10 fold molar excess of the NHS ester is commonly used.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the reactivity of the substrate.[1]

  • Monitor the Reaction (Optional): The progress of the reaction can be monitored by analytical reversed-phase HPLC.[1]

  • Quench the Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes to consume any unreacted Boc-Lys(Boc)-OSu.[1]

  • Purification: Remove unreacted Boc-Lys(Boc)-OSu and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.[6]

Protocol 2: Spectrophotometric Assay for NHS Ester Activity

This method assesses the integrity of an NHS ester reagent by quantifying the amount of NHS released upon complete hydrolysis.[4]

  • Reagent Preparation:

    • Weigh 1-2 mg of Boc-Lys(Boc)-OSu and dissolve it in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If not fully soluble, first dissolve in a small amount of DMSO or DMF (e.g., 250 µL) before adding the buffer.[4]

    • Prepare a control tube containing only the buffer and solvent.[4]

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Measure the absorbance of the Boc-Lys(Boc)-OSu solution. If the absorbance is above 1.0, dilute the sample with more buffer and remeasure.[4]

  • Base Hydrolysis:

    • Add a small volume of a strong base (e.g., 1/10th of the total volume of 1N NaOH) to both the sample and control tubes to initiate complete and rapid hydrolysis of the NHS ester.

  • Final Absorbance Measurement:

    • Promptly (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[4]

  • Calculation:

    • The concentration of the NHS ester can be calculated using the Beer-Lambert law, based on the change in absorbance at 260 nm upon hydrolysis.

Visualizations

Hydrolysis_Pathway reagent Boc-Lys(Boc)-OSu (Active Ester) product Boc-Lys(Boc)-NH-R (Stable Amide Bond) reagent->product Aminolysis (Desired Reaction) hydrolysis_product Boc-Lys(Boc)-OH (Inactive Carboxylate) reagent->hydrolysis_product Hydrolysis (Side Reaction) amine Primary Amine (R-NH2) amine->product water Water (H2O) (Aqueous Buffer) water->hydrolysis_product nhs NHS Troubleshooting_Workflow start Start: Low Coupling Efficiency check_storage Check Reagent Storage (-20°C, Desiccated?) start->check_storage check_solvents Use Fresh, Anhydrous Solvents? check_storage->check_solvents Yes success Problem Resolved check_storage->success No, Corrected check_ph Verify Buffer pH (7.2 - 8.5)? check_solvents->check_ph Yes check_solvents->success No, Corrected ph_ok pH is Optimal check_ph->ph_ok Yes check_ph->success No, Corrected increase_time Consider Increasing Reaction Time ph_ok->increase_time Yes increase_time->success

References

Validation & Comparative

Choosing the Right Tool for the Job: A Comparative Guide to Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis. The choice between Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) and Nα-Boc-Nε-Z-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Z)-OSu) for the incorporation of lysine residues dictates the synthetic strategy, particularly concerning side-chain modifications. The fundamental distinction lies in the ε-amino protecting group—an acid-labile Boc group versus a hydrogenolysis-labile Z-group—which governs the orthogonality of the protection scheme.[1]

This guide presents an objective comparison of these two reagents, supported by experimental protocols and representative data, to inform the rational design of peptide synthesis projects.

At a Glance: Key Performance Characteristics

The primary difference between Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu is the concept of orthogonality.[1] Orthogonal protecting groups can be selectively removed under distinct chemical conditions, allowing for specific modifications at one site of a molecule without affecting other protected sites.[2] Boc-Lys(Z)-OSu offers an orthogonal strategy, whereas Boc-Lys(Boc)-OSu does not.

FeatureBoc-Lys(Boc)-OSuBoc-Lys(Z)-OSu
α-Amino Protection Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)
ε-Amino (Side-Chain) Protection Boc (tert-butyloxycarbonyl)Z (Benzyloxycarbonyl)
α-Amino Deprotection Acidolysis (e.g., TFA)Acidolysis (e.g., TFA)
ε-Amino Deprotection Acidolysis (e.g., TFA)Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)[1][3]
Orthogonality No (both groups are acid-labile)Yes (Boc is acid-labile, Z is hydrogenolysis-labile)[1]
Primary Application Standard Boc-SPPS, synthesis of certain branched peptides where simultaneous deprotection is desired.[4]Site-specific modification of lysine side-chains, synthesis of peptide conjugates, and complex peptide architectures.[4]

Hypothetical Comparative Experiment: Synthesis of a Model Hexapeptide

While direct, side-by-side published comparisons are limited, we can infer performance based on the well-established characteristics of these protecting groups in a typical Solid-Phase Peptide Synthesis (SPPS) workflow.[4] The following data represents expected outcomes for the synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-Lys-Gly-NH₂, on a Rink Amide resin.

Table 1: Synthesis Parameters and Expected Outcomes

ParameterPathway 1: Using Boc-Lys(Boc)-OSuPathway 2: Using Boc-Lys(Z)-OSu
Lysine Derivative Used Boc-Lys(Boc)-OSuBoc-Lys(Z)-OSu
Coupling Time (Lysine) 1-2 hours1-2 hours
Equivalents of Lysine Derivative 2-42-4
Cleavage & Final Deprotection Single step: 95% TFA cocktailTwo steps: 95% TFA cocktail followed by hydrogenolysis[4]
Expected Crude Purity (RP-HPLC) ~70-80%~70-80% (after final deprotection)
Expected Overall Yield Sequence-dependent, typically 10-30%Sequence-dependent, typically 10-30% (can be lower due to the additional deprotection and purification step)

Table 2: Potential Side Products

PathwayPotential Side ProductCause
Boc-Lys(Boc)-OSu Deletion of LysineIncomplete coupling of the sterically hindered Boc-Lys(Boc)-OSu.[5]
t-butylation of sensitive residues (Trp, Cys)Generation of tert-butyl carbocations during final TFA cleavage.[2]
Boc-Lys(Z)-OSu Incomplete Z-group removalInefficient hydrogenolysis.[6]
Side-chain modification during hydrogenolysisReaction conditions affecting other residues (rare but possible).[6]

Experimental Protocols

Detailed methodologies for the key steps involving each reagent are provided below.

Protocol 1: Standard Boc-SPPS Cycle

This protocol is applicable for the incorporation of either lysine derivative into a peptide chain growing on a solid support.

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[5]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[7]

    • Drain, and treat with fresh 50% TFA/DCM for 20-30 minutes.[7]

    • Wash the resin with DCM (3x) and isopropanol (2x).[7]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x).[8]

  • Coupling (Lysine Insertion):

    • Dissolve Boc-Lys(Boc)-OSu or Boc-Lys(Z)-OSu (2-4 equivalents relative to resin substitution) in DMF.[5]

    • Add the solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[5]

    • Monitor reaction completion with a qualitative ninhydrin (Kaiser) test.[5]

  • Washing: Wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents.[5]

Protocol 2: Final Cleavage and Deprotection

For Peptides Synthesized with Boc-Lys(Boc)-OSu:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[5]

  • HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole for peptides without sensitive residues).[5]

    • Cool the apparatus to -5 to 0 °C.

    • Carefully condense anhydrous hydrogen fluoride (HF) into the vessel (approx. 10 mL per gram of resin).[5]

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide. Filter and collect the crude product.[5]

For Peptides Synthesized with Boc-Lys(Z)-OSu (Post-Cleavage Deprotection):

Note: This assumes the peptide has already been cleaved from the resin using a method (e.g., TFA cleavage from a hyper-acid-labile linker) that leaves the Z-group intact.

  • Dissolution: Dissolve the Z-protected crude peptide in a suitable solvent such as methanol (MeOH), ethanol, or DMF.[4]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[4]

  • Hydrogenolysis (Catalytic Transfer Hydrogenation):

    • Add a hydrogen donor, such as formic acid or ammonium formate (4-5 equivalents).[3][4]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction completion by RP-HPLC or TLC.

  • Work-up:

    • Filter the mixture through Celite to remove the Pd/C catalyst.[3]

    • Evaporate the solvent to obtain the fully deprotected peptide.[4]

Visualizing the Synthetic Strategies

The choice between the two lysine derivatives fundamentally alters the deprotection pathway and strategic possibilities.

Boc_Lys_Boc_Strategy Peptide-Lys(Boc)-Resin Resin-Peptide-Lys(Boc) Final Peptide H₂N-Peptide-Lys(NH₂)-COOH Peptide-Lys(Boc)-Resin->Final Peptide Single Step Strong Acid (e.g., HF)

Caption: Deprotection scheme for Boc-Lys(Boc)-OSu.

Boc_Lys_Z_Strategy Start Resin-Peptide-Lys(Z) Cleaved HOOC-Peptide-Lys(Z) Start->Cleaved Mild Acid Cleavage (e.g., TFA) Modified HOOC-Peptide-Lys(Modification) Cleaved->Modified Site-Specific Reaction Deprotected HOOC-Peptide-Lys(NH₂) Cleaved->Deprotected Hydrogenolysis (H₂/Pd)

Caption: Orthogonal strategy enabled by Boc-Lys(Z)-OSu.

SPPS_Workflow Start Start with Resin Swell Swell Resin in Solvent Start->Swell Deprotect Nα-Boc Deprotection (TFA/DCM) Swell->Deprotect Wash_Neut Wash & Neutralize Deprotect->Wash_Neut Couple Couple next Boc-AA-OSu Wash_Neut->Couple Wash_Final Wash Couple->Wash_Final Loop Last Amino Acid? Wash_Final->Loop Loop->Deprotect No Cleave Final Cleavage & Deprotection Loop->Cleave Yes Purify Purify & Analyze Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The selection between Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu is a strategic decision driven by the ultimate goal of the synthesis.

  • Choose Boc-Lys(Boc)-OSu for routine Boc-SPPS of linear peptides where the lysine side-chain does not require selective modification. Its deprotection is straightforward, occurring simultaneously with the final cleavage from the resin. However, care must be taken to use appropriate scavengers to prevent side reactions from t-butyl carbocations.[2]

  • Choose Boc-Lys(Z)-OSu when the synthetic plan requires orthogonality . This reagent is indispensable for projects involving:

    • Site-specific conjugation: Attaching labels, drugs, or imaging agents to the lysine side-chain.[4]

    • Branched peptides: Synthesizing a second peptide chain from the lysine ε-amino group.

    • Cyclization: Forming a lactam bridge between the lysine side-chain and another residue.

The Z-group's stability to TFA allows for the deprotection of the Nα-Boc group and cleavage from certain resins while leaving the lysine side-chain protected for subsequent, selective manipulation. This flexibility is crucial for the development of complex and modified peptide therapeutics and research tools.

References

A Comparative Guide to Peptide Coupling Reagents: Boc-Lys(Boc)-OSu vs. HATU, HBTU, and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences the yield, purity, and overall efficiency of the process. For researchers, scientists, and professionals in drug development, a thorough understanding of the performance of different reagents is paramount. This guide provides an objective comparison of the pre-activated N-hydroxysuccinimide (OSu) ester of doubly Boc-protected lysine, Boc-Lys(Boc)-OSu, against other widely used coupling reagents, notably the aminium/uronium salts HATU and HBTU.

Introduction to Peptide Coupling Reagents

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group, a role fulfilled by coupling reagents. An ideal coupling reagent should facilitate rapid and complete bond formation while minimizing side reactions, especially racemization.[1][2]

Boc-Lys(Boc)-OSu is a pre-activated building block used for incorporating lysine residues.[2] The N-hydroxysuccinimide ester is a good leaving group, rendering the carboxyl group susceptible to nucleophilic attack by an amine under mild conditions.[2] The dual Boc protecting groups on the α- and ε-amino groups of lysine prevent unwanted reactions at these sites during peptide chain elongation.[2]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient uronium-based coupling reagents.[3] They react with the carboxylic acid of an amino acid to form a reactive ester intermediate, which then readily reacts with the amine of another amino acid to form the peptide bond.[3]

Quantitative Performance Comparison

The selection of a coupling reagent is often guided by key performance indicators such as crude peptide purity, reaction time, and the degree of racemization. The following tables summarize the performance of various coupling reagents based on available data. It is important to note that performance can be sequence-dependent.[1]

ParameterHATUHBTUBoc-Lys(Boc)-OSuOther Reagents (e.g., PyBOP)
Crude Peptide Purity Higher PurityLower Purity (more deletion products)[3]High Purity (clean reaction)[2]Generally good, but can be sequence-dependent[1]
Coupling Efficiency Very High[3]High, but generally lower than HATU[3]High (pre-activated)[4]High[1]
Reaction Speed Faster[3][5]Slower[3]Moderate (2-4 hours)[2]Varies
Racemization Risk Lower risk[3][5]Higher risk[3]Low risk[2]Low to moderate[6]
Cost HigherModerateHigher (as a pre-activated building block)Varies
Byproducts Potential for guanidinylation if used in excess[2]Potential for guanidinylation if used in excess[5]N-hydroxysuccinimide (water-soluble)Varies (e.g., HMPA from BOP is carcinogenic)[7]

Table 1: General Performance Comparison of Coupling Reagents.

Coupling ReagentCrude Peptide Purity (%) for GHRP-6 Synthesis
HATUHigh
HBTULower than HATU
PyBOPComparable to HBTU

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2). [1] (Note: Specific percentages are not provided in the source, but a qualitative comparison is made).

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of coupling reagents.

Protocol 1: Coupling with Boc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of pre-activated Boc-Lys(Boc)-OSu.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF). Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[2]

  • Coupling: Dissolve Boc-Lys(Boc)-OSu (1.5-2.0 equivalents relative to resin substitution) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) in DMF. Add the solution to the deprotected resin.[2]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative ninhydrin test.[2]

  • Washing: Once the reaction is complete (indicated by a negative ninhydrin test), wash the resin with DMF and dichloromethane (DCM).[2]

Protocol 2: Coupling with HATU or HBTU in SPPS

This protocol describes the in-situ activation of a protected amino acid using HATU or HBTU.

  • Resin Preparation: Follow step 1 in Protocol 1.[2]

  • Activation and Coupling: In a separate vessel, dissolve the protected amino acid (e.g., Boc-Lys(Boc)-OH) (2.0 equivalents), HATU or HBTU (2.0 equivalents) in DMF. Add DIPEA (4.0 equivalents). Pre-activate for 1-2 minutes. Add this solution to the deprotected resin.[2][8]

  • Reaction: Agitate the mixture at room temperature for 10-60 minutes.[2][8]

  • Washing: Follow step 4 in Protocol 1.[3]

Mechanism of Action and Workflow Diagrams

Visualizing the chemical pathways and experimental workflows can aid in understanding the differences between these coupling strategies.

G General Peptide Coupling Workflow Resin Resin with Free Amine Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Activated Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Cleavage Cleavage and Final Deprotection Washing2->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

G Activation Mechanisms: HATU/HBTU vs. Boc-Lys(Boc)-OSu cluster_0 In-situ Activation (HATU/HBTU) cluster_1 Pre-activated (Boc-Lys(Boc)-OSu) AA_OH Boc-AA-OH Active_Ester Activated OAt/OBt Ester AA_OH->Active_Ester Activation Reagent HATU or HBTU + Base (DIPEA) Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Preactivated_AA Boc-Lys(Boc)-OSu Preactivated_AA->Peptide_Bond Peptide_NH2 Peptide-Resin-NH2 Peptide_NH2->Peptide_Bond

Caption: Comparison of activation pathways for coupling reagents.

Discussion and Conclusion

The choice between Boc-Lys(Boc)-OSu, HATU, and HBTU depends on the specific requirements of the synthesis.

Boc-Lys(Boc)-OSu offers a straightforward and clean method for incorporating lysine, minimizing the risk of side reactions associated with the in-situ activation step.[2] This makes it an excellent choice for syntheses where high purity and predictability are critical, and the cost of the pre-activated amino acid is justified.[2]

HATU is generally considered the more reactive and efficient of the uronium-based reagents, providing faster reaction times and a lower risk of racemization compared to HBTU.[3][5] This superiority is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate.[3] HATU is particularly well-suited for difficult couplings and automated synthesis protocols.[2]

HBTU , while still a very effective coupling reagent, is generally less reactive than HATU.[3] It remains a cost-effective and reliable option for many standard peptide synthesis applications.[9]

For routine peptide synthesis, both HATU and HBTU are robust choices. However, for challenging sequences, rapid synthesis, or when minimizing racemization is a primary concern, the evidence suggests that HATU is the superior reagent.[3] The use of a pre-activated ester like Boc-Lys(Boc)-OSu is a specialized but powerful strategy for the reliable incorporation of specific amino acid derivatives with high fidelity.[2] Ultimately, the optimal choice will depend on a careful consideration of the peptide sequence, synthesis scale, purity requirements, and budget.

References

A Comparative Guide to Lysine Protection Strategies: Fmoc-Lys(Boc)-OSu vs. Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide. For the trifunctional amino acid lysine, with its reactive ε-amino group, the choice of protecting group strategy dictates the synthetic route and the possibilities for subsequent modifications. This guide provides a detailed, objective comparison between two commonly used activated lysine derivatives: Nα-Fmoc-Nε-Boc-L-lysine-N-hydroxysuccinimide ester (Fmoc-Lys(Boc)-OSu) and Nα,Nε-di-Boc-L-lysine-N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu). This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions in their peptide synthesis endeavors.

The core difference between these two reagents lies in the orthogonality of their amino-protecting groups, which fundamentally determines their application in either Fmoc- or Boc-based solid-phase peptide synthesis (SPPS).

At a Glance: Key Differences in Protecting Group Strategies

The choice between Fmoc-Lys(Boc)-OSu and Boc-Lys(Boc)-OSu hinges on the overall synthetic strategy, particularly the need for orthogonal deprotection for side-chain modifications.

FeatureFmoc-Lys(Boc)-OSuBoc-Lys(Boc)-OSu
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
ε-Amino Protection Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)[1][2]Acid-labile (e.g., 50% TFA in DCM)[3][4]
ε-Amino Deprotection Acid-labile (e.g., TFA during final cleavage)[5]Acid-labile (e.g., TFA or HF during final cleavage)[3]
Orthogonality Yes. The Fmoc and Boc groups are removed under distinct basic and acidic conditions, respectively.[2]No. Both Boc groups are removed under acidic conditions.[3]
Primary Application Fmoc-based SPPS, synthesis of complex peptides requiring on-resin side-chain modification of lysine.[2][5]Boc-based SPPS for the standard incorporation of lysine.[3][6]
Final Cleavage Mildly acidic (e.g., TFA-based cocktail).[1]Harshly acidic (e.g., HF, TFMSA).[4]
Potential Side Reactions Alkylation of sensitive residues by tert-butyl carbocations during final cleavage (requires scavengers).[2] Diketopiperazine formation at the dipeptide stage.[7]Premature cleavage from the resin with repeated TFA treatments. Alkylation of sensitive residues during final cleavage.[4]

Performance Comparison and Experimental Data

While direct, head-to-head quantitative comparisons in the synthesis of the exact same peptide are not extensively reported, performance can be inferred from the well-established principles of Fmoc and Boc chemistries.

Coupling Efficiency: Both Fmoc-Lys(Boc)-OSu and Boc-Lys(Boc)-OSu are N-hydroxysuccinimide (OSu) esters. OSu esters are pre-activated and generally provide high coupling efficiency under standard SPPS conditions.[3][8] The bulky nature of the Fmoc and Boc protecting groups can, in some cases of sterically hindered sequences, slightly reduce coupling kinetics, potentially requiring extended reaction times or the use of more potent coupling activators in situ.[2] For difficult couplings, double coupling can be an effective strategy to ensure completion.[9]

Yield and Purity: The overall yield and purity of a synthesized peptide are cumulative results of all coupling and deprotection steps. The Fmoc/tBu strategy, for which Fmoc-Lys(Boc)-OSu is designed, is the most widely used approach in modern SPPS due to its milder deprotection conditions and compatibility with a wide range of sensitive amino acids and automated synthesizers.[5][] High coupling yields, often exceeding 99%, are achievable with the Fmoc strategy.[]

The Boc/Bzl strategy, where Boc-Lys(Boc)-OSu is employed, is a more traditional method. While robust, the repeated use of TFA for α-amino deprotection and the harsh final cleavage with acids like HF can lead to side reactions and degradation of sensitive peptides, potentially lowering the final purity and yield.[4] However, for certain sequences prone to aggregation, the Boc strategy can sometimes offer advantages in solubility.[11]

Logical Workflows and Deprotection Strategies

The distinct protecting group strategies of Fmoc-Lys(Boc)-OSu and Boc-Lys(Boc)-OSu lead to fundamentally different experimental workflows.

Fmoc-Lys(Boc)-OSu Workflow in Fmoc-SPPS

The use of Fmoc-Lys(Boc)-OSu allows for an orthogonal protection scheme, which is a cornerstone of modern peptide synthesis for creating complex molecules.

Fmoc_Workflow Fmoc-SPPS Workflow with Fmoc-Lys(Boc)-OSu Resin Resin-NH2 Fmoc_AA_Coupling Couple Fmoc-AA-OH Resin->Fmoc_AA_Coupling Wash1 Wash Fmoc_AA_Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Couple_Lys Couple Fmoc-Lys(Boc)-OSu Wash2->Couple_Lys Wash3 Wash Couple_Lys->Wash3 Repeat_Cycles Repeat Coupling/ Deprotection Cycles Wash3->Repeat_Cycles Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat_Cycles->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

A key advantage of the Fmoc-Lys(Boc)-OSu strategy is the ability to perform on-resin modifications of the lysine side chain.

Orthogonal_Deprotection Orthogonal Deprotection and Side-Chain Modification Peptide_on_Resin Resin-Peptide-Lys(Boc)-...-NH-Fmoc Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide_on_Resin->Fmoc_Deprotection Chain Elongation Selective_Boc_Deprotection Selective Boc Deprotection (TFA/DCM) Peptide_on_Resin->Selective_Boc_Deprotection Side-Chain Access Couple_Next_AA Couple Next Fmoc-AA-OH Fmoc_Deprotection->Couple_Next_AA Couple_Next_AA->Peptide_on_Resin Side_Chain_Modification On-Resin Side-Chain Modification Selective_Boc_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage Side_Chain_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Orthogonality of Lysine Protecting Groups in Fmoc-SPPS.

Boc-Lys(Boc)-OSu Workflow in Boc-SPPS

The workflow for Boc-Lys(Boc)-OSu is characteristic of traditional Boc-SPPS, involving repetitive acid treatment for Nα-deprotection.

Boc_Workflow Boc-SPPS Workflow with Boc-Lys(Boc)-OSu Resin Resin-NH2 Boc_AA_Coupling Couple Boc-AA-OH Resin->Boc_AA_Coupling Wash1 Wash Boc_AA_Coupling->Wash1 Boc_Deprotection Boc Deprotection (TFA/DCM) Wash1->Boc_Deprotection Neutralization Neutralization (e.g., DIEA) Boc_Deprotection->Neutralization Wash2 Wash Neutralization->Wash2 Couple_Lys Couple Boc-Lys(Boc)-OSu Wash2->Couple_Lys Wash3 Wash Couple_Lys->Wash3 Repeat_Cycles Repeat Coupling/ Deprotection Cycles Wash3->Repeat_Cycles Final_Cleavage Final Cleavage & Deprotection (e.g., HF) Repeat_Cycles->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: A generalized workflow for Boc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Detailed methodologies for the key steps in utilizing both Fmoc-Lys(Boc)-OSu and Boc-Lys(Boc)-OSu are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.

Protocol 1: Incorporation of Fmoc-Lys(Boc)-OSu in Fmoc-SPPS

This protocol outlines the deprotection of the N-terminal Fmoc group and the subsequent coupling of Fmoc-Lys(Boc)-OSu.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-Lys(Boc)-OSu:

  • Dissolve Fmoc-Lys(Boc)-OSu (2-3 equivalents relative to resin substitution) and a suitable activator like 1-Hydroxybenzotriazole (HOBt) (2-3 equivalents) and a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents), or a uronium/aminium salt like HBTU (2-3 equivalents) with N,N-diisopropylethylamine (DIEA) (4-6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), recoupling may be necessary.[6]

  • Wash the resin thoroughly with DMF and then dichloromethane (DCM).

4. Final Cleavage and Deprotection:

  • After synthesis completion, treat the dried peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.[1]

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.[12]

Protocol 2: Incorporation of Boc-Lys(Boc)-OSu in Boc-SPPS

This protocol details the steps for Boc deprotection and coupling of Boc-Lys(Boc)-OSu.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Nα-Boc group.[13] A short pre-wash of 1-2 minutes can be beneficial.[4]

  • Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved.[13]

  • Wash the resin with DCM and DMF to remove excess base.

4. Coupling of Boc-Lys(Boc)-OSu:

  • Dissolve Boc-Lys(Boc)-OSu (2-4 equivalents relative to resin substitution) in DMF.[6]

  • Add the solution to the neutralized peptide-resin and agitate the mixture at room temperature for 1 to several hours.[6]

  • Monitor the coupling reaction's completion using the Kaiser test.[6]

  • Once coupling is complete, wash the resin with DMF and DCM.[6]

5. Final Cleavage and Deprotection:

  • The final cleavage in Boc-SPPS requires strong acids. A common method is treatment with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours, often with a scavenger like anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training). [4]

  • Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[4]

  • The cleaved peptide is then precipitated and washed with cold diethyl ether.

Conclusion

The selection between Fmoc-Lys(Boc)-OSu and Boc-Lys(Boc)-OSu is a strategic decision that defines the entire peptide synthesis approach.

Fmoc-Lys(Boc)-OSu is the reagent of choice for modern Fmoc-based SPPS . Its key strength lies in the orthogonality of the Fmoc and Boc protecting groups, which allows for the synthesis of complex peptides, including those with branched structures or site-specific modifications on the lysine side chain. The milder conditions used throughout the synthesis and for the final cleavage make it compatible with a broader range of peptide sequences and automated synthesis platforms.[5][]

Boc-Lys(Boc)-OSu is a building block for the traditional Boc-based SPPS . This strategy is non-orthogonal for the lysine protecting groups and is generally used for the straightforward incorporation of lysine into linear peptides. While it has a long history of successful application, the requirement for repeated acid treatments for deprotection and the harsh final cleavage conditions can be limitations, especially for sensitive or complex peptides.[4]

For researchers aiming for versatility, high purity, and the ability to synthesize complex or modified peptides, the Fmoc strategy utilizing Fmoc-Lys(Boc)-OSu is generally the superior and more contemporary choice. The Boc strategy with Boc-Lys(Boc)-OSu remains a viable, albeit older, alternative for the synthesis of simpler peptides where side-chain modifications are not required.

References

Understanding the orthogonality of protecting groups in various lysine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic use of protecting groups for polyfunctional amino acids like lysine is paramount. This guide provides a comprehensive comparison of common orthogonal protecting groups for lysine, detailing their stability, deprotection protocols, and relative advantages to enable informed decisions in complex peptide synthesis strategies.

The ability to selectively unmask the ε-amino group of a lysine residue is crucial for a variety of applications, including the synthesis of branched peptides, peptide cyclization, and the site-specific conjugation of molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs. This is achieved through an orthogonal protection strategy, where different protecting groups on the same molecule can be removed under distinct chemical conditions without affecting each other. This guide focuses on the most widely used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).

Comparative Analysis of Lysine Protecting Groups

The choice of a side-chain protecting group for lysine is dictated by the overall synthetic strategy, particularly the chemistry planned for subsequent steps. The following table summarizes the key characteristics of common lysine ε-amino protecting groups, highlighting their orthogonality to the base-labile Nα-Fmoc group and the acid-labile resin linkers.

Protecting GroupAbbreviationCleavage Reagent(s)StabilityKey Applications
tert-ButoxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid - TFA)[1][2][3]Stable to bases (e.g., piperidine) and catalytic hydrogenation.[1]Standard protection in Fmoc SPPS; removed during final cleavage from most resins.[3][4]
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][2]Stable to acidic and basic conditions.[1]Used in both solution-phase and solid-phase synthesis; orthogonal to Boc and Fmoc.[1][4]
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)[2][5]Stable to acids and catalytic hydrogenation.[2]Primarily for Nα-protection, but can be used on the side chain for specific strategies.[4]
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[6][7]Stable to acids and bases.[8]On-resin side-chain modification, cyclization, and synthesis of branched peptides.[4][7]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-4% Hydrazine or Hydroxylamine in DMF.[5][9][10][11]Stable to piperidine and TFA.[9][11]On-resin modification of the lysine side chain.[5][11] More stable than Dde.
4-MethoxytritylMmtMildly acidic conditions (e.g., 1% TFA in DCM).[6][12][13]Very acid-labile; stable to base and catalytic hydrogenation.Synthesis of branched peptides and side-chain modifications under very mild deprotection conditions.[12][13]

Experimental Protocols

The following are generalized protocols for the selective deprotection of various lysine side-chain protecting groups on a resin-bound peptide. Note that optimization may be required based on the peptide sequence and resin.

Protocol 1: Selective Removal of the Alloc Group

This protocol describes the palladium-catalyzed removal of the Alloc protecting group.

  • Resin Preparation : Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail Preparation : Prepare a solution of Pd(PPh₃)₄ (0.0312 M) in DCM and a separate solution of phenylsilane (0.750 M) in DCM.[6]

  • Cleavage Reaction : Add the catalyst and scavenger solutions to the resin. Allow the reaction to proceed for a specified time (e.g., 2 x 30 minutes).

  • Washing : After deprotection, thoroughly wash the resin with DCM, DMF, and a solution of 0.5% DIEA in DMF to remove residual catalyst and byproducts.[14]

Protocol 2: Selective Removal of the ivDde Group

This protocol is for the selective deprotection of a lysine side chain protected with ivDde.

  • Resin Preparation : Wash the fully assembled, Nα-Fmoc protected peptide-resin with N,N-Dimethylformamide (DMF).[14]

  • ivDde Deprotection :

    • Prepare a solution of 2-4% hydrazine monohydrate in DMF.[10][11]

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[14][15]

    • Agitate the mixture at room temperature. Multiple treatments of short duration (e.g., 3 x 3 minutes) are often more effective than a single long treatment.[10][14][15]

  • Washing : Wash the resin extensively with DMF to remove residual hydrazine.[14][15]

Protocol 3: Selective Removal of the Mmt Group

This protocol details the mild acid-catalyzed removal of the Mmt group.

  • Resin Preparation : Swell the peptide-resin in DCM.

  • Deprotection Cocktail Preparation : Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM. It is recommended to include a scavenger such as 1-5% triisopropylsilane (TIS) or methanol to quench the released trityl cations.[16]

  • Cleavage Reaction : Add the acidic solution to the resin and agitate. The reaction is typically rapid.

  • Washing : Upon completion, wash the resin with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIEA) in DMF, and then with DMF and DCM.

Visualizing Orthogonality in Lysine Protection

The concept of orthogonal protection is centered on the selective removal of one protecting group in the presence of others. The following diagram illustrates this principle in the context of a common scenario in Fmoc-based solid-phase peptide synthesis.

Orthogonal_Protection cluster_peptide Resin-Bound Peptide cluster_reagents Deprotection Reagents cluster_results Selective Deprotection Outcomes Resin Solid Support Linker Linker Resin->Linker Peptide ---Lys--- Linker->Peptide Result3 Cleaved from Resin Linker->Result3 Acid-labile N_Terminus Fmoc-NH- Peptide->N_Terminus Side_Chain -NH-PG Peptide->Side_Chain Result1 N-terminus Deprotected N_Terminus->Result1 Base-labile Result2 Side-Chain Deprotected Side_Chain->Result2 Selectively Labile Piperidine Piperidine Piperidine->N_Terminus Orthogonal_Reagent Orthogonal Reagent (e.g., Hydrazine, Pd(0), mild TFA) Orthogonal_Reagent->Side_Chain TFA Strong TFA TFA->Linker

Caption: Orthogonal deprotection strategy for a lysine-containing peptide.

Conclusion

The strategic selection of lysine side-chain protection is a critical aspect of modern peptide synthesis. A thorough understanding of the stability and deprotection conditions of various protecting groups is essential for the successful synthesis of complex and modified peptides. By leveraging the principles of orthogonality, researchers can achieve site-specific modifications with high precision and yield, expanding the possibilities in drug discovery and biomedical research.

References

Navigating Peptide Purity: A Comparative Guide to RP-HPLC Analysis of Peptides Synthesized with Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in therapeutic development and research. When incorporating Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), a common building block for introducing a protected lysine residue, rigorous analytical methods are required to separate the target peptide from a complex mixture of potential impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for this analytical challenge.

This guide provides an objective comparison of RP-HPLC methodologies for the purity analysis of peptides synthesized using Boc-Lys(Boc)-OSu. We will delve into a comparative analysis of different stationary phases and mobile phase modifiers, supported by experimental data, and provide detailed protocols to aid in method development and optimization.

The Challenge of Purity in Boc-Lys(Boc)-OSu Incorporated Peptides

Solid-phase peptide synthesis (SPPS) using Boc-Lys(Boc)-OSu can introduce several classes of impurities that necessitate high-resolution separation techniques. Common impurities include truncated or deletion sequences from incomplete coupling, and byproducts formed from the reaction of scavengers with the peptide. A specific challenge with Boc-Lys(Boc)-OSu is the potential for incomplete removal of one or both tert-butyloxycarbonyl (Boc) protecting groups, leading to a heterogeneous final product.[1]

Comparative Analysis of RP-HPLC Methods

The choice of stationary phase and mobile phase modifier are critical variables in developing an effective RP-HPLC method for peptides containing the hydrophobic Boc protecting group. The following sections compare common RP-HPLC methodologies.

Stationary Phase Comparison: Fully Porous vs. Superficially Porous C18 Columns

The C18 column is the workhorse for peptide separations, but advancements in particle technology offer choices that can impact resolution and speed.

FeatureMethod 1: Fully Porous C18Method 2: Superficially Porous C18
Column Type Fully Porous C18 (e.g., 3-5 µm particle size)Superficially Porous C18 (e.g., 2.6 µm particle size)
Expected Resolution GoodExcellent
Peak Capacity HighVery High
Backpressure ModerateHigher (often requires UHPLC systems)
MS Compatibility Dependent on mobile phase modifierDependent on mobile phase modifier

This table is a summary based on generally accepted principles for peptide separations.[2]

Mobile Phase Modifier Comparison: TFA vs. Formic Acid

The mobile phase modifier affects peptide retention, peak shape, and mass spectrometry compatibility.

FeatureMethod A: 0.1% Trifluoroacetic Acid (TFA)Method B: 0.1% Formic Acid (FA)
Peak Shape Generally sharp peaksBroader peaks may be observed
Resolution Often provides superior resolution for complex mixturesMay be lower than with TFA
MS Compatibility Poor (causes ion suppression)Excellent
Column Longevity Can be harsh on silica-based columns over timeGenerally gentler on columns

This table summarizes the performance of different mobile phase modifiers based on generally accepted principles for peptide separations.[2][3]

Experimental Protocols

Below are detailed experimental protocols for the RP-HPLC analysis of a peptide synthesized with Boc-Lys(Boc)-OSu. These protocols are intended as a starting point and should be optimized for each specific peptide.

Protocol 1: Standard RP-HPLC for Purity Assessment

Objective: To determine the purity of a peptide containing Boc-Lys(Boc)-OSu by separating it from synthetic impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][4]

  • Gradient: 10-60% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1][5]

Protocol 2: UPLC for High-Resolution Analysis

Objective: To achieve a high-resolution purity profile of a peptide containing Boc-Lys(Boc)-OSu in a shorter analysis time.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: 5-55% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.[4]

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 0.5 mg/mL and filter through a 0.22 µm filter.[4]

Workflow for Peptide Synthesis and Purity Analysis

The overall process from peptide synthesis to purity verification is a multi-step procedure that requires careful execution and analysis at each stage.

cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis Solid-Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating Boc-Lys(Boc)-OSu) Cleavage_and_Deprotection Cleavage from Resin & Global Deprotection Solid-Phase_Peptide_Synthesis->Cleavage_and_Deprotection Precipitation_and_Washing Precipitation & Washing Cleavage_and_Deprotection->Precipitation_and_Washing Crude_Peptide Crude Peptide Precipitation_and_Washing->Crude_Peptide Sample_Preparation Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Preparation RP-HPLC_Analysis RP-HPLC Analysis Sample_Preparation->RP-HPLC_Analysis Data_Analysis Data Analysis (Peak Integration & Purity Calculation) RP-HPLC_Analysis->Data_Analysis Purified_Peptide Purified Peptide Fractions RP-HPLC_Analysis->Purified_Peptide Fraction Collection

Caption: General workflow for synthetic peptide purification and analysis.

Logical Workflow for HPLC Method Development

Optimizing an HPLC method is a systematic process to achieve the best possible separation of the target peptide from its impurities.

Start Start: Crude Peptide Sample Initial_Method Select Initial Conditions (Column, Mobile Phases) Start->Initial_Method Scouting_Gradient Run Scouting Gradient Initial_Method->Scouting_Gradient Evaluate_Separation Evaluate Separation (Resolution, Peak Shape) Scouting_Gradient->Evaluate_Separation Optimize_Gradient Optimize Gradient (Slope, Time) Evaluate_Separation->Optimize_Gradient Not Optimal Fine_Tune Fine-Tune Parameters (Flow Rate, Temperature) Evaluate_Separation->Fine_Tune Good Separation Optimize_Gradient->Scouting_Gradient Fine_Tune->Scouting_Gradient Method_Validation Method Validation Fine_Tune->Method_Validation Optimized Final_Method Final Analytical Method Method_Validation->Final_Method

Caption: Logical workflow for HPLC method development and optimization.

References

Confirming Boc-Lys(Boc)-OSu Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. This guide provides a comparative analysis of mass spectrometry and alternative colorimetric/fluorometric methods for confirming the successful conjugation of Boc-Lys(Boc)-OSu, a common lysine protecting group derivative used in bioconjugation.

Direct vs. Indirect Confirmation of Conjugation

Mass spectrometry offers a direct method for confirming conjugation by identifying the mass of the newly formed, larger molecule. In contrast, colorimetric and fluorometric assays provide an indirect confirmation by quantifying the reduction of primary amines in the substrate after the conjugation reaction.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the experiment, including the need for direct evidence of conjugation, sample complexity, and available instrumentation.

FeatureMass Spectrometry (LC-MS/MS)TNBSA AssayFluorescamine AssayOPA Assay
Principle Measures the mass-to-charge ratio of ions to identify and quantify molecules.Colorimetric assay that reacts with primary amines to form a chromogenic product.Fluorometric assay where fluorescamine reacts with primary amines to form a fluorescent product.Fluorometric assay where o-phthalaldehyde reacts with primary amines in the presence of a thiol to form a fluorescent product.
Confirmation Direct confirmation of conjugation by detecting the mass of the conjugated product.Indirect confirmation by measuring the decrease in primary amines.Indirect confirmation by measuring the decrease in primary amines.Indirect confirmation by measuring the decrease in primary amines.
Sensitivity High (low amol to fmol range).[1]Moderate (µg/mL range).High (µg/mL to ng/mL range).[2]High (µM range).[3]
Quantitative Range Wide dynamic range, up to 4.7 orders of magnitude.[1]Narrower dynamic range.Wide dynamic range.Wide dynamic range, can be adjusted by sample to reagent volume.[4]
Specificity High; can distinguish between conjugated and unconjugated species and identify modification sites.Reacts with all primary amines; not specific to the conjugation site.Reacts with all primary amines.Reacts with all primary amines.
Instrumentation Liquid Chromatography-Mass Spectrometer.Spectrophotometer (plate reader or cuvette-based).Fluorometer (plate reader or cuvette-based).Fluorometer or Spectrophotometer.
Key Advantage Provides definitive structural information and can be used for complex mixtures.[5]Simple, inexpensive, and uses common laboratory equipment.High sensitivity and rapid reaction.High sensitivity and rapid reaction.
Limitations Higher cost of instrumentation and maintenance; potential for in-source fragmentation of the Boc group.[6]Can be interfered with by buffers containing primary amines (e.g., Tris).Not compatible with buffers containing amines.[7]Requires the presence of a thiol; not compatible with buffers containing amines or thiols.[7]

Experimental Workflows and Protocols

Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for confirming Boc-Lys(Boc)-OSu conjugation using LC-MS.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Inject Sample onto LC Column Inject Sample onto LC Column Dilute to Working Concentration->Inject Sample onto LC Column Separate Conjugate from Reactants Separate Conjugate from Reactants Inject Sample onto LC Column->Separate Conjugate from Reactants Ionize Sample (ESI+) Ionize Sample (ESI+) Separate Conjugate from Reactants->Ionize Sample (ESI+) Acquire Full Scan MS Acquire Full Scan MS Ionize Sample (ESI+)->Acquire Full Scan MS Perform Tandem MS (MS/MS) Perform Tandem MS (MS/MS) Acquire Full Scan MS->Perform Tandem MS (MS/MS) Identify [M+H]+ of Conjugate Identify [M+H]+ of Conjugate Perform Tandem MS (MS/MS)->Identify [M+H]+ of Conjugate Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify [M+H]+ of Conjugate->Analyze Fragmentation Pattern Confirm Characteristic Neutral Losses Confirm Characteristic Neutral Losses Analyze Fragmentation Pattern->Confirm Characteristic Neutral Losses

LC-MS workflow for conjugation confirmation.
Detailed Protocol: LC-MS/MS Analysis

  • Sample Preparation :

    • Prepare a stock solution of the conjugation reaction mixture at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water.

    • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µM.[8]

  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[8][9]

    • Mobile Phase A : 0.1% formic acid in water.[8][9]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[9]

    • Gradient : A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.[8][9]

    • Flow Rate : 0.3 mL/min.[8][9]

    • Column Temperature : 40°C.[8][9]

  • Mass Spectrometry (MS) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[8][9]

    • Full Scan MS : Acquire data from m/z 200 to 2000 to identify the precursor ion of the conjugated product.

    • Tandem MS (MS/MS) : Perform data-dependent MS/MS on the most intense precursor ions to obtain fragmentation data.

  • Data Analysis :

    • Identify the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of the successfully conjugated product.

    • Analyze the MS/MS spectra for characteristic neutral losses associated with the Boc protecting groups, specifically the loss of isobutylene (56 Da) and the entire Boc group (100 Da).

Alternative Methods Workflow

The following diagram illustrates the general workflow for the indirect confirmation of conjugation using amine quantification assays.

cluster_0 Sample Preparation cluster_1 Assay cluster_2 Measurement & Analysis Prepare Control (Unconjugated) Prepare Control (Unconjugated) Add Assay Reagent Add Assay Reagent Prepare Control (Unconjugated)->Add Assay Reagent Prepare Test Sample (Conjugated) Prepare Test Sample (Conjugated) Prepare Test Sample (Conjugated)->Add Assay Reagent Incubate Incubate Add Assay Reagent->Incubate Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Incubate->Measure Absorbance/Fluorescence Compare Signals Compare Signals Measure Absorbance/Fluorescence->Compare Signals Confirm Amine Reduction Confirm Amine Reduction Compare Signals->Confirm Amine Reduction

Workflow for amine quantification assays.
Detailed Protocol: TNBSA Assay

  • Reagent Preparation : Prepare a 0.01% (w/v) solution of TNBSA in 0.1 M sodium bicarbonate buffer (pH 8.5).[10]

  • Sample Preparation : Prepare two sets of samples: the unconjugated starting material (control) and the conjugation reaction mixture, both at a concentration of 20-200 µg/mL in the same buffer.

  • Reaction : Add 0.25 mL of the TNBSA solution to 0.5 mL of each sample solution.

  • Incubation : Incubate the samples at 37°C for 2 hours.[9]

  • Quenching : Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[9]

  • Measurement : Measure the absorbance at 335 nm.[9] A significant decrease in absorbance in the conjugated sample compared to the control indicates successful consumption of primary amines.

Detailed Protocol: Fluorescamine Assay
  • Sample Preparation : Prepare standards and unknown samples in a suitable buffer (amine-free).

  • Reaction : Add fluorescamine solution to the samples. The reaction is rapid.

  • Measurement : Measure the fluorescence with excitation at approximately 390 nm and emission at approximately 475 nm.[11] A decrease in fluorescence in the conjugated sample compared to a control indicates successful conjugation.

Detailed Protocol: OPA Assay
  • Reagent Preparation : Prepare the OPA reagent containing o-phthalaldehyde and a thiol (e.g., 2-mercaptoethanol) in a buffer with a pH of around 10.4.

  • Reaction : Mix the sample with the OPA reagent. The reaction is complete in 1-2 minutes at room temperature.[4]

  • Measurement : Measure the absorbance at 340 nm or fluorescence with excitation at ~340 nm and emission at ~455 nm. A decrease in signal in the conjugated sample compared to a control suggests successful conjugation.

Conclusion

Mass spectrometry provides the most definitive evidence for the successful conjugation of Boc-Lys(Boc)-OSu by directly measuring the molecular weight of the product. However, for rapid, high-throughput, or more cost-effective analysis, indirect methods such as the TNBSA, fluorescamine, and OPA assays offer viable alternatives by quantifying the consumption of primary amines. The choice of method should be guided by the specific analytical needs and available resources of the research setting.

References

A Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis of Peptides Using Boc-Lys(Boc)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a peptide synthesis methodology is a critical decision that influences project timelines, scalability, and the purity of the final product. This guide presents an objective comparison of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) with a specific focus on the incorporation of lysine residues using Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu).

Executive Summary

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, has become the method of choice for the rapid and often automated synthesis of long peptides.[1] By anchoring the growing peptide chain to an insoluble resin, purification is simplified to washing steps, significantly speeding up the synthesis cycle.[1] Conversely, solution-phase synthesis is a classical approach that offers advantages in scalability and can achieve high purity through the purification of intermediates, making it well-suited for the large-scale production of shorter peptides.[1] The choice between these two methods is contingent on factors such as the desired peptide length, production scale, and the specific peptide sequence.[1]

Quantitative Comparison of Synthesis Methods

The following table summarizes key performance indicators for solution-phase and solid-phase synthesis, drawing from representative experimental outcomes. It is important to note that these values can be influenced by the specific peptide sequence and the scale of the synthesis.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Typical Scale Grams to Kilograms[1]Milligrams to Grams[1]
Peptide Length More suitable for short peptides[1]Efficient for long peptides (up to 50+ amino acids)[1]
Typical Yield Can be high with optimization (e.g., 81-82%)[1]Generally lower, decreases with peptide length[1]
Purity High purity achievable through intermediate purification[1]Purity can be a challenge due to the accumulation of impurities[1]
Reaction Time Longer due to the purification of intermediatesFaster cycle times due to simplified washing steps[1]
Automation Difficult to automateEasily automated[1]
Cost Lower reagent costs for large-scale production[1]Higher cost of resins and specialized reagents[1]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of a dipeptide using both solid-phase and solution-phase methods with Boc-Lys(Boc)-OSu.

G cluster_solution Solution-Phase Synthesis A Dissolve Amino Acid Ester HCl in DCM B Neutralize with TEA or DIPEA at 0°C A->B D Couple at 0°C to Room Temperature (2-4h) B->D C Dissolve Boc-Lys(Boc)-OSu in DCM C->D E Aqueous Workup (NaHCO3, Brine) D->E F Dry (Na2SO4), Filter, Concentrate E->F G Purify by Silica Gel Chromatography F->G H Pure Dipeptide G->H G cluster_solid Solid-Phase Synthesis A Swell Amino Acid-Loaded Resin in DCM B Wash with DCM and DMF A->B C Neutralize with 10% DIPEA in DMF B->C D Wash with DMF C->D E Couple with Boc-Lys(Boc)-OSu in DMF (2-4h) D->E F Wash with DMF and DCM E->F G Cleave a Sample for Analysis F->G H Dipeptide-Resin F->H

References

A Researcher's Guide to the Kinetic Analysis of NHS Ester Reactivity with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient modification of proteins is paramount. N-hydroxysuccinimide (NHS) esters are among the most widely utilized reagents for targeting primary amines on lysine residues and N-termini. However, the success of these conjugation reactions is critically dependent on the kinetic interplay between the desired aminolysis and the competing hydrolysis of the NHS ester. This guide provides an objective comparison of NHS ester reactivity, supported by experimental data and detailed protocols, to facilitate the rational design and optimization of your bioconjugation strategies.

The Critical Balance: Aminolysis vs. Hydrolysis

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). Concurrently, the NHS ester is susceptible to hydrolysis, a reaction with water that yields an unreactive carboxylic acid and NHS, thereby diminishing the efficiency of the desired conjugation.[1]

The rates of both aminolysis and hydrolysis are highly dependent on pH. While a more alkaline environment increases the nucleophilicity of the primary amine, it also significantly accelerates the rate of NHS ester hydrolysis.[1] The optimal pH for NHS ester reactions is generally between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended for protein modification.[1][2]

Quantitative Comparison of NHS Ester Stability

The stability of an NHS ester in aqueous solution is a critical factor in its reactivity and is often expressed as its half-life (t½), the time required for 50% of the ester to hydrolyze. This parameter is highly pH-dependent.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.025~7 hours
8.04~1 hour
8.6410 minutes
9.04<10 minutes

This table compiles data from multiple sources to illustrate the general trend of NHS ester stability. Specific half-lives may vary depending on the specific NHS ester molecule and buffer conditions.[3][4][5]

Comparing Standard NHS and Sulfo-NHS Esters

A key distinction in the world of NHS esters is the presence or absence of a sulfonate group on the N-hydroxysuccinimide ring. This modification gives rise to two classes of reagents: standard NHS esters and their water-soluble counterparts, sulfo-NHS esters.

FeatureNHS EsterSulfo-NHS Ester
Water Solubility Low (requires organic solvent like DMSO or DMF)High (readily soluble in aqueous buffers)
Membrane Permeability PermeableImpermeable
Primary Application General and intracellular protein labelingCell-surface protein labeling
Reaction Environment Requires addition of organic solventsCan be performed entirely in aqueous buffers

The increased water solubility of sulfo-NHS esters allows for conjugation reactions to be performed in the complete absence of organic solvents, which can be advantageous for maintaining the stability and native conformation of sensitive proteins.[4] Their membrane impermeability makes them the reagent of choice for specifically labeling proteins on the exterior of living cells.[4]

Experimental Protocols for Kinetic Analysis

To quantitatively assess the reactivity of NHS esters, researchers can employ several methods. Here, we detail two common spectrophotometric assays and a more advanced HPLC-based method.

Protocol 1: NHS Release Assay (Qualitative to Semi-Quantitative)

This assay provides a rapid assessment of NHS ester activity by measuring the release of the NHS leaving group upon forced hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 1-2 mg/mL solution of the NHS ester in the amine-free buffer. If the NHS ester is not readily soluble in the buffer, first dissolve it in a minimal amount of an anhydrous organic solvent like DMSO or DMF before adding it to the buffer.

  • Measure the initial absorbance of the solution at 260 nm.

  • To a known volume of the NHS ester solution, add a small volume of 0.5-1.0 N NaOH to induce rapid hydrolysis.

  • Immediately measure the absorbance at 260 nm. A significant increase in absorbance compared to the initial reading indicates an active NHS ester.[4]

Protocol 2: Amine Reactivity Assay with TNBS (Quantitative)

This method quantifies the amount of unreacted primary amine after reaction with an NHS ester using 2,4,6-trinitrobenzenesulfonic acid (TNBS), which reacts with primary amines to produce a colored product.[6]

Materials:

  • NHS ester reagent

  • A primary amine standard (e.g., glycine or ethanolamine)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • TNBS solution (e.g., 0.01% w/v in reaction buffer, freshly prepared)

  • Quenching solution (e.g., 10% SDS)

  • Acidifying solution (e.g., 1 N HCl)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve of the primary amine standard of known concentrations.

  • React a known concentration of the NHS ester with a known concentration of the primary amine standard in the reaction buffer for a set period.

  • To the reaction mixture and the standards, add the TNBS solution and incubate at 37°C for 2 hours.

  • Stop the reaction by adding the quenching solution and the acidifying solution.

  • Measure the absorbance at 335 nm. The amount of reacted NHS ester is inversely proportional to the remaining primary amine concentration, which can be determined from the standard curve.[6]

Protocol 3: HPLC-Based Kinetic Analysis (Quantitative and Detailed)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of an NHS ester conjugation reaction over time, allowing for the determination of kinetic rate constants.

Materials:

  • NHS ester reagent

  • A model primary amine-containing molecule (e.g., a lysine-containing peptide)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Prepare a solution of the model amine-containing molecule in the reaction buffer.

  • Prepare a fresh solution of the NHS ester in an appropriate solvent (e.g., DMSO).

  • Initiate the reaction by adding the NHS ester solution to the amine solution at a defined molar ratio.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Inject the quenched samples onto the HPLC system.

  • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the unreacted amine, the NHS ester, and the conjugated product by UV absorbance at an appropriate wavelength (e.g., 220 nm for peptide bonds and 260 nm for the NHS group).

  • Quantify the peak areas of the reactant and product at each time point to determine the reaction rate and calculate the second-order rate constant (k_aminolysis). A similar procedure can be followed in the absence of the amine to determine the hydrolysis rate constant (k_hydrolysis).[7]

Visualizing the Workflow and Reaction Pathway

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for NHS ester conjugation and the fundamental reaction pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) prep_protein->conjugation prep_nhs Prepare Fresh NHS Ester Solution prep_nhs->conjugation quench Quench Reaction (e.g., Tris or Glycine) conjugation->quench purify Purification (Desalting Column/Dialysis) quench->purify analyze Characterization (Spectrophotometry, HPLC) purify->analyze

Experimental Workflow for NHS Ester Conjugation

G cluster_reactants cluster_products protein Protein-NH₂ (Primary Amine) amide Protein-NH-CO-R (Stable Amide Bond) protein->amide Aminolysis nhs_ester R-CO-O-NHS (NHS Ester) nhs_ester->amide nhs NHS (Leaving Group) nhs_ester->nhs hydrolyzed_product R-COOH (Inactive Carboxylic Acid) nhs_ester->hydrolyzed_product Hydrolysis hydrolysis H₂O (Hydrolysis) hydrolysis->hydrolyzed_product

NHS Ester Reaction Pathway with Competing Hydrolysis

Conclusion

The selection of an appropriate NHS ester and the careful control of reaction conditions are critical for achieving successful and reproducible bioconjugation. For applications requiring strict localization to the cell surface or for proteins sensitive to organic solvents, sulfo-NHS esters are the superior choice. A thorough kinetic analysis, employing methods such as HPLC, provides the most detailed insights into reaction efficiency and allows for precise optimization. By understanding the interplay between aminolysis and hydrolysis and by utilizing the protocols outlined in this guide, researchers can enhance the reliability and performance of their protein modification strategies.

References

Evaluating the efficiency of different NHS esters for site-specific protein labeling.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of experimental biology. N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for this purpose, targeting primary amines on lysine residues and the N-terminus to form stable amide bonds. However, the efficiency of this labeling process can be influenced by a variety of factors, including the specific type of NHS ester used. This guide provides a comprehensive comparison of different NHS esters, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.

The choice of an NHS ester can significantly impact the outcome of a bioconjugation reaction. Key considerations include the reagent's stability in aqueous solutions, its solubility, and the length and nature of its spacer arm, which can affect steric hindrance and the functionality of the labeled protein.

Comparative Performance of NHS Esters

The efficiency of an NHS ester is fundamentally tied to the competition between the desired reaction with the protein's primary amines and the undesirable hydrolysis of the ester in aqueous buffer. This balance is critical for achieving a high degree of labeling (DOL).

Data Presentation: Hydrolysis Rates of NHS Esters

The stability of NHS esters is highly pH-dependent, with hydrolysis rates increasing at higher pH values.[1][2] This is a critical consideration when designing a labeling experiment, as the optimal pH for the aminolysis reaction (typically pH 8.3-8.5) also accelerates hydrolysis.[3][4]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

This data represents the general stability of NHS esters; specific formulations may have slightly different hydrolysis rates.[1][2]

Qualitative Comparison of NHS Ester Types

NHS Ester TypeKey CharacteristicsBest For
Standard NHS Ester Hydrophobic, requires dissolution in an organic solvent (e.g., DMSO or DMF). Can permeate cell membranes.Labeling of purified proteins in solution, intracellular protein labeling.
Sulfo-NHS Ester Hydrophilic due to the presence of a sulfonate group, water-soluble. Membrane-impermeable.Cell-surface protein labeling, applications requiring a completely aqueous reaction environment.
NHS Ester with PEG Spacer Increased hydrophilicity and flexibility. The polyethylene glycol (PEG) spacer can reduce steric hindrance and aggregation.[5]Labeling of proteins where maintaining conformational integrity is critical, reducing non-specific binding.
NHS Ester with Alkyl Chain Spacer Hydrophobic spacer arm. The length of the acyl chain can influence solubility and the distance between the label and the protein.[6]Applications where a specific distance between the label and the protein is required.

Experimental Protocols

To quantitatively compare the efficiency of different NHS esters, a standardized experimental protocol is essential. The following protocol is designed to evaluate the degree of labeling (DOL) for a target protein with various NHS esters.

Protocol: Comparative Analysis of NHS Ester Labeling Efficiency

Objective: To quantitatively compare the labeling efficiency of different NHS esters on a target protein.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS Ester 1 (e.g., standard NHS ester)

  • NHS Ester 2 (e.g., Sulfo-NHS ester)

  • NHS Ester 3 (e.g., NHS-PEG4 ester)

  • Anhydrous DMSO or DMF

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • UV-Vis spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[3] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve each NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. For Sulfo-NHS esters, water can be used as the solvent.

  • Labeling Reaction:

    • For each NHS ester to be tested, set up a separate reaction.

    • Add a 20-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reactions for 1 hour at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.

    • Calculate the DOL using the following formula (this example is for a fluorescent dye label):

      • Protein Concentration (M) = (A280 - (Amax * CF)) / ε_protein

      • Dye Concentration (M) = Amax / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A280 is the absorbance of the labeled protein at 280 nm.

        • Amax is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.

        • CF is the correction factor for the dye's absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

Data Presentation: Labeling Efficiency Comparison

The results of the above protocol can be summarized in a table for easy comparison.

NHS Ester TypeMolar ExcessDegree of Labeling (DOL)
Standard NHS Ester20xExperimental Result
Sulfo-NHS Ester20xExperimental Result
NHS-PEG4 Ester20xExperimental Result
Other NHS Ester20xExperimental Result

Mandatory Visualizations

Chemical Reaction of NHS Ester with a Primary Amine

cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) LabeledProtein Protein-NH-Label (Stable Amide Bond) Protein->LabeledProtein + NHSEster Label-NHS Ester NHSEster->LabeledProtein NHS N-Hydroxysuccinimide

Caption: NHS ester reaction with a primary amine on a protein.

Experimental Workflow for Comparing NHS Ester Efficiency

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_comparison Comparison p1 Prepare Protein Solution (1-10 mg/mL in amine-free buffer) r1 Incubate Protein with 20x molar excess of NHS Ester A, B, or C p1->r1 p2 Prepare 10 mM Stock Solutions of NHS Esters (A, B, C) p2->r1 r2 React for 1 hour at room temperature r1->r2 q1 Quench reaction with Tris buffer r2->q1 pu1 Purify labeled protein (Desalting Column) q1->pu1 a1 Measure Absorbance (280 nm and Label λmax) pu1->a1 a2 Calculate Degree of Labeling (DOL) a1->a2 c1 Compare DOL values to determine most efficient NHS ester a2->c1

Caption: Workflow for comparing the efficiency of different NHS esters.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Lys-OSu: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys-OSu), a frequently used reagent in peptide synthesis and bioconjugation. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service.[1] Under no circumstances should this chemical be discarded down the drain or in standard trash receptacles.[1]

Immediate Safety and Disposal Plan

Personal Protective Equipment (PPE):

Before handling this compound, wearing the appropriate personal protective equipment is mandatory. While specific hazard data for Boc-Lys(Boc)-OSu is limited, a similar compound, Fmoc-Lys(Boc)-OSu, is known to cause skin, eye, and respiratory irritation, warranting caution.[2]

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing or dust generation.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[2]
Respiratory Protection A NIOSH-approved N95 dust respirator, particularly when handling the powder form.[2]
Skin and Body Protection A laboratory coat that is kept buttoned. Shoes that fully cover the feet.[2]

Operational Steps for Disposal:

  • Waste Collection: All solid waste of this compound, including empty containers and contaminated items like weigh boats and spatulas, must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and marked with "Hazardous Waste" and the full chemical name: "Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester".[1]

  • Storage of Waste: The sealed hazardous waste container should be stored in a designated, cool, and well-ventilated area, away from any incompatible materials.[1] Recommended storage temperature for the chemical is -20°C.[3][4][5][6]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

Spill Management:

In the event of a spill, it is crucial to avoid generating dust.[1] Use dry clean-up procedures.[1][2] Do not use water to clean up spills of the solid material, as it is moisture-sensitive.[1] Gently sweep the solid material into a designated hazardous waste container.[1]

Experimental Protocol: Intentional Hydrolysis of this compound

As a pre-treatment step before collection as hazardous waste, small quantities of this compound can be deactivated by hydrolyzing the reactive N-hydroxysuccinimide (NHS) ester to a less reactive carboxylic acid. This procedure should only be performed if permitted by your institution's safety protocols.[1]

Objective: To hydrolyze the reactive NHS ester of this compound.

Materials:

  • This compound waste

  • A suitable organic solvent in which this compound is soluble (e.g., DMF, DMSO)[3][7]

  • Aqueous buffer solution with a pH > 9

  • Dilute HCl for neutralization

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood.[1]

  • Dissolution: Dissolve the this compound waste in a minimal amount of a suitable organic solvent.

  • Hydrolysis: Slowly add the this compound solution to a beaker containing a stirred aqueous solution with a pH maintained above 9.[1]

  • Monitoring: Continue stirring the solution and monitor the pH, ensuring it remains in the basic range for 1-2 hours to allow for complete hydrolysis.[1]

  • Neutralization: Once hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by adding an appropriate acid, such as dilute HCl.[1]

  • Disposal of Treated Waste: Collect the resulting neutralized solution in a properly labeled hazardous waste container for disposal through your institution's EHS office.[1]

Caution: The product of this hydrolysis is still considered chemical waste and must be disposed of in accordance with hazardous waste regulations.[1]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

BocLysOSu_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: - Wear full PPE - Use dry clean-up methods - Avoid generating dust - Place in hazardous waste container is_spill->spill_cleanup Yes routine_disposal Routine Disposal is_spill->routine_disposal No store_waste Store sealed container in a cool, well-ventilated area. spill_cleanup->store_waste collect_waste Collect solid waste in a labeled hazardous waste container. routine_disposal->collect_waste hydrolysis_check Is intentional hydrolysis a permitted pre-treatment step? collect_waste->hydrolysis_check perform_hydrolysis Perform Hydrolysis Protocol: - Work in a fume hood - Dissolve in organic solvent - Add to basic aqueous solution - Neutralize - Collect treated waste hydrolysis_check->perform_hydrolysis Yes hydrolysis_check->store_waste No perform_hydrolysis->store_waste contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.